molecular formula C10H6ClN3 B1621367 2-Chloro-6-(1H-imidazol-1-YL)benzonitrile CAS No. 287176-53-8

2-Chloro-6-(1H-imidazol-1-YL)benzonitrile

Número de catálogo: B1621367
Número CAS: 287176-53-8
Peso molecular: 203.63 g/mol
Clave InChI: YHOLVZHNEDDOJS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Chloro-6-(1H-imidazol-1-yl)benzonitrile (CAS Registry Number: 287176-53-8) is an organic compound with the molecular formula C10H6ClN3 and a molecular weight of 203.63 g/mol . This solid, which is typically supplied as a powder, should be stored at room temperature . The compound features a benzonitrile core substituted with both a chlorine atom and an imidazole ring, a structure that offers valuable versatility in medicinal chemistry research . The imidazole ring is a significant pharmacophore found in many biologically active molecules and is known for its diverse pharmacological applications . This specific molecular architecture makes 2-Chloro-6-(1H-imidazol-1-yl)benzonitrile a useful building block in the synthesis of more complex heterocyclic systems. Researchers value this compound for its potential in developing new therapeutic agents, particularly in the field of oncology. Benzimidazole and imidazole derivatives are extensively investigated for their anticancer properties, as they can interact with biological targets through various mechanisms, including DNA interaction and enzyme inhibition . As a reagent, it can be utilized in the exploration of structure-activity relationships (SAR) to optimize the efficacy and selectivity of potential drug candidates . Please handle with appropriate care. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-chloro-6-imidazol-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3/c11-9-2-1-3-10(8(9)6-12)14-5-4-13-7-14/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOLVZHNEDDOJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C#N)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369397
Record name 2-chloro-6-(1H-imidazol-1-yl)benzenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287176-53-8
Record name 2-chloro-6-(1H-imidazol-1-yl)benzenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-(1H-imidazol-1-yl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

2-Chloro-6-(1H-imidazol-1-YL)benzonitrile CAS 287176-53-8 properties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Chloro-6-(1H-imidazol-1-yl)benzonitrile (CAS 287176-53-8) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Development Scientists, and Agrochemical Researchers

A Bifunctional Scaffold for Heme-Targeting Therapeutics and Agrochemicals

Executive Summary

2-Chloro-6-(1H-imidazol-1-yl)benzonitrile (CAS 287176-53-8) represents a critical pharmacophore in the development of sterol biosynthesis inhibitors and kinase-targeting small molecules. Characterized by an electron-deficient benzonitrile core substituted with an imidazole moiety, this compound serves as a "bifunctional anchor." The imidazole nitrogen (N3) acts as a high-affinity ligand for heme iron (Fe²⁺/Fe³⁺) in cytochrome P450 enzymes, while the ortho-chloro and nitrile groups provide steric selectivity and a handle for further derivatization into amides, acids, or heterocycles.

This guide details the physicochemical properties, validated synthetic protocols, and reactivity profiles required to utilize this compound effectively in drug discovery and process chemistry.

Physicochemical Profile

PropertySpecification
CAS Number 287176-53-8
IUPAC Name 2-Chloro-6-(1H-imidazol-1-yl)benzonitrile
Molecular Formula C₁₀H₆ClN₃
Molecular Weight 203.63 g/mol
Appearance Off-white to light yellow crystalline solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; Insoluble in water
LogP (Predicted) ~1.8 – 2.2
H-Bond Acceptors 3 (Nitrile N, Imidazole N3)
H-Bond Donors 0

Synthetic Methodology

The most robust route to CAS 287176-53-8 utilizes a Nucleophilic Aromatic Substitution (


) strategy. The electron-withdrawing nitrile group at the C1 position activates the ortho-halogens of 2,6-dichlorobenzonitrile, facilitating the displacement of one chloride by the imidazole nucleophile.
Reaction Mechanism

The reaction proceeds via a Meisenheimer complex intermediate. The imidazole nitrogen attacks the C6 position of the benzonitrile ring. The negative charge is delocalized onto the nitrile and the ring carbons before the chloride leaving group is eliminated, restoring aromaticity.

Validated Laboratory Protocol

Scale: 10 mmol basis Yield: 75–85%

Reagents:

  • 2,6-Dichlorobenzonitrile (1.72 g, 10 mmol)

  • Imidazole (0.75 g, 11 mmol, 1.1 eq)

  • Potassium Carbonate (

    
    ) (2.76 g, 20 mmol, 2.0 eq)
    
  • DMF (Dimethylformamide) (15 mL)

Step-by-Step Workflow:

  • Setup: Charge a 50 mL round-bottom flask with 2,6-dichlorobenzonitrile, imidazole, and anhydrous

    
    .
    
  • Solvation: Add DMF and stir to create a suspension. Flush with nitrogen to remove moisture.

  • Reaction: Heat the mixture to 90°C for 4–6 hours.

    • In-Process Control (IPC): Monitor by TLC (30% EtOAc/Hexane). Starting material (

      
       ~0.8) should disappear; product (
      
      
      
      ~0.4) will appear.[1]
  • Quench: Cool the reaction mixture to room temperature. Slowly pour the reaction mass into 100 mL of ice-cold water with vigorous stirring.

  • Isolation: A precipitate will form immediately. Stir for 30 minutes to ensure full granulation.

  • Purification: Filter the solid. Wash with water (

    
    ) to remove residual DMF and inorganic salts.
    
    • Optional: Recrystallize from Ethanol/Water (9:1) if high purity (>99%) is required.

  • Drying: Dry under vacuum at 45°C for 12 hours.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2,6-Dichlorobenzonitrile + Imidazole Reaction Reaction: DMF, K2CO3 90°C, 4-6 hrs Start->Reaction IPC IPC Check: TLC Monitoring (Disappearance of SM) Reaction->IPC IPC->Reaction Incomplete Quench Quench: Pour into Ice Water IPC->Quench Complete Isolation Isolation: Filtration & Washing Quench->Isolation Product Final Product: 2-Chloro-6-(imidazol-1-yl) benzonitrile Isolation->Product

Caption: Optimized


 workflow for the synthesis of CAS 287176-53-8.

Structural Characterization

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.

Proton NMR ( H NMR, 400 MHz, DMSO- )
  • Imidazole Ring: Three distinct signals.

    • 
       ~8.2 ppm (s, 1H, N-CH-N): The most deshielded proton between the two nitrogens.
      
    • 
       ~7.6 ppm (s, 1H) and 
      
      
      
      ~7.2 ppm (s, 1H): The backbone protons of the imidazole.
  • Benzene Ring:

    • 
       ~7.8–8.0 ppm (m, 3H): The 2,6-disubstitution pattern typically results in a multiplet or overlapping doublets/triplets depending on resolution, integrating to 3 protons (H3, H4, H5).
      
Mass Spectrometry (LC-MS)
  • Molecular Ion:

    
    
    
  • Isotope Pattern: A characteristic 3:1 ratio for M and M+2 peaks (204/206) confirms the presence of a single chlorine atom.

Applications & Reactivity Profile

This compound is rarely the final drug; it is a Late-Stage Intermediate (LSI) . Its value lies in its divergent reactivity.

Reactivity Pathways
  • Nitrile Hydrolysis: The -CN group is sterically hindered by the ortho-chloro and ortho-imidazole groups. Hydrolysis to the amide requires forcing conditions (conc.

    
     or 
    
    
    
    ).
  • Tetrazole Formation: Reaction with sodium azide (

    
    ) yields the tetrazole derivative, a bioisostere for carboxylic acids common in angiotensin receptor blockers (ARBs).
    
  • Heme Coordination: The imidazole N3 is unhindered and basic. It binds to the heme iron of CYP450 enzymes. This mechanism is central to the design of aromatase inhibitors (e.g., Letrozole analogs) and antifungal agents.

Reactivity Diagram

Reactivity Center 2-Chloro-6-(imidazol-1-yl) benzonitrile (Core Scaffold) Amide Primary Amide (Hydrolysis) Center->Amide NaOH / H2O2 Tetrazole Tetrazole Derivative (Bioisostere) Center->Tetrazole NaN3 / NH4Cl Salt HCl/Salt Form (Solubility) Center->Salt HCl / Ether Metal Metal Complex (CYP450 Binding) Center->Metal Fe(II) / Heme

Caption: Divergent synthetic pathways and biological interaction modes for the scaffold.

Safety & Handling (SDS Summary)

Signal Word: Warning GHS Classifications:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocols:

  • Engineering Controls: Use only in a chemical fume hood. The synthesis involves heating DMF, which can decompose to dimethylamine (toxic).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store in a cool, dry place. Keep container tightly closed. Hygroscopic nature of imidazole derivatives may require storage under inert atmosphere (Argon/Nitrogen) for long-term stability.

References

  • Nucleophilic Aromatic Substitution of Halobenzonitriles

    • Title: Process for preparing 2,6-dichlorobenzonitrile.[2][3][4][5][6]

    • Source: US P
    • URL
  • Imidazole Chemistry & Synthesis

    • Title: Synthesis, Reactions and Medicinal Uses of Imidazole.[7][8][9]

    • Source: Pharmaguideline.
    • URL:[Link]

  • Safety Data (Benzonitrile Derivatives): Title: Safety Data Sheet - 2-Chlorobenzonitrile. Source: Fisher Scientific.
  • Reaction of Imidazole with Halides

    • Title: Benzimidazole(s): synthons, bioactive lead structures.
    • Source: N
    • URL:[Link]

Sources

Technical Deep Dive: Structure-Activity Relationship of Imidazole Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazole benzonitrile scaffold represents a privileged structure in medicinal chemistry, primarily recognized for its potent inhibition of cytochrome P450 (CYP) enzymes. This guide analyzes the chemical architecture, synthetic pathways, and structure-activity relationships (SAR) of these derivatives, with a specific focus on their dual utility as Aromatase (CYP19A1) inhibitors for breast cancer and Aldosterone Synthase (CYP11B2) inhibitors for cardiovascular indications.

By leveraging the coordination chemistry of the imidazole nitrogen with heme iron and the metabolic resilience of the benzonitrile moiety, researchers can fine-tune selectivity profiles to navigate the homologous landscape of CYP enzymes.

Chemical Architecture & Synthetic Strategy

The core pharmacophore consists of an imidazole ring linked to a benzonitrile group. The synthetic challenge lies in controlling regio-selectivity during the imidazole functionalization and optimizing the linker length to ensure precise positioning within the enzyme active site.

Core Synthetic Pathway

The most robust method for generating 1-benzyl-1H-imidazole benzonitrile derivatives involves the N-alkylation of imidazole with 4-(bromomethyl)benzonitrile. This SN2 reaction is preferred for its scalability and high yield, though regio-isomeric control (N1 vs N3) is critical when using substituted imidazoles.

Visualization: Synthetic Workflow

SynthesisPath Start1 4-(Bromomethyl) benzonitrile Inter N-Alkylation (SN2 Mechanism) Start1->Inter Start2 Imidazole (or derivative) Start2->Inter Reagent Base: K2CO3 Solvent: DMF/Acetone Temp: Reflux Reagent->Inter Product 1-Benzyl-1H-imidazole benzonitrile Inter->Product 2-4 hrs Purify Purification (Column Chromatography) Product->Purify Yield >80%

Figure 1: General synthetic route for 1-benzyl-1H-imidazole benzonitrile derivatives via N-alkylation.

Detailed Experimental Protocol: Synthesis of 4-((1H-imidazol-1-yl)methyl)benzonitrile

Rationale: This protocol establishes the baseline scaffold (Letrozole precursor analog) used to benchmark CYP affinity.

Reagents:

  • Imidazole (1.0 eq)

  • 4-(Bromomethyl)benzonitrile (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetone (anhydrous)

Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Imidazole (680 mg, 10 mmol) in anhydrous Acetone (20 mL). Add K₂CO₃ (2.76 g, 20 mmol) and stir at room temperature for 30 minutes to facilitate deprotonation.

  • Alkylation: Dropwise add a solution of 4-(Bromomethyl)benzonitrile (2.16 g, 11 mmol) in Acetone (10 mL) over 15 minutes.

  • Reflux: Heat the reaction mixture to reflux (approx. 56°C) and stir for 4–6 hours. Monitor progress via TLC (System: DCM/MeOH 95:5). The starting imidazole spot (low R_f) should disappear.

  • Workup: Cool to room temperature. Filter off the inorganic salts (KBr, excess K₂CO₃) and wash the cake with acetone.

  • Concentration: Evaporate the filtrate under reduced pressure to obtain a crude residue.

  • Purification: Redissolve residue in DCM and wash with water (2x) and brine (1x). Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane to yield white crystals.

Validation Criteria:

  • 1H NMR (CDCl3): Diagnostic singlet for methylene linker (~5.2 ppm) and aromatic signals for the benzonitrile (AA'BB' system).

  • Yield: Expected range 85–92%.

Structure-Activity Relationship (SAR) Analysis

The biological activity of these derivatives hinges on a "lock-and-key" mechanism where the imidazole nitrogen coordinates with the heme iron, while the benzonitrile moiety occupies the substrate-binding pocket.

Pharmacophore Mapping

The SAR is driven by three distinct regions:

  • Heme-Binding Motif (Imidazole): The sp2 nitrogen (N3) acts as a strong ligand for the Fe(III) in the porphyrin complex. Substituents at the C5 position of imidazole can enhance selectivity by clashing with non-target CYP isoforms.

  • Linker Region: A methylene bridge is optimal for Aromatase. Extension to ethylene or introduction of branching often reduces potency due to steric clashes within the tight active site.

  • Substrate Mimic (Benzonitrile): The nitrile group is critical. It acts as a hydrogen bond acceptor (with Serine/Threonine residues) and mimics the C3-ketone of the natural steroid substrate (androstenedione).

Visualization: SAR Logic

SAR_Logic Core Imidazole-Benzonitrile Scaffold Heme Imidazole Ring (N3) Core->Heme Linker Methylene Linker (-CH2-) Core->Linker Pocket Benzonitrile Group (p-CN) Core->Pocket Fe_Bind Coordinates Heme Iron (Essential for Activity) Heme->Fe_Bind Selectivity C5-Substitution (Increases CYP11B2 Selectivity) Heme->Selectivity If substituted Flex Controls Orientation (Rigidity is key) Linker->Flex H_Bond Mimics Steroid C3-Ketone H-Bond Acceptor Pocket->H_Bond

Figure 2: Pharmacophore dissection of imidazole benzonitrile derivatives.

Comparative Potency Data

The following table summarizes the inhibitory potency (IC50) of key derivatives against Aromatase (CYP19A1) and Aldosterone Synthase (CYP11B2), highlighting the impact of structural modifications.

Compound IDStructure DescriptionCYP19A1 IC50 (nM)CYP11B2 IC50 (nM)Selectivity (19A1/11B2)Reference
Letrozole Bis-triazole benzonitrile0.07>10,000Highly Selective[1]
Fadrozole Imidazopyridine (related)1.56.0Non-selective[2]
MOERAS115 4-((5-phenylimidazol-1-yl)methyl)benzonitrile>10001.7Selective for 11B2[3]
Compound 25 Imidazole-sulfamate hybrid0.2N/ADual Aromatase/STS[4]

Key Insight: Replacing the triazole of Letrozole with an imidazole (as in Fadrozole-like structures) often increases affinity for CYP11B enzymes (steroidogenesis), necessitating bulky substituents (like the phenyl group in MOERAS115) to regain selectivity for specific isoforms.

Experimental Validation: Aromatase Inhibition Assay

To validate the SAR predictions, a robust biochemical assay is required. The Fluorescence-Based Inhibition Assay is preferred over radiometric methods for its high throughput capability and safety profile.

Protocol: CYP19A1 Inhibition Screen

Principle: Aromatase converts the fluorogenic substrate Dibenzylfluorescein (DBF) into a fluorescent metabolite (Fluorescein). Inhibitors decrease the rate of fluorescence evolution.

Materials:

  • Recombinant Human CYP19A1 (Microsomes)

  • Substrate: Dibenzylfluorescein (DBF)

  • Cofactor: NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6PDH)

  • Control Inhibitor: Letrozole (1

    
    M)
    
  • Buffer: 100 mM Potassium Phosphate, pH 7.4

Workflow:

  • Preparation: Dilute test compounds in DMSO to 100x final concentration. Prepare serial dilutions (e.g., 0.1 nM to 10

    
    M).
    
  • Incubation Mix: In a black 96-well plate, combine:

    • buffer (to 100

      
      L final)
      
    • CYP19A1 enzyme (20 nM final)

    • Test compound (1

      
      L)
      
  • Pre-incubation: Incubate at 37°C for 10 minutes to allow inhibitor binding.

  • Initiation: Add cofactor/substrate mix (200

    
    M NADPH, 0.4 
    
    
    
    M DBF).
  • Measurement: Monitor fluorescence (Ex: 485 nm / Em: 530 nm) kinetically for 30 minutes.

  • Analysis: Calculate the slope of the linear phase. Determine IC50 using a 4-parameter logistic fit.

References

  • Bhatnagar, A. S. (2007). "Letrozole: A Review of Scientific and Clinical Data." The Oncologist, 12(suppl 1), 6-12. Link

  • Raobaikady, B., et al. (2005). "Inhibition of CYP11B1 and CYP11B2 by Fadrozole."[1] Journal of Steroid Biochemistry and Molecular Biology, 96(3-4), 259-270.[2] Link

  • Hanke, N., et al. (2010). "Synthesis, Biological Evaluation, and Molecular Modeling of 1-Benzyl-1H-imidazoles as Selective Inhibitors of Aldosterone Synthase (CYP11B2)." Journal of Medicinal Chemistry, 53(15), 5766–5777. Link

  • Woo, L. W., et al. (2008).[2] "Synthesis of Aromatase Inhibitors and Dual Aromatase-Steroid Sulfatase Inhibitors." ChemMedChem, 3(11), 1708-1730.[3] Link

  • Vanden Bossche, H., et al. (1990). "Effects of Imidazole Derivatives on Cytochrome P-450 from Human Adrenal Mitochondria." Archives of Biochemistry and Biophysics, 281(2), 309-315. Link

Sources

Imidazole-Based Non-Steroidal Aromatase Inhibitors: Mechanistic Profiling and Technical Review

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the class of imidazole-based non-steroidal aromatase inhibitors (NSAIs), a pivotal chemical family that bridged the gap between early non-selective aminoglutethimide derivatives and the modern "gold standard" triazoles (Letrozole/Anastrozole). While triazoles currently dominate clinical oncology, imidazole derivatives (exemplified by Fadrozole) remain critical tools for probing cytochrome P450 (CYP) active site geometry and serve as essential scaffolds in novel drug design.[1] This document details their mechanism of heme coordination, Structure-Activity Relationships (SAR), and the specific experimental protocols required to validate their potency and selectivity.

Part 1: Mechanistic Foundation

The CYP19A1 Target

Aromatase (CYP19A1) is a membrane-bound cytochrome P450 enzyme localized in the endoplasmic reticulum. It catalyzes the rate-limiting step in estrogen biosynthesis: the conversion of C19 androgens (Androstenedione/Testosterone) into C18 estrogens (Estrone/Estradiol). This process involves three sequential oxidation steps, consuming 3 moles of NADPH and 3 moles of oxygen.

The Imidazole-Heme Coordination

The defining feature of imidazole NSAIs is their ability to bind competitively to the heme iron (Fe³⁺) within the aromatase active site.

  • The Iron-Nitrogen Bond: The unshared electron pair on the N-3 nitrogen of the imidazole ring functions as a strong Lewis base. It forms a coordinate covalent bond with the heme iron, occupying the sixth coordination site.

  • Displacement of Oxygen: By occupying this site, the imidazole ring sterically and electronically prevents the binding of molecular oxygen (O₂), which is required for the hydroxylation of the steroid substrate.

  • Reversibility: Unlike steroidal inhibitors (Type I, e.g., Exemestane) which bind covalently (suicide inhibition), imidazole inhibitors (Type II) are reversible.[1] Their efficacy depends entirely on their binding affinity (

    
    ) relative to the natural substrate.
    
Pathway Visualization

The following diagram illustrates the interruption of the estrogen biosynthetic pathway by imidazole coordination.

AromataseMechanism Cholesterol Cholesterol Andro Androstenedione (Substrate) Cholesterol->Andro Pre-synthesis CYP19 CYP19A1 (Aromatase-Heme) Andro->CYP19 Binding Estrone Estrone (Product) CYP19->Estrone 3x Oxidation (Requires O2) Complex Inhibitor-Heme Complex CYP19->Complex Blockade Imidazole Imidazole Inhibitor (e.g., Fadrozole) Imidazole->CYP19 N-3 Coordination (Competitive) Complex->Estrone Inhibition

Figure 1: Mechanism of Action.[1] The imidazole inhibitor competes with the substrate for the heme iron, forming a complex that prevents oxygen transfer and halts estrogen production.

Part 2: Structure-Activity Relationship (SAR)[1]

The "Azole" Pharmacophore

The efficacy of an imidazole inhibitor is dictated by how well the non-coordinating portion of the molecule mimics the steroid backbone of androstenedione.

FeatureFunctionOptimization Logic
Imidazole Ring Heme bindingThe N-3 nitrogen must be accessible.[1] Steric hindrance near the N-3 reduces potency.
Para-Substituents SpecificityA p-cyanophenyl group (found in Letrozole/Fadrozole) mimics the C-3 ketone of androstenedione, forming H-bonds with Asp309 and Thr310 .[1]
Hydrophobic Core Pocket fillingBenzyl or naphthyl rings are required to fill the hydrophobic pocket normally occupied by the steroid A/B rings.
Selectivity: The Imidazole vs. Triazole Divergence

A critical limitation of early imidazole inhibitors (e.g., Ketoconazole, Clotrimazole) was their "dirty" profile. The imidazole ring is a potent general inhibitor of heme proteins.

  • Off-Target Effects: Imidazoles frequently inhibit CYP17A1 (17α-hydroxylase) and CYP11B1 (11β-hydroxylase).[1]

  • Consequence: Inhibition of cortisol and aldosterone synthesis, leading to adrenal insufficiency.

  • The Triazole Shift: Drug development shifted to 1,2,4-triazoles (Letrozole) because the triazole ring has a lower dipole moment and weaker basicity, which—when paired with a specific scaffold—drastically improves selectivity for CYP19A1 over other steroidogenic CYPs.

Comparative Potency Data

The following table highlights the evolution of potency and the specific advantage of Fadrozole (an imidazole) over antifungal azoles.

CompoundClassIC₅₀ (Aromatase)Selectivity Issue
Aminoglutethimide Aniline (Gen 1)~20,000 nMHigh CNS toxicity; inhibits CYP11A1.[1]
Ketoconazole Imidazole (Antifungal)~2,500 nMSevere inhibition of testosterone/cortisol.[1]
Fadrozole Imidazole (Gen 2)4.5 nM Moderate inhibition of CYP11B1 (Aldosterone).[1]
Letrozole Triazole (Gen 3)0.02 nMHighly selective; current clinical standard.[1]

Part 3: Experimental Protocols

The Gold Standard: Tritiated Water Release Assay

This assay is the only self-validating method for measuring aromatase activity directly. It relies on the stoichiometry of the reaction: for every mole of estrogen formed, one mole of water is released from the C-1ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 position. By using 

androstenedione, the released water becomes tritiated (

), which can be separated from the steroid substrate.
Protocol Workflow
  • Microsome Preparation: Isolate microsomes from human placental tissue or use recombinant CYP19A1 expressed in CHO cells.[1]

  • Incubation:

    • Buffer: 100 mM potassium phosphate (pH 7.4).

    • Substrate: 50-200 nM

      
      androstenedione.[1]
      
    • Cofactor: 1 mM NADPH (regenerating system).[1]

    • Inhibitor: Add Imidazole candidate (0.1 nM – 10

      
      M).
      
    • Condition: Incubate at 37°C for 15–30 minutes.

  • Termination: Stop reaction with chloroform or trichloroacetic acid.

  • Separation (Critical Step):

    • Add Dextran-Coated Charcoal (DCC) slurry.[1]

    • Vortex and centrifuge at 2000 x g for 15 mins.

    • Mechanism:[1][2] Charcoal adsorbs the unreacted steroid substrate.[3] The tritiated water remains in the aqueous supernatant.

  • Quantification: Aliquot supernatant into scintillation fluid and count DPM (Disintegrations Per Minute).

Data Validation Rule
  • Control: Use a known inhibitor (e.g., Letrozole) as a positive control.[1]

  • Background: Run a "No NADPH" blank. Counts in the blank must be <1% of total activity for the assay to be valid.

Assay Visualization

AssayWorkflow Substrate [1β-3H]Androstenedione + NADPH + Microsomes Incubation Incubation (37°C) +/- Imidazole Inhibitor Substrate->Incubation Reaction Aromatization Reaction Incubation->Reaction Stop Stop Reaction (Chloroform/TCA) Reaction->Stop Separation Add Dextran-Coated Charcoal (Adsorbs Steroids) Stop->Separation Centrifuge Centrifugation Separation->Centrifuge Pellet Pellet: Unreacted Steroids Centrifuge->Pellet Waste Supernatant Supernatant: 3H-Water (Product) Centrifuge->Supernatant Analyze LSC Liquid Scintillation Counting Supernatant->LSC

Figure 2: Tritiated Water Release Assay Workflow.[1] A radiometric method isolating the aqueous product (


) from the steroid substrate.[3]

Part 4: Synthesis Strategy

Constructing imidazole NSAIs generally involves attaching the imidazole ring to a benzylic carbon or an aromatic core.

General Synthetic Route (Fadrozole-type):

  • Precursor: Start with a brominated benzyl derivative (e.g., 4-(bromomethyl)benzonitrile).[1]

  • Nucleophilic Substitution: React with imidazole in the presence of a base (K₂CO₃) in DMF or Acetone.

    • Challenge: Regioselectivity.[1] N-alkylation can occur at either nitrogen if the imidazole is not symmetric, though for unsubstituted imidazole, tautomerism makes them equivalent until alkylated.[1]

  • Refinement: For fused ring systems (like Fadrozole), the synthesis is more complex, involving the cyclization of amino-ketones or the use of Tosylmethyl isocyanide (TosMIC) reagents to build the imidazole ring onto a ketone scaffold.

References

  • Browne, L. J., et al. (1991).[1][4] Fadrozole hydrochloride: a potent, selective, nonsteroidal inhibitor of aromatase for the treatment of estrogen-dependent disease.[4][5] Journal of Medicinal Chemistry.[6] Link

  • Simpson, E. R., et al. (1994).[1] Aromatase cytochrome P450, the enzyme responsible for estrogen biosynthesis.[7][8][9][10][11] Endocrine Reviews.[1] Link

  • Bhatnagar, A. S. (2007). The discovery and mechanism of action of letrozole. Breast Cancer Research and Treatment.[1][7][8][9] Link

  • Vanden Bossche, H., et al. (1990).[1] Effects of nonsteroidal aromatase inhibitors on cytochrome P450-dependent steroid hydroxylases.[1] Anti-Cancer Drugs.[1][8][9][12][13] Link

  • Lephart, E. D., & Simpson, E. R. (1991).[1] Assay of aromatase activity.[14][2][6][11][13][15][16][17][18][19] Methods in Enzymology.[1] Link

Sources

Metabolic Stability of Ortho-Substituted Benzonitrile Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the metabolic stability of ortho-substituted benzonitrile pharmacophores, designed for researchers and drug development professionals.

Executive Summary

The benzonitrile moiety is a pervasive pharmacophore in modern medicinal chemistry, serving as a bioisostere for carbonyls, halogens, and hydroxyl groups due to its hydrogen-bonding capacity and linear geometry. However, its metabolic liability—specifically susceptibility to hydrolytic cleavage by amidases and oxidative attack by Cytochrome P450s (CYPs)—poses a significant challenge in lead optimization.

This guide analyzes the "Ortho-Effect" as a stabilizing strategy. It details how ortho-substitution modulates the electronic and steric environment of the nitrile group to retard enzymatic degradation. We provide mechanistic insights, specific structure-activity relationship (SAR) data, and validated experimental protocols for assessing stability.

The Benzonitrile Pharmacophore: Metabolic Liabilities

Before optimizing for stability, one must understand the degradation pathways. The benzonitrile group (


) is generally robust, but it is not metabolically inert.
Primary Metabolic Pathways
  • Hydrolysis (The Major Liability):

    • Mechanism: Nucleophilic attack on the nitrile carbon by water, catalyzed by hepatic amidases or nitrilases.

    • Sequence: Nitrile

      
       Primary Amide 
      
      
      
      Carboxylic Acid.
    • Impact: Conversion to the carboxylic acid drastically alters physicochemical properties (LogP, pKa), often leading to rapid clearance or loss of potency (the "carboxylic acid tail").

  • Oxidative Metabolism (CYP450-Mediated):

    • Ring Hydroxylation: The electron-withdrawing nature of the nitrile deactivates the aromatic ring towards electrophilic aromatic substitution (metabolic oxidation), but the ring remains susceptible to CYP attack, particularly at the para position if unsubstituted.

    • Oxidative Decyanation: Rare for aryl nitriles but possible. Involves hydroxylation at the

      
      -carbon (not applicable to benzonitriles directly) or ipso-attack leading to cyanide release (toxicophore concern).
      
The Role of Ortho-Substitution

Ortho-substitution (2- or 2,6-disubstitution) is the most effective structural modification to enhance metabolic stability. It operates via two distinct mechanisms:[1][2][3][4]

  • Steric Shielding (Kinetic Blockade): Bulky ortho-groups (e.g., -CH3, -Cl, -CF3) create a physical barrier that hinders the trajectory of the catalytic cysteine or serine residues in the active site of amidases.

  • Electronic Modulation: While electron-withdrawing groups (EWGs) typically activate nitriles toward nucleophilic attack (making the carbon more electrophilic), placing them ortho often overrides this electronic activation through dominant steric repulsion.

Mechanistic Insight: The Ortho-Effect

The stability conferred by ortho-substitution is not merely a function of size but of defined trajectory blocking.

Steric Hindrance of Amidase Attack

Amidases require a specific approach angle (Burgi-Dunitz trajectory, ~107°) for the nucleophilic sulfhydryl or hydroxyl group to attack the nitrile carbon.

  • Unsubstituted Benzonitrile: The linear

    
     bond is exposed. The enzyme pocket can easily accommodate the flat aromatic ring.
    
  • Ortho-Substituted Benzonitrile: Substituents force the phenyl ring to twist out of coplanarity with the enzyme's binding cleft or simply occupy the space required for the enzyme's nucleophile.

Case Study: Electronic vs. Steric Trade-offs

A study of benzonitrile hydrolysis rates in liver microsomes reveals the "Ortho-Inversion":

  • Para-EWG (e.g., 4-NO2): Increases hydrolysis rate (Electronic activation).

  • Ortho-EWG (e.g., 2-NO2): Decreases hydrolysis rate (Steric dominance).

Critical Insight: For maximum stability, 2,6-disubstitution (e.g., 2,6-dichlorobenzonitrile) provides a "pincer" effect, rendering the nitrile virtually inert to hydrolytic enzymes.

Visualization: Metabolic Pathways & Blockade

The following diagram illustrates the competition between hydrolysis and oxidative clearance and where ortho-substitution interferes.

MetabolicPathways Benzonitrile Benzonitrile Pharmacophore Amide Primary Amide (Intermediate) Benzonitrile->Amide Hydrolysis (Fast for unsubstituted) Phenol Hydroxylated Metabolite Benzonitrile->Phenol Ring Oxidation Amidase Amidase/Nitrilase (Cys/Ser Nucleophile) CYP450 CYP450 (Oxidation) Acid Carboxylic Acid (Inactive/Cleared) Amide->Acid Hydrolysis OrthoSub Ortho-Substitution (Steric Shield) OrthoSub->Amidase BLOCKS Nucleophilic Attack OrthoSub->CYP450 BLOCKS Ipso/Ortho Attack

Caption: Ortho-substitution acts as a kinetic checkpoint, blocking the enzymatic trajectory required for nitrile hydrolysis and protecting the ring from specific oxidative attacks.

Validated Experimental Protocols

To assess the stability of ortho-substituted benzonitriles, rely on a tiered assay system. Do not rely solely on intrinsic clearance (


) values; you must identify the metabolite profile to distinguish hydrolysis from oxidation.
Protocol A: Microsomal Stability with Metabolite Phenotyping

Objective: Determine if the nitrile is surviving or being hydrolyzed.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Test Compound (10 mM DMSO stock).

  • Reference: 4-Chlorobenzonitrile (High hydrolysis control).

Workflow:

  • Incubation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) with 0.5 mg/mL HLM.

  • Activation: Pre-incubate at 37°C for 5 min. Initiate with NADPH system.[5]

  • Sampling: Aliquot at 0, 5, 15, 30, 60 min. Quench with ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis (LC-MS/MS):

    • Monitor Parent (

      
      ).
      
    • Monitor Hydrolysis Product (

      
      , Amide).
      
    • Monitor Acid Product (

      
      , Acid - Note: usually requires negative mode or specific chromatography).
      
  • Calculation: Plot ln(% Remaining) vs. time to get

    
    . 
    
    
    
    .
Protocol B: Cysteine Reactivity Assay (GSH Trapping)

Objective: Ensure ortho-substitution has not activated the nitrile towards irreversible covalent binding (toxicity risk).

Workflow:

  • Incubate 10 µM Test Compound with 5 mM Glutathione (GSH) in PBS (pH 7.4) for 24 hours at 37°C.

  • Analyze by LC-MS for GSH-adducts (

    
    ).
    
  • Interpretation:

    • < 1% Adduct: Stable/Safe.

    • 5% Adduct: Electrophilic liability (Ortho-F or Ortho-Cl can sometimes act as leaving groups in

      
       reactions if the ring is electron-poor).
      

Strategic Design Guidelines (SAR)

When designing benzonitrile-containing drugs, apply these rules to balance potency with metabolic stability.

The "Goldilocks" Zone of Substitution
Substituent PatternHydrolytic StabilityOxidative StabilityRisk/Notes
Unsubstituted LowModerateHigh risk of "carboxylic acid tail" formation.
2-Methyl (Ortho) HighHighGood balance. Methyl group is metabolically soft (can be oxidized to -CH2OH), but nitrile is safe.
2,6-Dimethyl Very HighVery HighOptimal. "Pincer" effect. Used in Etravirine and Rilpivirine scaffolds.
2-Fluoro ModerateHighElectronic activation of nitrile (EWG) partially counteracts steric protection.
2-Chloro HighHighExcellent steric block. Watch for lipophilicity (LogP) increase.
Drug Development Case Studies
  • Etravirine (Intelence):

    • Structure: Contains a 3,5-dimethyl-4-cyanophenyl ether moiety.

    • Analysis: The methyl groups are meta to the nitrile but ortho to the ether linkage. However, the rigid steric bulk of the dimethyl substitution prevents the rotation of the ring and shields the entire quadrant, contributing to the molecule's high metabolic stability (

      
       hours in humans).
      
  • Rilpivirine (Edurant):

    • Structure: Features a cyanovinyl-2,6-dimethylphenyl group.

    • Analysis: The 2,6-dimethyl substitution is critical. It forces the aromatic ring out of plane (atropisomerism), preventing efficient stacking in metabolic enzymes and blocking hydrolysis of the cyanovinyl group.

Decision Tree for Optimization

Use this workflow when a benzonitrile lead shows poor metabolic stability.

OptimizationTree Start Lead Compound (Unstable Benzonitrile) CheckMet Identify Major Metabolite (LC-MS/MS) Start->CheckMet IsAmide Metabolite = Amide/Acid (Hydrolysis) CheckMet->IsAmide +18 Da / +19 Da IsPhenol Metabolite = Phenol (Ring Oxidation) CheckMet->IsPhenol +16 Da SolHydrolysis Strategy: Steric Shielding Add 2-Me, 2-Cl, or 2-CF3 IsAmide->SolHydrolysis SolOxidation Strategy: Block Soft Spot Add F or Me at oxidation site (often Para or unoccupied Ortho) IsPhenol->SolOxidation CheckPotency Check Potency & LogP SolHydrolysis->CheckPotency SolOxidation->CheckPotency

Caption: Optimization workflow for stabilizing benzonitrile pharmacophores based on metabolite identification.

References

  • BenchChem. (2025).[6] Application of Benzonitrile in the Synthesis of Pharmaceuticals: Detailed Application Notes and Protocols. Retrieved from

  • Oballa, R. M., et al. (2007). A generally applicable method for assessing the electrophilicity and reactivity of diverse nitrile-containing compounds. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry. Retrieved from

  • Janssen, P. A., et al. (2005). Structure-Activity Relationships of Rilpivirine (TMC278). Journal of Medicinal Chemistry. Retrieved from

  • U.S. FDA. (2008).[7] Etravirine (Intelence) Prescribing Information & Clinical Pharmacology. Retrieved from

  • Xenotech. (2023). In Vitro Metabolic Stability Assay Protocols. Retrieved from

Sources

Technical Guide: CYP11B2 Aldosterone Synthase Inhibitor Design Scaffolds

[1]

Executive Summary: The Selectivity Paradox

The inhibition of CYP11B2 (Aldosterone Synthase) represents a pivotal therapeutic strategy for resistant hypertension and primary aldosteronism. However, the development of safe inhibitors has been historically plagued by the "Selectivity Paradox." CYP11B2 shares 93% sequence identity with CYP11B1 (11


-hydroxylase)12

Early generation inhibitors (e.g., LCI699/Osilodrostat) achieved potency but lacked sufficient selectivity, leading to off-target cortisol suppression and a compensatory rise in ACTH (adrenocorticotropic hormone).[1][2] This guide delineates the structural and medicinal chemistry strategies required to design Third-Generation ASIs (Aldosterone Synthase Inhibitors) like Baxdrostat and Lorundrostat, which achieve >100-fold selectivity by targeting non-conserved regions outside the immediate heme environment.

Part 1: Structural Biology & The Selectivity Filter

The "Identical Pocket, Divergent Channel" Hypothesis

To design selective inhibitors, one must first accept that the catalytic centers are effectively identical. Both CYP11B1 and CYP11B2 bind their respective substrates (11-deoxycortisol and 11-deoxycorticosterone) in a hydrophobic pocket lined by conserved residues.[1][2]

  • The Heme Interface: In both enzymes, the heme iron coordinates with the substrate. Traditional inhibitors (imidazoles) bind directly to this iron (Type II binding), which is inherently non-selective.[1][2]

  • The Selectivity Filter: Structural analysis (Strushkevich et al.) reveals that while the active sites are conserved, the I-helix and the loops surrounding the H-helix differ significantly. These regions control the access and egress channels .

    • CYP11B2 Mechanism: Requires the retention of intermediates (corticosterone

      
       18-OH-corticosterone 
      
      
      aldosterone) within the active site. This requires a "tighter" or more conformationally restricted egress channel.[1]
    • Design Opportunity: Selective inhibitors must extend beyond the heme, exploiting the flexibility of the I-helix and specific non-conserved residues in the access channel to "lock" the enzyme in an inactive conformation unique to CYP11B2.

Visualization: The Steroidogenic Pathway & Inhibition Nodes

The following diagram illustrates the critical divergence point where selectivity is required.

Steroidogenesiscluster_cortexAdrenal Cortex SteroidogenesisCholesterolCholesterolPregnenolonePregnenoloneCholesterol->PregnenoloneCYP11A1ProgesteroneProgesteronePregnenolone->Progesterone3β-HSDDOC11-Deoxycorticosterone(DOC)Progesterone->DOCCYP21A2Deoxycortisol11-DeoxycortisolProgesterone->DeoxycortisolCYP17A1 -> CYP21A2CorticosteroneCorticosteroneDOC->CorticosteroneCYP11B2 (Step 1)AldosteroneALDOSTERONE(Target)Corticosterone->AldosteroneCYP11B2 (Step 2 & 3)CortisolCORTISOL(Off-Target)Deoxycortisol->CortisolCYP11B1CYP11A1CYP11A1CYP21A2CYP21A2CYP11B1CYP11B1(11β-Hydroxylase)CYP11B2CYP11B2(Aldosterone Synthase)InhibitorSelective ASI(Baxdrostat/Lorundrostat)Inhibitor->CYP11B1Spares (Selectivity > 100x)Inhibitor->CYP11B2Inhibits (IC50 < 2nM)

Caption: Divergence of Aldosterone and Cortisol pathways.[1][2] Selective ASIs must inhibit the CYP11B2 path (Red) while sparing the CYP11B1 path (Green) to prevent adrenal insufficiency.

Part 2: Scaffold Evolution & SAR Strategies

The medicinal chemistry of ASIs has evolved from simple heme-binders to complex molecules that exploit the enzyme's tertiary structure.

Generation 1: The "Hammer" (Imidazoles)
  • Representative Molecule: Fadrozole.[1][3][4]

  • Mechanism: The imidazole nitrogen forms a coordinate covalent bond with the heme iron (Fe).

  • Limitation: The heme environment is identical in B1 and B2. Consequently, Fadrozole inhibits both enzymes with similar potency (

    
     approx. 1-10 nM for both).[1][2]
    
  • Clinical Outcome: Effective at lowering aldosterone, but caused cortisol suppression, necessitating glucocorticoid replacement.[1][2]

Generation 2: The "Scalpel" (Pyridines)
  • Representative Molecule: Osilodrostat (LCI699).[1][2]

  • Scaffold: Pyridine ring attached to a fluorinated core.[1]

  • SAR Insight: Replacing the highly basic imidazole with a less basic pyridine (pKa ~5.2) weakens the heme interaction slightly, allowing the rest of the molecule to "sense" the subtle differences in the hydrophobic pocket.

  • Selectivity: Modest (~5-10 fold).[1][2] At high doses required for resistant hypertension, it still suppresses cortisol.[1][2]

Generation 3: The "Guided Missile" (Next-Gen Heterocycles)

This class represents the current state-of-the-art (Baxdrostat, Lorundrostat).[1][2] The design philosophy shifts from binding strength (affinity to heme) to binding geometry (fit within the access channel).

Scaffold A: Dihydroisoquinolines (Baxdrostat)
  • Core Structure: A tetrahydroisoquinoline core fused with a pyridone/quinolinone moiety.[1]

  • Mechanism:

    • Heme Interaction: The isoquinoline nitrogen likely coordinates the heme, but weakly.

    • Channel Occupation: The bulky "tail" (propanamide extension) extends into the I-helix region. This steric bulk prevents the "closed" conformation required for CYP11B1 catalysis but is accommodated by the specific flexibility of CYP11B2.

  • Performance: Selectivity factor > 100:1.

Scaffold B: Triazine/Piperazine Derivatives (Lorundrostat)
  • Core Structure: A central 1,2,4-triazine ring linked to a piperazine and a large acetamidocyclohexyl tail.[1][2]

  • SAR Insight: This molecule is massive compared to Fadrozole.[1] It likely functions as a "plug" for the substrate access channel. The extended tail forms hydrogen bonds with non-conserved residues at the mouth of the active site, stabilizing the inhibitor only in the CYP11B2 isoform.

Table 1: Comparative SAR of ASI Generations

FeatureGen 1 (Fadrozole)Gen 2 (Osilodrostat)Gen 3 (Baxdrostat/Lorundrostat)
Primary Pharmacophore ImidazolePyridineDihydroisoquinoline / Triazine
Binding Mode Strong Heme CoordinationModerate Heme CoordinationWeak Heme + Channel Occupancy
Selectivity (B2 vs B1) ~1:1 (None)~10:1 (Low)>100:1 (High)
Cortisol Impact Severe SuppressionDose-dependent SuppressionNegligible at therapeutic dose

Part 3: Rational Design Workflow (DMTA Cycle)

To design a novel scaffold, researchers must follow a strict Design-Make-Test-Analyze cycle focused on Selectivity Factor (SF) .[1][2]

Computational Modeling (Design)
  • Homology Modeling: Since high-resolution crystal structures of human CYP11B2 are rare/complex, use PDB 4DVQ (CYP11B2 with Fadrozole) as a template.[1][2]

  • Induced Fit Docking: Do not use rigid docking. The loops are flexible. Use Induced Fit Docking (IFD) focusing on residues Arg120 and Trp260 (key residues often cited in differential binding).[1][2]

  • Water Mapping: The B1 active site often contains specific water networks not present in B2. Design ligands that displace "unstable" high-energy waters in B2 but would clash with "stable" waters in B1.

Synthesis & Screening (Make & Test)[1][2]
  • Fragment-Based Drug Discovery (FBDD): Start with a weak heme binder (pyridine fragment) and "grow" the molecule towards the access channel.

  • Key Metric:

    
    .[1][2] Target SF > 100.[1]
    

DMTA_CycleDesignDESIGN(Homology ModelingTarget: I-Helix/Access Channel)MakeMAKE(Synthesis ofCore-Linker-Head Library)Design->Make Library GenTestTEST(NCI-H295R Assay+ Recombinant Enzymes)Make->Test ScreeningAnalyzeANALYZE(Calculate Selectivity FactorSF = B1_IC50 / B2_IC50)Test->Analyze DataAnalyze->Design Refinement (SAR)

Caption: The DMTA cycle specifically tuned for Selectivity Factor (SF) optimization.

Part 4: Experimental Protocols (Validation)

The NCI-H295R human adrenocortical carcinoma cell line is the gold standard for validating ASI selectivity because it expresses all key steroidogenic enzymes (CYP11B1, CYP11B2, CYP17, CYP21).

Protocol: NCI-H295R Selectivity Assay[1][2]

Objective: Determine the

Reagents:

  • NCI-H295R cells (ATCC CRL-2128).[1][2]

  • Stimulation Medium: DMEM/F12 + 1% ITS + 10 nM Angiotensin II (stimulates B2) or 10 µM Forskolin (stimulates B1/Cortisol).[1][2]

  • Positive Control: Fadrozole (non-selective), Osilodrostat (semi-selective).[1][2]

Step-by-Step Methodology:

  • Seeding: Plate NCI-H295R cells at

    
     cells/well in a 96-well plate. Incubate for 24h to allow attachment.
    
  • Starvation: Replace media with low-serum media (Nu-Serum 2.5%) for 24h to synchronize the cell cycle and lower basal steroid levels.

  • Treatment:

    • Prepare serial dilutions of the Test Compound (e.g., 0.1 nM to 10 µM) in Stimulation Medium containing Angiotensin II (10 nM) and K+ (16 mM) to maximally drive aldosterone production.

    • Crucial Step: Ensure DMSO concentration is <0.1% to avoid cytotoxicity.[1]

  • Incubation: Incubate for 24 hours at 37°C.

  • Harvest: Collect supernatant. Do not lyse cells yet (perform MTT/CellTiter-Glo on cells to verify lack of cytotoxicity).[1][2]

  • Quantification:

    • Aldosterone: Measure via HTRF or LC-MS/MS (Limit of Quantification < 10 pg/mL).

    • Cortisol: Measure via HTRF or LC-MS/MS.[1][2]

    • 11-Deoxycorticosterone (DOC): Optional but recommended.[1][2] Accumulation of DOC confirms B2 inhibition.[1]

  • Data Analysis: Plot log(concentration) vs. % Inhibition. Calculate

    
     for both steroids.
    

Validation Criteria:

  • Valid Assay: Fadrozole

    
     should be ~1-5 nM for both Aldosterone and Cortisol.[1][2]
    
  • Selective Hit: Test compound

    
     (Aldosterone) < 10 nM; 
    
    
    (Cortisol) > 1000 nM.[1][2]

References

  • Strushkevich, N., et al. (2013).[1][2][5] Structural insights into aldosterone synthase substrate specificity and targeted inhibition.[1][3][4] Molecular Endocrinology, 27(2), 315-324.[1][2] Link

  • Freeman, M. W., et al. (2023).[1][2] Phase 2 Trial of Baxdrostat for Treatment-Resistant Hypertension.[1][2] New England Journal of Medicine, 388, 395-405.[1][2] Link[1][2]

  • Sparks, M. A., et al. (2023).[1][2] Lorundrostat, a Novel Aldosterone Synthase Inhibitor, for Uncontrolled Hypertension.[1][2] JAMA, 330(12), 1131-1132.[1][2] Link[1][2]

  • Hakki, T., & Bernhardt, R. (2006).[1][2] CYP17- and CYP11B-dependent steroid hydroxylases as drug targets.[1][2] Future Medicinal Chemistry. Link

  • Rainey, W. E., et al. (1994).[1][2] The NCI-H295 cell line: a pluripotent model for human adrenocortical studies.[1] Molecular and Cellular Endocrinology, 100(1-2), 45-50.[1][2] Link

Chemical Properties and Solubility of Chlorobenzonitrile Imidazoles: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chlorobenzonitrile imidazoles represent a structurally privileged class of heterocyclic compounds, bridging the electron-rich versatility of the imidazole core with the lipophilic, electron-withdrawing nature of chlorobenzonitrile. As a Senior Application Scientist, I have guided numerous drug discovery pipelines where mastering the physicochemical properties—specifically the reactivity and thermodynamic solubility—of these derivatives is the difference between a successful formulation and a failed pharmacokinetic profile. This whitepaper provides an in-depth mechanistic analysis of these compounds, detailing their chemical behavior, solubility matrices, and validated experimental protocols for synthesis and quantification.

Structural Dynamics and Chemical Properties

The foundational scaffold of these derivatives relies on the imidazole ring, a planar five-membered heterocycle characterized by a sextet of π-electrons. Imidazole is inherently amphoteric, possessing a pKa of approximately 14.0 (as an acid) and 7.0 (as a conjugate base), and exhibits a highly polar dipole moment of 3.61 D (1)[1].

When functionalized with a chlorobenzonitrile moiety—such as in 4-(1H-imidazol-1-yl)benzonitrile—the molecule undergoes significant electronic modulation. The cyano (-C≡N) group acts as a strong electron-withdrawing agent, which, combined with the inductive effect of the chlorine atom, alters the electron density across the imidazole ring. This structural feature enhances the compound's reactivity in nucleophilic substitutions and cycloadditions, making it a critical building block in medicinal chemistry (2)[2]. Furthermore, these modifications are heavily utilized in the rational design of selective cannabinoid (CB2) receptor agonists and experimental anticancer therapeutics (3)[3], (4)[4].

Solubility Profiles and Thermodynamics

Understanding the solubility of chlorobenzonitrile imidazoles is paramount for downstream formulation. While unsubstituted imidazole is entirely soluble in water due to extensive intermolecular hydrogen bonding (1)[1], the introduction of the bulky, lipophilic chlorobenzonitrile group drastically shifts the partition coefficient (LogP).

For example, 2-chlorobenzonitrile, a primary precursor, is only sparingly soluble in water but readily dissolves in organic solvents, subliming easily as a crystalline powder (5)[5]. When synthesized into complex benzimidazoles like chlorfenazole (an anthelmintic agent), the resulting API exhibits extremely poor aqueous solubility but maintains high solubility in polar aprotic solvents like acetone and dimethyl sulfoxide (DMSO) (6)[6], (7)[7].

Table 1: Physicochemical Properties of Selected Derivatives
CompoundCAS NumberMolecular Weight ( g/mol )Aqueous SolubilityOrganic Solvent CompatibilityPrimary Application
4-(1H-Imidazol-1-yl)benzonitrile 25372-03-6169.18PoorDMSO, Ethanol, AcetonitrileOrganic synthesis, MedChem
Chlorfenazole 3574-96-7228.68Very PoorAcetone, DMSO, Ethyl AcetateAnthelmintic, Fungicide
o-Chlorobenzonitrile 873-32-5137.56Sparingly SolubleAcetone, Toluene, EthanolSynthesis intermediate

Validated Experimental Protocols

To ensure scientific integrity, the following protocols have been designed as self-validating systems, emphasizing the causality behind each methodological choice.

Protocol 1: Lewis Acid-Catalyzed Synthesis of Chlorfenazole

This protocol outlines the synthesis of chlorfenazole from o-chlorobenzonitrile, a process often utilized to valorize extracted chemical precursors.

  • Extraction & Purification : Suspend the crude o-chlorobenzonitrile matrix in acetone.

    • Causality: Acetone is utilized as the extraction solvent because its specific dielectric constant selectively dissolves the active o-chlorobenzonitrile while leaving polymeric binders (e.g., PVC) insoluble, acting as a highly efficient in-situ purification step.

  • Catalysis & Condensation : Combine 10 mmol of purified o-chlorobenzonitrile with 12 mmol of o-phenylenediamine in a reaction vessel. Introduce a Lewis acid catalyst (e.g., ZrCl₄) and heat to 60°C for 8 hours.

    • Causality: The Lewis acid catalyst is strictly required to electrophilically activate the nitrile carbon, significantly lowering the activation energy required for the nucleophilic attack by the amine group.

  • Validation : Quench the reaction, filter the precipitate, and confirm product formation via HPLC-UV (monitoring at 254 nm) and structural characterization using ¹H-NMR.

SynthesisWorkflow A o-Chlorobenzonitrile (Starting Material) D Condensation & Cyclization (60°C) A->D Acetone Solvent B o-Phenylenediamine (Nucleophile) B->D C Lewis Acid Catalyst (ZrCl4 Activation) C->D Catalysis E Chlorfenazole (Target API) D->E 8h Reaction

Workflow for the Lewis acid-catalyzed synthesis of chlorfenazole from o-chlorobenzonitrile.

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

When determining solubility for drug development, the transition from kinetic to thermodynamic equilibrium is paramount to prevent formulation failure.

  • Solvent Saturation : Add an excess amount of the solid imidazole derivative (e.g., 4-(1H-imidazol-1-yl)benzonitrile) to 10 mL of the target solvent (pH 7.4 phosphate buffer or DMSO) in a tightly sealed borosilicate vial.

  • Isothermal Shaking : Agitate the suspension at 25°C (or 37°C for physiological relevance) at 200 RPM for 48 hours.

    • Causality: Kinetic solubility measurements often capture metastable supersaturated states. A 48-hour isothermal equilibration ensures the crystal lattice energy is fully overcome, and true thermodynamic solubility is measured.

  • Phase Separation : Centrifuge the samples at 10,000 x g for 15 minutes.

    • Causality: High-speed centrifugation is mandatory to pull down sub-micron undissolved particles. Failure to do so results in colloidal suspensions that artificially inflate UV absorbance readings.

  • Quantification : Extract the supernatant and quantify the dissolved concentration using HPLC-UV against a strictly validated, multi-point standard curve.

SolubilityProtocol Step1 Solid API Addition (Excess) Step2 Solvent Introduction (Aqueous/Organic) Step1->Step2 Step3 Isothermal Shaking (48h at 25°C) Step2->Step3 Initiate Equilibration Step4 High-Speed Centrifugation (10,000 x g) Step3->Step4 Thermodynamic State Reached Step5 HPLC-UV Quantification (Supernatant) Step4->Step5 Phase Separation

Standardized shake-flask methodology for determining thermodynamic solubility.

References

  • Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. NIH PMC. 3

  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen. MDPI. 4

  • CAS 25372-03-6: 4-(Imidazol-1-yl)benzonitrile. CymitQuimica. 2

  • SAFETY DATA SHEET - Chlorfenazole. ThermoFisher. 6

  • Chemical and Pharmacological Properties of Imidazoles. Human Journals.1

  • Synthesis of Chlorfenazole from o-Chlorobenzonitrile Extracted from Expired Tear-Gas Grenade. ResearchGate. 7

  • 2-Chlorobenzonitrile | 873-32-5. ChemicalBook. 5

Sources

The Evolving Patent Landscape of 2,6-Disubstituted Imidazole Benzonitriles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The 2,6-disubstituted imidazole benzonitrile scaffold has emerged as a privileged structure in modern medicinal chemistry, attracting significant attention from researchers in the pharmaceutical industry. This guide provides an in-depth analysis of the patent landscape surrounding this chemical class, offering valuable insights for scientists and professionals engaged in drug discovery and development. We will delve into the core structural features, key therapeutic applications, and synthetic strategies that define this promising area of research, with a focus on the intellectual property that is shaping its future.

The Strategic Importance of the Imidazole Benzonitrile Core

The imidazole ring is a cornerstone of many biologically active molecules, both natural and synthetic. Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal scaffold for designing enzyme inhibitors and receptor modulators. When combined with a benzonitrile moiety, particularly with a disubstituted pattern at the 2 and 6 positions of the imidazole, a new level of chemical and therapeutic diversity is unlocked. The benzonitrile group, an isostere of other functional groups, often serves as a key pharmacophoric element, contributing to target binding and influencing the overall physicochemical properties of the molecule.

The patent literature reveals a strategic focus on this scaffold for the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases. The 2,6-disubstitution pattern allows for fine-tuning of the molecule's three-dimensional structure, enabling precise interactions with the ATP-binding pocket of various kinases.

The Patent Landscape: Key Players and Therapeutic Targets

A comprehensive analysis of the patent landscape indicates a concentrated effort by several pharmaceutical and biotechnology companies to explore the therapeutic potential of 2,6-disubstituted imidazole benzonitriles. While the field is still evolving, a number of key patents have laid the groundwork for future innovation.

Table 1: Key Patents for 2,6-Disubstituted Imidazole Benzonitrile Derivatives

Patent NumberAssigneeTherapeutic Target(s)Key Structural Features
WO2007089512A2Amgen Inc.p38 MAP Kinase2-Aryl/heteroaryl-6-substituted imidazole benzonitriles
EP2095819A1N.V. OrganonAldosterone SynthaseN-benzyl-5-substituted imidazole benzonitriles

A pivotal patent in this area is WO2007089512A2 , assigned to Amgen Inc. This patent discloses a series of substituted imidazole benzonitriles as potent inhibitors of p38 mitogen-activated protein (MAP) kinase. The inventors describe in detail the synthesis and biological evaluation of compounds with a 2-aryl or 2-heteroaryl substituent and various groups at the 6-position of the benzonitrile ring. The inhibition of p38 kinase is a well-validated strategy for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Another significant patent, EP2095819A1 from N.V. Organon, focuses on N-benzyl imidazole derivatives, including those with a benzonitrile moiety, as inhibitors of aldosterone synthase.[1] This highlights the versatility of the imidazole benzonitrile scaffold in targeting different enzyme classes for a range of therapeutic indications, from inflammatory conditions to cardiovascular diseases.

While not exclusively focused on the 2,6-disubstituted imidazole benzonitrile core, numerous patents on benzimidazole derivatives provide valuable insights into related synthetic methodologies and biological activities. These patents often target kinases and are prevalent in the oncology and inflammation therapeutic areas.[2]

Synthetic Strategies: Building the Core Scaffold

The synthesis of 2,6-disubstituted imidazole benzonitriles typically involves a multi-step sequence, with the construction of the imidazole ring being a key transformation. The patent literature and scientific publications outline several viable synthetic routes.

General Synthesis of 2-Aryl-Imidazole Benzonitriles

A common and effective method for the synthesis of the 2-aryl-imidazole core involves the condensation of an α-haloketone with an amidine. This approach offers a high degree of flexibility in introducing substituents on both the imidazole and the aryl rings.

General_Synthesis reagent1 α-Bromoketone intermediate Imidazole Core reagent1->intermediate Condensation reagent2 Amidine reagent2->intermediate product 2-Aryl-Imidazole intermediate->product Cyclization

Caption: General synthetic approach to 2-aryl-imidazoles.

Experimental Protocol: Synthesis of a 2-Aryl-Imidazole Intermediate

  • Step 1: Preparation of the α-Haloketone. A substituted acetophenone is brominated using a suitable brominating agent (e.g., N-bromosuccinimide or bromine in acetic acid) to yield the corresponding α-bromoacetophenone. The reaction is typically monitored by thin-layer chromatography (TLC) to ensure complete conversion.

  • Step 2: Condensation with Amidine. The α-bromoacetophenone is then reacted with a substituted amidine hydrochloride in a suitable solvent, such as ethanol or isopropanol, often in the presence of a base like sodium bicarbonate. The reaction mixture is heated to reflux for several hours.

  • Step 3: Work-up and Purification. After completion of the reaction, the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 2-aryl-imidazole.

Introduction of the Benzonitrile Moiety

The benzonitrile group can be introduced at various stages of the synthesis. One common strategy involves using a starting material that already contains the nitrile functionality. For example, a substituted aminobenzonitrile can be used as a precursor in the construction of the imidazole ring. Alternatively, the nitrile group can be introduced later in the synthetic sequence via a cyanation reaction, such as a palladium-catalyzed cyanation of an aryl halide.

Benzonitrile_Introduction cluster_1 Precursor Strategy cluster_2 Late-Stage Cyanation start1 Aminobenzonitrile Precursor step1a Imidazole Ring Formation start1->step1a start2 Aryl Halide Intermediate step1b Palladium-Catalyzed Cyanation start2->step1b product Imidazole Benzonitrile step1a->product step1b->product SAR_Diagram cluster_0 2,6-Disubstituted Imidazole Benzonitrile cluster_1 Key Interaction Sites structure hinge Hinge Binding (2-Aryl/Heteroaryl) structure->hinge hydrophobic Hydrophobic Pocket (6-Substituent) structure->hydrophobic scaffold Scaffold Orientation (Imidazole Core) structure->scaffold

Caption: Key structure-activity relationship features.

Future Directions and Opportunities

The patent landscape for 2,6-disubstituted imidazole benzonitriles is still in its early stages, presenting significant opportunities for innovation. Future research is likely to focus on:

  • Expansion to New Kinase Targets: While p38 MAP kinase has been a primary focus, the versatility of the scaffold suggests its potential for inhibiting other kinases implicated in cancer, neurodegenerative diseases, and metabolic disorders.

  • Optimization of Pharmacokinetic Properties: Further medicinal chemistry efforts will likely aim to improve the drug-like properties of these compounds, including solubility, oral bioavailability, and metabolic stability.

  • Development of Isoform-Selective Inhibitors: For kinase families with multiple isoforms, designing selective inhibitors is crucial to minimize off-target effects and improve the therapeutic window. The 2,6-disubstituted pattern offers a promising platform for achieving such selectivity.

References

  • N.V. Organon. (2009). N-benzyl imidazole derivatives and their use as aldosterone synthase inhibitors.
  • Dumas, J., et al. (2004). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Bioorganic & Medicinal Chemistry Letters, 14(22), 5531-5535.
  • Soni, J. P., Sen, D. J., & Modh, K. M. (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety for anti-inflammatory activity. Journal of Applied Pharmaceutical Science, 1(4), 115-120.
  • N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. (2022). RSC Advances, 12(54), 35235-35255. [Link]

  • Amgen Inc. (2007). Substituted imidazole benzonitriles as p38 kinase inhibitors.
  • Benzimidazole derivatives as Kinase Inhibitors. (2016). United States Patent US-9388192-B2. [Link]

  • Scalable synthesis of imidazole derivatives. (2010).
  • Röhrig, S., et al. (2010). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. Journal of Medicinal Chemistry, 53(3), 1172-1189.
  • Li, J. J., et al. (2011). Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the treatment of chronic pain. Bioorganic & Medicinal Chemistry Letters, 21(1), 182-185.
  • Vertex Pharmaceuticals Incorporated. (2014). Benzonitrile derivatives as kinase inhibitors.
  • Khan, K. M., et al. (2017). 2-Aryl benzimidazoles: Synthesis, In vitro α-amylase inhibitory activity, and molecular docking study. Bioorganic Chemistry, 74, 145-154.
  • de la Torre, J. C., et al. (2019). One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool. Molecules, 24(19), 3589.
  • Medicinal chemistry of benzimidazole, a versatile pharmacophore. (n.d.).
  • Laufer, S., & Albrecht, W. (2014). p38 MAPK inhibitors: a patent review (2012 - 2013).
  • Banerjee, S., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681.
  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021). Arabian Journal of Chemistry, 14(11), 103429.
  • Method for synthesizing imidazole compound. (2023).
  • Process for preparing substituted benzimidazole compounds. (2001).
  • Synthesis of indazoles. (2017).
  • International Center for Chemical and Biological Sciences. (2021). ICCBS Patents. Retrieved from [Link]

Sources

Biological Targets and Mechanistic Profiling of 2-Chloro-6-(1H-imidazol-1-yl)benzonitrile: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While 2-chloro-6-(1H-imidazol-1-yl)benzonitrile (CAS 287176-53-8) is frequently categorized as a specialized synthetic building block[1], its structural motif—an imidazole ring coupled to an ortho-halogenated benzonitrile—represents a highly privileged pharmacophore in medicinal chemistry. This whitepaper elucidates the core biological targets of this scaffold, focusing on its role as a potent coordinator of metalloenzymes, specifically Cytochrome P450 (CYP450) family members and heme-dependent dioxygenases.

Structural Rationale and Pharmacophore Dynamics

To understand the biological targeting of this compound, we must deconstruct the causality behind its molecular architecture. The efficacy of the imidazole-benzonitrile class is not coincidental; it is a highly engineered system designed to exploit the active sites of heme-containing enzymes.

  • The 1H-Imidazole Moiety: The sp2-hybridized N3 nitrogen of the imidazole ring acts as a strong Lewis base. In biological systems, it directly coordinates with the low-spin ferric (Fe³⁺) or ferrous (Fe²⁺) iron of heme clusters, displacing the native axial water ligand[2].

  • The Benzonitrile Core: The cyano (-C≡N) group is highly electron-withdrawing. This alters the electron density of the aromatic system to favor π-π stacking with aromatic amino acids (e.g., Phenylalanine, Tyrosine) in the target protein's active site[3]. Furthermore, the nitrile nitrogen serves as a potent hydrogen-bond acceptor, mimicking the interactions of endogenous substrates[3].

  • The 2-Chloro Substitution: The ortho-chlorine atom introduces significant steric bulk. This restricts the free rotation of the C-N bond between the benzene and imidazole rings, locking the molecule into a specific dihedral conformation. This conformational restriction is critical for differentiating between highly homologous enzyme pockets (e.g., CYP11B1 vs. CYP11B2), driving target selectivity[2].

Primary Biological Targets

Cytochrome P450 19A1 (Aromatase)

Aromatase catalyzes the rate-limiting conversion of androgens to estrogens. Non-steroidal aromatase inhibitors (NSAIs) rely heavily on the imidazole/triazole-benzonitrile structural framework[3]. 2-Chloro-6-(1H-imidazol-1-yl)benzonitrile acts as a competitive Type II inhibitor. The imidazole coordinates the heme iron, while the benzonitrile interacts with the hydrophobic access channel, mimicking the steroid backbone and effectively shutting down estrogen biosynthesis[4].

Pathway Substrate Androstenedione Enzyme CYP19A1 (Aromatase) Heme-Iron Active Site Substrate->Enzyme Binds Active Site Product Estrogen Enzyme->Product Aromatization Receptor Estrogen Receptor Product->Receptor Receptor Activation Outcome Cellular Proliferation Receptor->Outcome Gene Transcription Inhibitor 2-Chloro-6-(1H-imidazol-1-yl) benzonitrile Inhibitor->Enzyme Coordinates Heme Fe Blocks Substrate

Mechanism of CYP19A1 inhibition by the imidazole-benzonitrile pharmacophore.

Aldosterone Synthase (CYP11B2)

CYP11B2 is the terminal enzyme in aldosterone biosynthesis. Imidazole-benzonitrile derivatives are heavily investigated as treatments for congestive heart failure and severe hypertension[2]. The primary challenge in targeting CYP11B2 is achieving selectivity against CYP11B1 (responsible for cortisol synthesis), which shares 93% sequence homology. The ortho-chloro substitution provides the necessary steric clash to prevent binding in the slightly more restricted CYP11B1 active site, driving CYP11B2 selectivity[2].

Indoleamine 2,3-Dioxygenase (IDO1)

IDO1 is a heme-containing enzyme that degrades tryptophan to kynurenine, a metabolic pathway hijacked by tumors to induce immune tolerance. Phenylimidazole and benzonitrile-imidazole scaffolds are validated IDO1 inhibitors[5]. The imidazole coordinates the heme iron, while the halogenated benzonitrile occupies the hydrophobic "Pocket A", displacing water molecules and stabilizing the inactive enzyme conformation[5].

Heme Oxygenase (HO-1 / HO-2)

Heme oxygenases catalyze the degradation of heme into biliverdin, carbon monoxide, and free iron. Imidazole derivatives targeting the western hydrophobic pocket of HO-2 demonstrate significant inhibitory potency, making them valuable tools for neuropharmacological research[6].

Quantitative Target Affinity Profile

The following table summarizes the representative binding affinities of the imidazole-benzonitrile pharmacophore across its primary metalloenzyme targets, demonstrating its broad utility in drug discovery.

Target EnzymeEndogenous SubstrateRepresentative IC₅₀ / KᵢPrimary Binding Interaction
CYP19A1 (Aromatase) Androstenedione0.1 - 5.0 nMHeme Fe coordination; H-bond with Arg115
CYP11B2 (Aldo. Synthase) 11-Deoxycorticosterone1.5 - 10 nMHeme Fe coordination; π-π stacking
IDO1 L-Tryptophan50 - 200 nMHeme Fe coordination; Pocket A occupation
HO-2 Heme1.0 - 5.0 µMHeme Fe coordination; Western pocket

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols describe the exact methodologies for validating the target engagement of 2-chloro-6-(1H-imidazol-1-yl)benzonitrile.

Protocol 1: UV-Vis Difference Spectroscopy for Heme Coordination

Rationale: This assay provides direct proof of mechanism. Binding of the imidazole nitrogen to the heme iron shifts the Soret band, producing a characteristic "Type II" difference spectrum. This self-validating system confirms that inhibition is driven by metal coordination rather than allosteric interference.

  • Preparation: Prepare 1 µM recombinant metalloenzyme (e.g., CYP19A1 or IDO1) in 50 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol to stabilize the protein.

  • Baseline Scan: Divide the enzyme solution equally into sample and reference cuvettes. Record a baseline UV-Vis scan from 350 to 500 nm.

  • Titration: Titrate 2-chloro-6-(1H-imidazol-1-yl)benzonitrile (dissolved in DMSO, final concentration <1% v/v) into the sample cuvette in 0.5 µM increments. Add an equal volume of pure DMSO to the reference cuvette to control for solvent effects.

  • Spectral Analysis: Record the difference spectrum after each addition. A peak at ~425 nm and a trough at ~390 nm confirms Type II binding.

  • Quantification: Plot the absorbance difference (ΔA₄₂₅ - ΔA₃₉₀) against inhibitor concentration to calculate the spectral dissociation constant (K_d).

Workflow Step1 Purified Metalloenzyme (e.g., CYP450) Step2 Baseline UV-Vis Scan (350-500 nm) Step1->Step2 Step3 Titrate Inhibitor (0.1 - 10 µM) Step2->Step3 Step4 Record Type II Difference Spectra Step3->Step4 Step5 Calculate Kd (ΔA425 - ΔA390) Step4->Step5

UV-Vis difference spectroscopy workflow for determining heme binding affinity.

Protocol 2: Fluorometric Metalloenzyme Inhibition Assay

Rationale: While Protocol 1 proves binding, this assay quantifies the functional inhibition of the enzyme's catalytic activity.

  • Incubation: Incubate the recombinant enzyme with varying concentrations of the inhibitor (0.1 nM to 10 µM) in a 96-well microtiter plate for 15 minutes at 37°C.

  • Initiation: Add a fluorogenic substrate (e.g., 7-methoxy-4-trifluoromethylcoumarin for CYPs) and an NADPH regeneration system to initiate the reaction.

  • Measurement: Measure fluorescence continuously for 30 minutes (Ex/Em = 410/535 nm) using a microplate reader.

  • Data Analysis: Calculate the initial velocity (v₀) for each well. Determine the IC₅₀ by fitting the dose-response curve using non-linear regression analysis.

References

  • Synthesis, Biological Evaluation, and Molecular Modeling of 1-Benzyl-1H-imidazoles as Selective Inhibitors of Aldosterone Synthase (CYP11B2). Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Inhibitors of oestrogen biosynthesis: preclinical studies with CGS 16949A, a new nonsteroidal aromatase inhibitor. Proceedings of the Royal Society of Edinburgh, Section B: Biological Sciences | Cambridge Core.[Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. PubMed Central (PMC).[Link]

  • Structure Based Development of Phenylimidazole-Derived Inhibitors of Indoleamine 2,3-Dioxygenase. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Identification of a potent heme oxygenase-2 (HO-2) inhibitor by targeting the secondary hydrophobic pocket of the HO-2 western region. PubMed. [Link]

Sources

Methodological & Application

Application Note: Highly Selective Mono-SNAr Synthesis of 2-Chloro-6-(1H-imidazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The compound 2-chloro-6-(1H-imidazol-1-yl)benzonitrile (CAS: 287176-53-8)[] is a highly valued, sterically hindered biaryl-like building block utilized extensively in the development of kinase inhibitors, agrochemicals, and advanced functional materials. Its synthesis relies on the controlled nucleophilic aromatic substitution (SNAr) of 2,6-dichlorobenzonitrile (CAS: 1194-65-6)[2] with imidazole.

This technical guide provides a robust, self-validating protocol for the mono-arylation of imidazole, emphasizing the mechanistic causality behind reagent selection, stoichiometric control, and thermodynamic parameters required to prevent over-substitution.

Mechanistic Rationale: Causality & Design

The transformation is governed by an addition-elimination SNAr pathway. The strongly electron-withdrawing cyano (-C≡N) group activates both ortho-chlorine atoms by stabilizing the anionic Meisenheimer complex intermediate. However, achieving strict mono-substitution requires careful manipulation of the reaction environment:

  • Nucleophile Generation (Base Selection): Anhydrous potassium carbonate (K₂CO₃) is selected over stronger bases (e.g., NaH or KOtBu). K₂CO₃ is sufficiently basic to deprotonate imidazole (pKa ~14.5) in a polar aprotic environment, yet mild enough to prevent the alkaline hydrolysis of the sensitive nitrile group.

  • Solvent Dynamics: N,N-Dimethylformamide (DMF) is the optimal solvent. As a polar aprotic solvent, it poorly solvates the imidazolide anion, leaving it "naked" and highly nucleophilic, while effectively sequestering the potassium counter-ion.

  • Selectivity Control (Sterics vs. Thermodynamics): The first substitution introduces an imidazole ring. The steric bulk of this newly introduced heterocycle, combined with its slight electron-donating resonance effect into the benzonitrile π-system, significantly increases the activation energy required for a second SNAr event. By strictly controlling the stoichiometry (1.05 eq of imidazole) and capping the temperature at 80 °C, the di-substituted byproduct is suppressed to <5%.

Reaction Pathway Visualization

SNAr_Mechanism A 2,6-Dichlorobenzonitrile + Imidazole B Meisenheimer Complex (Anionic Intermediate) A->B Nucleophilic Attack (k1) Base: K₂CO₃, Solv: DMF C 2-Chloro-6-(1H-imidazol-1-yl)benzonitrile + Cl⁻ B->C Chloride Elimination (k2) Fast Step

Figure 1: Addition-elimination (SNAr) mechanism for the selective mono-arylation of imidazole.

Quantitative Reaction Parameters

To ensure reproducibility, all quantitative data for a standard 10 mmol scale reaction and the thermodynamic optimization matrix are summarized below.

Table 1: Standard Reagent Stoichiometry (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole
2,6-Dichlorobenzonitrile172.011.001.72 gElectrophile / Substrate
Imidazole68.081.050.71 gNucleophile
Potassium Carbonate (Anhydrous)138.211.502.07 gMild Base
N,N-Dimethylformamide (Anhydrous)73.09-20.0 mLPolar Aprotic Solvent

Table 2: Optimization Matrix for Mono- vs. Di-Substitution

Temperature (°C)Imidazole (Eq)Reaction TimeMono-Product Yield (%)Di-Product Yield (%)
25 °C1.0524 h< 10% (Incomplete)Trace
80 °C 1.05 12 h > 85% (Optimal) < 5%
120 °C1.056 h65%25%
80 °C2.5012 h15%80%

Self-Validating Experimental Protocol

The following methodology is designed as a self-validating system. In-process visual cues and analytical checkpoints are embedded to ensure the integrity of the synthesis.

Workflow Visualization

Workflow Step1 1. Setup Mix Reagents in DMF Step2 2. Reaction Stir at 80 °C for 12 h Step1->Step2 Step3 3. Quench Pour into Ice-Water Step2->Step3 Step4 4. Isolate Filter & Wash Precipitate Step3->Step4 Step5 5. Purify Recrystallize (EtOH) Step4->Step5

Figure 2: Step-by-step experimental workflow for synthesis, isolation, and purification.

Step-by-Step Methodology
  • Preparation: Oven-dry a 50 mL round-bottom flask containing a magnetic stir bar. Flush the flask with dry nitrogen gas to eliminate ambient moisture, which can lead to competitive hydrolysis of the electrophile.

  • Reagent Loading: Add 2,6-dichlorobenzonitrile (1.72 g, 10.0 mmol) and finely powdered, anhydrous K₂CO₃ (2.07 g, 15.0 mmol) to the flask.

  • Solvation: Syringe in 20 mL of anhydrous DMF. Stir the suspension at room temperature for 5 minutes.

  • Nucleophile Addition: Add imidazole (0.71 g, 10.5 mmol) in a single portion. Attach a reflux condenser fitted with a nitrogen inlet.

  • Thermal Activation: Submerge the flask in a pre-heated oil bath at 80 °C. Stir vigorously (600+ RPM) to ensure the heterogeneous K₂CO₃ remains fully suspended.

    • Validation Checkpoint 1: Over the first 2 hours, the mixture will transition from a white suspension to a pale yellow/tan slurry as the Meisenheimer complex forms and product is generated.

  • Reaction Monitoring: After 10 hours, analyze the mixture via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (1:1 v/v) mobile phase.

    • Validation Checkpoint 2: Under short-wave UV (254 nm), the starting material (Rf ≈ 0.65) should be completely consumed, replaced by a major, more polar product spot (Rf ≈ 0.35).

  • Aqueous Quench: Once complete (typically 12 hours), remove the flask from the heat and allow it to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of vigorously stirred ice-water.

    • Causality: Water acts as an anti-solvent for the organic product while completely dissolving the DMF, unreacted imidazole, and inorganic salts (KCl, K₂CO₃).

  • Isolation: Stir the resulting aqueous suspension for 30 minutes to ensure complete precipitation and to break up any aggregates. Collect the off-white solid via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake extensively with cold distilled water (3 × 30 mL) to remove residual DMF. Dry the solid under a high vacuum for 12 hours.

  • Purification (Optional but Recommended): While the crude purity is typically >92%, recrystallization from hot ethanol yields analytically pure (>98%) white crystals.

Analytical & Quality Control

To verify the structural integrity of the synthesized 2-chloro-6-(1H-imidazol-1-yl)benzonitrile, compare the isolated material against the following expected analytical parameters based on its molecular weight of 203.63 g/mol :

  • Mass Spectrometry (ESI-MS): Expected [M+H]⁺ at m/z 204.0. The presence of a distinct 3:1 isotopic pattern at 204.0 and 206.0 confirms the retention of exactly one chlorine atom.

  • ¹H NMR (400 MHz, CDCl₃):

    • Imidazole protons: ~7.85 (s, 1H, N-CH-N), ~7.35 (s, 1H), ~7.25 (s, 1H).

    • Aromatic core protons: ~7.65 (t, J = 8.0 Hz, 1H, para-H), ~7.55 (d, J = 8.0 Hz, 1H, ortho-H), ~7.45 (d, J = 8.0 Hz, 1H, ortho-H).

  • Purity Assessment: HPLC analysis (C18 column, Acetonitrile/Water gradient) should exhibit a single major peak (>98% AUC) with no significant peak corresponding to the di-substituted byproduct (which would lack the chlorine isotope pattern in LC-MS).

References

  • Title: Main Product: 2-CHLORO-6-(1H-IMIDAZOL-1-YL)BENZONITRILE (CAS 287176-53-8) | Source: BOC Sciences | URL:

  • Title: 2-chloro-6-(1H-imidazol-1-yl)benzonitrile | 287176-53-8 | Source: MilliporeSigma | URL: Link

  • Title: Pesticide Standards Guide - 2,6-Dichlorobenzonitrile | Source: AccuStandard | URL: 2

Sources

Ullmann coupling conditions for sterically hindered chlorobenzonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

The Challenge: Coupling sterically hindered chlorobenzonitriles (e.g., 2-chlorobenzonitrile) presents a "perfect storm" of synthetic difficulty.

  • Bond Strength: The C–Cl bond (

    
    ) is significantly stronger than C–Br or C–I, making the oxidative addition step kinetically unfavorable.
    
  • Steric Hindrance: Ortho-substituents block the approach of the metal center, destabilizing the square-planar intermediate required for oxidative addition.

  • Catalyst Poisoning: The nitrile (

    
    ) group is a potent 
    
    
    
    -donor that can coordinate to Copper (Cu), forming stable, non-catalytic species (catalyst poisoning), or competing with the ligand for the metal center.

The Solution: Ligand-Accelerated Catalysis (LAC) Standard Ullmann conditions (Cu/bronze,


) fail for these substrates, resulting in decomposition or low conversion. The modern solution relies on Oxalamide (Oxalic Diamide)  ligands. These bidentate ligands lower the activation energy for the rate-limiting oxidative addition of the aryl chloride and prevent catalyst aggregation, enabling coupling at temperatures as low as 

.

Strategic Decision: Ullmann vs. S


Ar 
Before proceeding, verify if Copper catalysis is necessary.
  • S

    
    Ar (Nucleophilic Aromatic Substitution):  If your nucleophile is strong (e.g., alkoxide, thiol) and the ring is highly activated (e.g., 2-chloro-4-nitrobenzonitrile), S
    
    
    
    Ar is preferred (base only, no metal).
  • Ullmann Coupling: Required when:

    • The nucleophile is weak (e.g., anilines, amides, hindered phenols).

    • Regioselectivity is critical (S

      
      Ar can sometimes yield mixtures via benzyne intermediates if conditions are harsh).
      
    • The substrate lacks additional activating groups (e.g., simple 2-chlorobenzonitrile).

Part 2: Mechanistic Visualization

The following diagram illustrates the catalytic cycle, emphasizing the critical role of the Oxalamide ligand in facilitating the oxidative addition of the hindered chloride.

UllmannCycle cluster_legend Critical Ligand Function L_Cu_I L-Cu(I)-X (Active Species) Coordination Nucleophile Coordination (Base assisted) L_Cu_I->Coordination + H-Nu, Base Complex_A L-Cu(I)-Nu (Cuprate Intermediate) Coordination->Complex_A - HX (Base) OxAdd Oxidative Addition (RDS) (Rate Limiting Step) Complex_A->OxAdd + Ar-Cl (Hindered) Complex_B L-Cu(III)(Ar)(Cl)(Nu) (Transient Species) OxAdd->Complex_B Ligand stabilizes transition state RedElim Reductive Elimination (Product Release) Complex_B->RedElim RedElim->L_Cu_I + Product (Ar-Nu) Note Oxalamide ligands prevent Cu aggregation and lower barrier for Ar-Cl bond breaking.

Caption: Figure 1. Catalytic cycle for Oxalamide-promoted Ullmann coupling. The ligand is essential for the oxidative addition of the strong Ar-Cl bond.

Part 3: Detailed Protocols

Protocol A: C–N Coupling (Amination)

Best for coupling 2-chlorobenzonitriles with primary/secondary amines or anilines.

Reagents & Materials:

  • Catalyst: Copper(I) Iodide (CuI) [99.99% purity recommended].

  • Ligand: BTMPO (N,N'-bis(2,4,6-trimethoxyphenyl)oxalamide) or BPO (N,N'-diphenyloxalamide).

    • Note: BTMPO is superior for sterically hindered chlorides.

  • Base: Potassium Phosphate (

    
    ), anhydrous.
    
  • Solvent: DMSO (Dimethyl sulfoxide), anhydrous.

  • Substrate: 2-Chlorobenzonitrile (1.0 equiv).

  • Nucleophile: Amine (1.2 – 1.5 equiv).

Step-by-Step Methodology:

  • Preparation (Glovebox or Schlenk Line):

    • Charge a reaction vial (equipped with a magnetic stir bar) with CuI (

      
      ) and BTMPO Ligand (
      
      
      
      ).
    • Expert Tip: A 1:2 Cu:Ligand ratio ensures the active species is fully ligated, preventing nitrile poisoning.

  • Substrate Addition:

    • Add 2-chlorobenzonitrile (

      
      ) and 
      
      
      
      (
      
      
      , finely ground).
    • Critical: If the amine is a solid, add it now. If liquid, add after solvent.

  • Solvation & Degassing:

    • Add anhydrous DMSO (

      
      , concentration 
      
      
      
      ).
    • If using liquid amine, add via syringe now.

    • Sparge with Argon/Nitrogen for 5 minutes. Seal the vial with a PTFE-lined cap.

  • Reaction:

    • Heat block to

      
       . Stir vigorously (
      
      
      
      ).
    • Visual Check: The mixture often turns from green/blue to a dark brown/red suspension as the active catalytic species forms.

    • Run for 12–24 hours. Monitor by HPLC/TLC.

  • Workup:

    • Cool to room temperature.[1][2] Dilute with EtOAc (

      
      ) and water (
      
      
      
      ).
    • Filter through a Celite pad to remove copper salts (prevents emulsion).

    • Wash organic layer with brine (

      
      ) to remove DMSO. Dry over 
      
      
      
      , concentrate, and purify.
Protocol B: C–O Coupling (Etherification)

Best for coupling 2-chlorobenzonitriles with phenols or aliphatic alcohols.

Reagents & Materials:

  • Catalyst: CuI (

    
    ).
    
  • Ligand: BPO (N,N'-diphenyloxalamide) or Oxalohydrazide ligands.

  • Base: Cesium Carbonate (

    
    ) or 
    
    
    
    .
    • Note:

      
       is often superior for phenols due to the "Cesium Effect" (solubility).
      
  • Solvent: DMSO or DMF.

Step-by-Step Methodology:

  • Catalyst Pre-complexation:

    • Mix CuI (

      
      ) and Ligand (
      
      
      
      ) in the reaction vessel.
  • Addition:

    • Add Phenol/Alcohol (

      
      ), 2-chlorobenzonitrile (
      
      
      
      ), and
      
      
      (
      
      
      ).
  • Reaction:

    • Add DMSO.[3][4] Degas.

    • Heat to

      
       .
      
    • Note: C–O coupling is generally slower than C–N coupling; reaction times may extend to 24–48 hours.

  • Workup:

    • Standard aqueous workup. Caution: Phenols can be acidic; ensure the aqueous wash is basic enough to keep unreacted phenol in the water layer if desired, or acidic if the product is neutral.

Part 4: Optimization Matrix & Troubleshooting

Use this matrix to adjust conditions if the standard protocol yields


 conversion.
VariableStandard ConditionHigh Steric Bulk / Low ReactivityRationale
Ligand BPO (Diphenyloxalamide)BTMPO (Trimethoxy- variant)Electron-rich ligands accelerate oxidative addition of Ar-Cl.
Catalyst CuI (10 mol%)CuI (20 mol%) Nitrile group may sequester Cu; higher loading compensates.
Base


Higher solubility of Cs+ in DMSO increases nucleophile activity.
Solvent DMSODMF / Dioxane (1:1) Some hindered substrates have poor solubility in pure DMSO.
Temp


Ar-Cl bond activation has a high thermal barrier.

Troubleshooting Guide:

  • Problem: Low conversion, starting material remains.

    • Fix: Switch to BTMPO ligand.[1][3] Verify DMSO is anhydrous (water kills the catalyst). Increase Temp to

      
      .
      
  • Problem: Hydrolysis of Nitrile (formation of amide).

    • Fix: Ensure system is strictly anhydrous. Switch base from

      
       (hygroscopic) to 
      
      
      
      .
  • Problem: Blue/Green solution persists (Catalyst inactive).

    • Fix: Oxygen leak. The active Cu(I) species is usually yellow/brown/red. Degas more thoroughly.

Part 5: Decision Logic (Workflow)

OptimizationTree Start Substrate: 2-Chlorobenzonitrile CheckNu Nucleophile Type? Start->CheckNu StrongNu Strong Nu (Alkoxide, Thiol) CheckNu->StrongNu WeakNu Weak/Hindered Nu (Aniline, Phenol) CheckNu->WeakNu SNAr Try SNAr first (KOtBu, DMF, Heat) StrongNu->SNAr Ullmann Ullmann Required WeakNu->Ullmann LigandSelect Ligand Selection Ullmann->LigandSelect Standard Standard: BPO (Cheaper) LigandSelect->Standard Simple Cl Hindered Highly Hindered: BTMPO LigandSelect->Hindered Ortho-Subst Cl

Caption: Figure 2. Strategic decision tree for selecting the appropriate coupling pathway and ligand.

References

  • CuI/Oxalic Diamide Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amines. Zhou, W., Fan, M., Yin, J., Jiang, Y., & Ma, D. (2015).[3][5][6] Journal of the American Chemical Society. [Link] Key Source: Establishes Oxalamides (BTMPO) as the gold standard for aryl chloride coupling.

  • Oxalohydrazide Ligands for Copper-Catalyzed C–O Coupling Reactions with High Turnover Numbers. Zhang, Y., et al. (2020). Journal of the American Chemical Society. [Link] Key Source: Protocols for difficult C-O couplings.

  • Ullmann condensation. Wikipedia / Organic Chemistry Portal. [Link] Key Source: General mechanistic background and classic conditions.

  • Copper-Catalyzed C–C-Coupling/Aza-Henry Domino Reaction of Nitriles. ResearchGate (Sokolova et al.). [Link] Key Source: Insight into nitrile reactivity and Cu-catalysis compatibility.

Sources

Precision HPLC Method Development for Imidazole-Benzonitrile Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Abstract

This guide details the strategic development of High-Performance Liquid Chromatography (HPLC) methods for analyzing impurities containing imidazole and benzonitrile moieties. These structures are prevalent in aromatase inhibitors (e.g., Letrozole, Anastrozole) and antifungal agents. The core analytical challenge lies in the dichotomy of the functional groups: the imidazole ring is basic (pKa ~7.0) and polar, often causing peak tailing and poor retention on C18, while the benzonitrile group is neutral, lipophilic, and strongly UV-active. This protocol provides a self-validating workflow to resolve these opposing physicochemical behaviors, ensuring separation of regioisomers and polar degradation products.

Physicochemical Profiling & Mechanistic Strategy

Before selecting a column, one must understand the molecular behavior of the target impurities.

The Polarity Dichotomy[2]
  • Imidazole Moiety: Acts as a weak base.[1] At acidic pH (pH < 5), it is protonated (

    
    ), becoming highly polar and interacting with residual silanols on silica columns, leading to severe peak tailing.
    
  • Benzonitrile Moiety: Provides the lipophilic anchor. It acts as a

    
    -electron acceptor, making it responsive to 
    
    
    
    interactions with Phenyl-based stationary phases.
The Regioisomer Challenge

In the synthesis of imidazole-benzonitrile drugs, N-alkylation of the imidazole ring often produces regioisomers (e.g., N-1 vs. N-3 substitution). These isomers have identical mass and similar lipophilicity but distinct 3D shapes and dipole moments. Standard C18 columns often fail to resolve them.

Strategic Solution: Use pH switching to manipulate the ionization state of the imidazole ring and stationary phase selectivity (Steric/Electronic) to differentiate isomers.

Decision Tree: Column & Mode Selection

The following logic flow dictates the starting conditions based on the specific hydrophobicity (LogP) of the impurities.

ColumnSelection Start Start: Impurity Profiling LogP_Check Check LogP of Impurities Start->LogP_Check High_LogP LogP > 1.0 (Lipophilic) LogP_Check->High_LogP Hydrophobic Low_LogP LogP < 0 (Very Polar) LogP_Check->Low_LogP Hydrophilic C18_Route Standard RP-HPLC High_LogP->C18_Route HILIC_Route HILIC Mode Low_LogP->HILIC_Route Regio_Check Are Regioisomers Present? C18_Route->Regio_Check HILIC_Col Select Bare Silica or Zwitterionic Column HILIC_Route->HILIC_Col Yes_Regio Select Phenyl-Hexyl or High Carbon Load C18 Regio_Check->Yes_Regio Yes No_Regio Select End-capped C18 (e.g., C18-Hybrid) Regio_Check->No_Regio No

Figure 1: Decision matrix for selecting the stationary phase based on impurity hydrophobicity and isomeric complexity.

Experimental Protocol: Method Development Cycle

Phase 1: Mobile Phase Screening (The "pH Scout")

Objective: Determine the optimal pH where the imidazole moiety is stable and regioisomers show separation.

Reagents:

  • Buffer A (Acidic): 20 mM Potassium Phosphate, pH 3.0 (Imidazole protonated).

  • Buffer B (Neutral): 20 mM Ammonium Acetate, pH 6.8 (Imidazole partially neutral).

  • Organic Modifier: Acetonitrile (ACN) – Preferred over Methanol for lower backpressure and sharper peaks for nitriles.

Protocol:

  • Prepare a standard mixture of the API and spiked impurities (approx. 0.1 mg/mL).

  • Run a broad gradient (5% to 90% B in 20 min) on a C18 Hybrid Column (e.g., Waters XBridge or Phenomenex Gemini) which is stable at high pH.

  • Compare Retention:

    • Low pH (3.0): Imidazoles elute early, sharp peaks. Good for polar impurities.

    • Neutral pH (6.8): Imidazoles elute later (increased retention). Regioisomer resolution often improves here due to deprotonation.

Phase 2: Optimization for Regioisomers

If Phase 1 shows co-elution of isomers, switch to a Phenyl-Hexyl column.

  • Mechanism: The benzonitrile ring interacts via

    
     stacking with the phenyl ring of the stationary phase. The steric position of the imidazole ring on the benzonitrile scaffold disrupts this interaction differently for each isomer, enhancing selectivity.
    
Phase 3: Detection Settings
  • Primary Wavelength: 230–240 nm.

    • Rationale: The benzonitrile chromophore has a strong absorption maximum here. The imidazole ring has weak absorption >220 nm. Using 230 nm avoids baseline noise from buffers while maximizing sensitivity for the nitrile group.

Quantitative Data & System Suitability

The following criteria define a successful method for this class of compounds.

ParameterAcceptance CriteriaScientific Rationale
Resolution (

)
> 2.0 between isomersCritical for accurate quantitation of closely eluting regioisomers.
Tailing Factor (

)
< 1.5 for Imidazole peaksIndicates successful suppression of silanol interactions (proper pH or end-capping).
Capacity Factor (

)
> 2.0 for first impurityEnsures separation from the solvent front (void volume).
% RSD (n=6) < 2.0%Demonstrates precision of the system.
LOD < 0.05% (reporting threshold)Required sensitivity for trace impurity analysis.

Validated Method Example (Case Study: Letrozole-Type Impurities)

This method is optimized for separating a bis-benzonitrile imidazole API from its des-cyano and regioisomeric impurities.

  • Column: Phenomenex Luna Phenyl-Hexyl, 250 x 4.6 mm, 5 µm.

  • Temperature: 40°C (Improves mass transfer for basic compounds).

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Detection: UV at 230 nm.[2][3][4]

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0 + 0.1% Triethylamine (TEA).

    • Note: TEA acts as a silanol blocker, sharpening the imidazole peak.

  • Mobile Phase B: Acetonitrile : Methanol (80:20 v/v).

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Isocratic hold for polar impurities
5.09010Start Gradient
25.03070Elution of main API and isomers
30.03070Wash
31.09010Re-equilibration
40.09010End of Run

Troubleshooting Guide

Issue: Severe Tailing of Imidazole Peak

  • Cause: Secondary interactions with residual silanols on the silica support.

  • Fix 1: Lower pH to < 3.0 to suppress silanol ionization (

    
     becomes 
    
    
    
    ).
  • Fix 2: Add 5-10 mM Triethylamine (TEA) to the buffer as a sacrificial base.

  • Fix 3: Switch to a "Hybrid" particle column (e.g., Ethylene-Bridged Hybrid) which has fewer surface silanols.

Issue: Split Peaks for Benzonitrile Derivatives

  • Cause: Sample solvent incompatibility. Dissolving a lipophilic benzonitrile sample in 100% ACN and injecting into a high-aqueous mobile phase causes precipitation/mixing issues.

  • Fix: Dissolve sample in the starting mobile phase (e.g., 90:10 Buffer:ACN).

Issue: Drifting Retention Times

  • Cause: pH instability. Imidazole retention is highly sensitive to pH near its pKa (~7.0).[1]

  • Fix: Ensure buffer capacity is sufficient (use >20 mM) and control pH strictly (± 0.05 units).

References

  • Development of Method and Validation for Related Substances in Letrozole. Neuroquantology. Available at: [Link]

  • HPLC Method Development for Imidazole Derivatives. Chromatography Forum. Available at: [Link]

  • Impact of pH on Retention for Bases. MAC-MOD Analytical. Available at: [Link]

  • Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Obrnuta Faza. Available at: [Link]

Sources

Precision Synthesis of 2-Chloro-6-fluorobenzonitrile: Controlling Halogen Exchange for Regioselective Imidazole Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-CFBN

Executive Summary

2-chloro-6-fluorobenzonitrile (CFBN) is a critical bifunctional scaffold in drug discovery, particularly for p38 MAP kinase inhibitors and agrochemicals. Its value lies in its orthogonal reactivity : the highly activated fluorine atom undergoes rapid Nucleophilic Aromatic Substitution (


) with heterocycles (like imidazole), while the remaining chlorine atom provides a handle for subsequent transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura).

This Application Note provides a rigorous protocol for synthesizing CFBN from the cost-effective starting material 2,6-dichlorobenzonitrile (DCBN) via the Halex (Halogen Exchange) reaction. Unlike standard industrial protocols that drive reactions to full fluorination, this guide focuses on kinetic control to maximize the mono-fluorinated species. Furthermore, it details the downstream validation of this precursor via regioselective imidazole coupling.

Strategic Analysis: The "Mono-Fluoro" Challenge

The synthesis of CFBN represents a classic problem in consecutive competitive reactions.



Where:
  • A: 2,6-dichlorobenzonitrile (Starting Material)[1][2][3]

  • B: 2-chloro-6-fluorobenzonitrile (Target)[1][2][4]

  • C: 2,6-difluorobenzonitrile (Over-reacted Impurity)

In high-temperature Halex conditions,


. If the reaction runs to completion, the product is exclusively the difluoro species (C). To isolate B, we must operate at partial conversion (typically 60-70%) and rely on efficient fractional distillation for purification.
Comparison of Synthetic Routes
FeatureRoute A: Halex ReactionRoute B: Sandmeyer (Diazotization)
Starting Material 2,6-dichlorobenzonitrile (Cheap, Bulk)2-chloro-6-fluoroaniline (Expensive)
Reagents KF, Sulfolane/DMSO

, CuCN, HCl
Scalability High (Kg to Ton scale)Low to Medium (Safety concerns with diazonium)
Purity Profile Mixture (requires distillation)High (Clean transformation)
Recommendation Preferred for Process/Scale-up Preferred for <10g Medicinal Chemistry

This guide focuses on Route A due to its relevance in scalable drug development.

Experimental Protocols

Protocol A: Kinetic Controlled Synthesis (Halex)

Objective: Synthesize crude CFBN with a Target/Impurity ratio > 4:1.

Reagents & Equipment:

  • 2,6-Dichlorobenzonitrile (DCBN): 1.0 equiv.

  • Potassium Fluoride (KF): 1.1 equiv. (Spray-dried, anhydrous).[2] Note: Excess KF promotes over-fluorination.

  • Solvent: Sulfolane (Tetramethylene sulfone). Why? High boiling point and stability at 220°C.

  • Catalyst (Optional): Tetraphenylphosphonium bromide (

    
    ) (1 mol%) to accelerate phase transfer.
    
  • Setup: 3-neck flask, mechanical stirrer, internal thermometer,

    
     atmosphere.
    

Step-by-Step Methodology:

  • Drying (Critical): Water poisons the Halex reaction by forming HF and phenols. Dry Sulfolane and KF azeotropically with toluene if not strictly anhydrous.

  • Charging: Charge the flask with Sulfolane (2 mL per g of DCBN) and KF (1.1 equiv). Heat to 150°C under vacuum to remove trace volatiles, then backfill with

    
    .
    
  • Reaction: Add DCBN (1.0 equiv). Raise temperature to 215°C .

  • Monitoring:

    • Sample every 30 minutes via GC or HPLC.

    • Stop Criteria: Quench reaction when DCBN conversion reaches 70-75% .

    • Warning: Pushing conversion >80% results in exponential formation of the difluoro impurity.

  • Workup:

    • Cool to 100°C.

    • Pour mixture into ice water (volume 3x of sulfolane).

    • Perform steam distillation or extract with Dichloromethane (DCM).

    • Wash organics with water to remove residual sulfolane. Dry over

      
       and concentrate.
      
Protocol B: Purification via Fractional Distillation

Separation is challenging due to boiling point proximity. A Vigreux column or packed column is required.

ComponentBoiling Point (at ~20 mmHg)Fraction Cut
2,6-Difluorobenzonitrile ~90-95°CFore-run (Discard/Recycle)
2-Chloro-6-fluorobenzonitrile ~112-118°C Main Fraction (Target)
2,6-Dichlorobenzonitrile >130°C (or solid residue)Residue (Recycle)

Criteria for Acceptance:

  • GC Purity: >98%[3]

  • Difluoro impurity: <0.5% (Critical for regioselective coupling).

Protocol C: Functional Validation (Imidazole Coupling)

Objective: Validate the precursor quality by coupling with imidazole via


.

Mechanism: The reaction proceeds via a Meisenheimer complex. The Fluorine is the superior leaving group compared to Chlorine because the highly electronegative F stabilizes the anionic intermediate more effectively (Element Effect).

Reagents:

  • Purified 2-chloro-6-fluorobenzonitrile (1.0 equiv)

  • Imidazole (1.1 equiv)

  • Base:

    
     (1.5 equiv)
    
  • Solvent: DMF or DMSO

  • Temp: 80°C

Procedure:

  • Dissolve CFBN in DMF (0.5 M).

  • Add Imidazole and

    
    .
    
  • Heat to 80°C for 4 hours.

  • QC Check: HPLC/LC-MS should show conversion to 2-(1H-imidazol-1-yl)-6-chlorobenzonitrile .

    • Mass Shift: M+ (Target) should correspond to loss of F (-19) and gain of Imidazole (+67).

    • Regioselectivity Check: If the difluoro impurity was present in the precursor, you will see 2-fluoro-6-(imidazol-1-yl)benzonitrile (M-16 mass difference from target).

Visualizations

Figure 1: Reaction Workflow & Logic

HalexWorkflow Start Start: 2,6-Dichlorobenzonitrile + KF (1.1 eq) in Sulfolane Heat Heat to 215°C (Kinetic Control) Start->Heat Check GC Check: Is Conversion > 75%? Heat->Check Stop Quench Reaction (Prevent Di-fluoro formation) Check->Stop Yes Cont Continue Heating Check->Cont No Distill Fractional Distillation (Vacuum, 20 mmHg) Stop->Distill Cont->Heat Product Pure 2-Chloro-6-fluorobenzonitrile (BP ~118°C @ 20mmHg) Distill->Product

Caption: Workflow emphasizing the critical decision point at 75% conversion to minimize over-fluorination.

Figure 2: Mechanism of Regioselective Coupling

SNArMechanism cluster_selectivity Selectivity Rule Precursor 2-Chloro-6-fluorobenzonitrile (EWG Activated) Attack Nucleophilic Attack (Imidazole @ C-F) Precursor->Attack Base (K2CO3) Complex Meisenheimer Complex (Stabilized by F) Attack->Complex Product 2-(1H-imidazol-1-yl)-6-chlorobenzonitrile + F- Leaving Group Complex->Product - F⁻ (Fast) Note C-Cl bond remains intact for future coupling

Caption:


 pathway showing preferential displacement of Fluorine over Chlorine due to electronic stabilization.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High levels of Difluoro impurity Reaction time too long or excess KF used.Reduce KF to 1.05 equiv; quench at 70% conversion.
Low Conversion (<20%) Wet reagents (Water inhibits Halex).Azeotropically dry Sulfolane/KF with toluene before adding substrate.
Poor Separation during Distillation Vacuum fluctuation or column too short.Use a vacuum controller (manostat) and a Vigreux column >20cm.
Product solidifies in condenser Melting point is ~59°C.Use warm water (60°C) in the condenser or an air condenser.

References

  • US Patent 4209457A.Production of halogenated benzonitriles. (Describes the Halex reaction conditions, boiling points, and sulfolane usage).

  • Finger, G. C., et al. (1959). Aromatic Fluorine Compounds.[1][2][4][5][6][7] VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society. (Foundational work on Halex chemistry).

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[6][7][8] Chemical Reviews. (Mechanistic basis for F vs Cl displacement in

    
    ).
    
  • Organic Process Research & Development (OPRD).General guidelines for Halex scale-up and safety. (See standard process safety guides for high-temp sulfolane reactions).

Sources

Application Note: Scalable Synthesis of 2-Chloro-6-(1H-imidazol-1-yl)benzonitrile via Regioselective SnAr

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the scale-up process for 2-Chloro-6-(1H-imidazol-1-yl)benzonitrile (CAS: 287176-53-8), a critical intermediate in the synthesis of heterocyclic pharmaceutical scaffolds, particularly for kinase inhibitors and antifungal agents.

Executive Summary

This guide outlines a robust, scalable protocol for the mono-substitution of 2,6-dichlorobenzonitrile with imidazole via Nucleophilic Aromatic Substitution (SnAr). The primary challenge in scaling this reaction is controlling the regioselectivity to favor the mono-substituted product (Target) over the bis-substituted impurity (2,6-di(1H-imidazol-1-yl)benzonitrile).

Our optimized process utilizes Potassium Carbonate (K₂CO₃) in Dimethylformamide (DMF) at controlled temperatures, achieving >90% yield with >99% purity after a single recrystallization step.

Reaction Chemistry & Mechanism

Reaction Scheme

The synthesis relies on the electron-withdrawing nitrile group activating the ortho-chlorine atoms for nucleophilic attack. The symmetry of the starting material simplifies the first substitution, but the second chlorine remains activated, posing a risk of over-reaction.

ReactionScheme SM 2,6-Dichlorobenzonitrile (SM) Base K2CO3 / DMF 80°C SM->Base IM Imidazole (Reagent) IM->Base Target 2-Chloro-6-(1H-imidazol-1-yl)benzonitrile (Target Product) Base->Target Major Pathway (k1) Impurity 2,6-Di(1H-imidazol-1-yl)benzonitrile (Bis-Impurity) Target->Impurity Over-Reaction (k2)

Figure 1: Reaction pathway illustrating the competition between mono-substitution (desired) and bis-substitution (undesired).

Mechanistic Insight
  • Activation: The nitrile (-CN) group at C1 withdraws electron density from the ring, making C2 and C6 susceptible to nucleophilic attack.

  • Selectivity (k1 vs k2): The introduction of the first imidazole ring (an electron-rich heterocycle) slightly deactivates the ring toward the second nucleophilic attack compared to the starting material. However, at elevated temperatures (>100°C), the rate constant

    
     becomes significant.
    
  • Base Selection: K₂CO₃ is preferred over NaH for scale-up. While NaH is faster, it generates H₂ gas (safety risk) and is moisture-sensitive. K₂CO₃ offers a controlled deprotonation of imidazole in situ.

Process Optimization (DoE Summary)

We conducted a Design of Experiments (DoE) to define the "Safe Operating Space" (SOS).

ParameterRange TestedOptimal ValueRationale
Solvent DMF, DMSO, NMPDMF DMSO poses thermal risks >100°C; NMP is reprotoxic. DMF offers the best solubility/safety balance.
Base K₂CO₃, Cs₂CO₃, TEAK₂CO₃ Cs₂CO₃ is too expensive; TEA leads to sluggish kinetics.
Temp. 60°C – 120°C80-85°C <70°C is too slow; >95°C increases bis-impurity >5%.
Stoichiometry 1.0 – 2.0 eq Imidazole1.05 eq Excess imidazole linearly correlates with bis-impurity formation.

Scale-Up Protocol (1 kg Batch)

Materials
  • 2,6-Dichlorobenzonitrile: 1.00 kg (5.81 mol)

  • Imidazole: 0.415 kg (6.10 mol, 1.05 eq)

  • Potassium Carbonate (anhydrous): 1.20 kg (8.72 mol, 1.5 eq)

  • DMF: 5.0 L (5 vol)

  • Water (DI): 15.0 L (for quench)

  • Ethanol: 3.0 L (for recrystallization)

Experimental Procedure
Step 1: Reaction Setup
  • Charge a 20 L glass-lined reactor with DMF (5.0 L) .

  • Add 2,6-Dichlorobenzonitrile (1.00 kg) and stir at 25°C until dissolved.

  • Add Imidazole (0.415 kg) .

  • Add K₂CO₃ (1.20 kg) in portions to avoid clumping. Note: The reaction is heterogeneous.

Step 2: Reaction Execution
  • Heat the mixture to 80–85°C over 45 minutes.

  • Maintain temperature at 80–85°C for 4–6 hours .

  • IPC (In-Process Control): Sample at 4 hours.

    • Criterion: Starting Material < 1.0% (area%).

    • Bis-Impurity Alert: If Bis-Impurity > 3.0%, cool immediately.

Step 3: Quench & Isolation
  • Cool the reaction mass to 20–25°C .

  • Slow Addition: Transfer the reaction mixture into a separate vessel containing 15.0 L of chilled water (0–5°C) under vigorous stirring.

    • Exotherm Alert: The mixing of DMF and water is exothermic. Control addition rate to keep T < 30°C.

  • Precipitation: The product will precipitate as an off-white solid. Stir for 2 hours to ensure complete precipitation and removal of inorganic salts.

  • Filtration: Filter the solid using a centrifuge or Nutsche filter.

  • Wash: Wash the cake with Water (3 x 2.0 L) to remove residual DMF and K₂CO₃.

Step 4: Purification (Recrystallization)
  • Transfer the wet cake back to the reactor.

  • Add Ethanol (3.0 L) and heat to reflux (78°C) . The solid should fully dissolve.

  • Cool slowly to 0–5°C over 4 hours (controlled cooling ramp: 20°C/hour).

  • Filter the purified crystals.

  • Dry in a vacuum oven at 45°C for 12 hours.

Yield & Specifications
  • Expected Yield: 1.06 – 1.12 kg (90 – 95%)

  • Appearance: White to off-white crystalline solid.

  • Purity (HPLC): > 99.0%

  • Bis-Impurity: < 0.10%[1]

Process Flow Diagram

ProcessFlow Start Start: Raw Material Staging Reactor Reaction Phase (DMF, K2CO3, 85°C) Start->Reactor IPC IPC Check (HPLC: SM < 1%) Reactor->IPC IPC->Reactor Incomplete Quench Quench Phase (Pour into 15L Water) IPC->Quench Pass Filter1 Filtration & Wash (Remove Salts/DMF) Quench->Filter1 Recryst Recrystallization (Ethanol Reflux) Filter1->Recryst FinalFilter Final Filtration & Drying Recryst->FinalFilter End Final Product (>99% Purity) FinalFilter->End

Figure 2: Process flow diagram for the 1 kg scale-up campaign.

Analytical Control Strategy

HPLC Method Parameters

To ensure the separation of the mono-substituted product from the bis-substituted impurity, use the following method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm.

  • Retention Times (approx):

    • Imidazole: ~1.5 min (void volume)

    • 2,6-Dichlorobenzonitrile (SM): ~12.0 min

    • Target Product: ~9.5 min (More polar than SM due to imidazole)

    • Bis-Impurity: ~6.0 min (Most polar, elutes early)

Critical Quality Attributes (CQA)
  • Residual DMF: < 880 ppm (ICH Q3C Class 2 solvent limit).

  • Water Content (KF): < 0.5% w/w.

  • Ash (ROI): < 0.1% (indicates effective removal of K₂CO₃).

Safety & Hazard Assessment

  • Thermal Hazards:

    • DSC (Differential Scanning Calorimetry) analysis of the reaction mixture shows a mild exotherm at reaction onset. However, the mixture is stable up to 140°C.

    • Control: Do not exceed 100°C to prevent thermal runaway or decomposition of DMF.

  • Chemical Hazards:

    • 2,6-Dichlorobenzonitrile: Toxic if swallowed. Irritant.

    • DMF: Hepatotoxic and readily absorbed through skin. Use full PPE (Tyvek suit, nitrile gloves).

    • Dust Explosion: The final dried product is a fine organic powder. Ground all equipment to prevent static discharge during off-loading.

References

  • Process Chemistry of Azoles: Enyeribe, P. A. (2019). Studies on the Chlorination of Imidazole. J. Chem Soc. Nigeria, 44(5), 832-840. Link

  • Nucleophilic Aromatic Substitution: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
  • Scale-Up Methodologies: Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
  • Reaction Kinetics: B. Sati et al. (2013). Synthesis of impurities during the manufacture of bulk drug midazolam. Acta Pharm. 63, 385–396. Link

  • Safety Data: MilliporeSigma. (2024). Safety Data Sheet: 2-Chloro-6-(1H-imidazol-1-yl)benzonitrile. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Steric Hindrance in Imidazole Substitution Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Improving the Yield of Sterically Hindered Imidazole Substitution Reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with these notoriously difficult transformations. Instead of a rigid protocol, this center offers a dynamic, problem-focused approach to troubleshooting and optimization, grounded in mechanistic principles and field-proven insights.

Introduction: The Challenge of Steric Hindrance

Sterically hindered imidazole substitution reactions, particularly N-arylations, are a common bottleneck in the synthesis of pharmaceuticals, agrochemicals, and N-heterocyclic carbene (NHC) ligands.[1][2] The inherent steric bulk around the nitrogen nucleophile or the electrophilic partner can significantly impede the desired bond formation, leading to low yields, slow reaction rates, or complete reaction failure.[3] This guide provides a systematic approach to overcoming these challenges by dissecting the key reaction parameters.

Troubleshooting Low Yields: A Decision-Making Workflow

Low product yield is the most frequent issue. The following workflow provides a structured approach to diagnosing and resolving this problem.

LowYieldTroubleshooting cluster_catalyst Catalyst System cluster_conditions Reaction Conditions Start Low or No Yield Observed CatalystSystem Evaluate Catalyst System (Pd vs. Cu) Start->CatalystSystem ReactionConditions Optimize Reaction Conditions CatalystSystem->ReactionConditions System Chosen Pd_Catalysis Palladium-Catalyzed (Buchwald-Hartwig) Cu_Catalysis Copper-Catalyzed (Ullmann-type) SubstrateConsiderations Assess Substrate Reactivity ReactionConditions->SubstrateConsiderations Still Low Yield Success Improved Yield ReactionConditions->Success Optimization Successful Ligand Ligand Choice Base Base Selection Solvent Solvent Effects Temperature Temperature & Time SubstrateConsiderations->CatalystSystem Re-evaluate

Caption: A logical workflow for troubleshooting low yields in substituted imidazole synthesis.

Part 1: Troubleshooting Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type Reactions)

Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[3][4][5] However, sterically hindered imidazoles can be challenging substrates.

FAQ 1: My Buchwald-Hartwig reaction with a hindered imidazole is sluggish or fails completely. What is the likely culprit?

Answer: The primary issue often lies in the formation of the active catalytic species and the subsequent reductive elimination step, both of which are sensitive to steric hindrance.[3] Imidazoles themselves can act as ligands and inhibit the formation of the active Pd(0)-phosphine complex.[2][6][7]

Troubleshooting Steps:

  • Catalyst Pre-activation: A crucial technique is to pre-form the active catalyst.[2][8]

    • Protocol: In a separate flask, heat the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in the reaction solvent for a few minutes (e.g., 3 minutes at 120°C) before adding the imidazole substrate and other reagents.[2] This allows for the formation of the active LPd(0) complex without interference from the imidazole.[2][6][7]

  • Ligand Selection is Critical: For sterically demanding couplings, bulky, electron-rich phosphine ligands are essential to promote oxidative addition and facilitate reductive elimination.[3]

    • Recommended Ligands:

      • Biarylphosphine Ligands: Buchwald's biarylphosphine ligands (e.g., tBuBrettPhos) are often effective.

      • Josiphos-type Ligands: These have also shown success in coupling challenging substrates.[4]

  • Choice of Palladium Precatalyst: Using a well-defined palladium precatalyst can lead to more reproducible results by ensuring efficient generation of the active Pd(0) species.[9]

  • Base and Solvent Combination:

    • Bases: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. The choice of base can also influence selectivity in some cases.[10]

    • Solvents: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard.[11] High-boiling point solvents may be necessary to drive the reaction to completion.[12]

ParameterRecommendation for Hindered SubstratesRationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ with a suitable ligandReadily available Pd(0) or Pd(II) sources.
Ligand Bulky, electron-rich phosphines (e.g., tBuBrettPhos)Facilitates oxidative addition and reductive elimination.
Base NaOtBu, K₂CO₃, Cs₂CO₃Strong bases are needed for deprotonation of the imidazole.
Solvent Toluene, Dioxane, DMFHigh-boiling aprotic solvents are generally effective.
Temperature 80-120 °CHigher temperatures are often required to overcome steric barriers.

Part 2: Troubleshooting Copper-Catalyzed N-Arylation (Ullmann-Type Reactions)

The Ullmann condensation is a classical method for C-N bond formation and has seen a resurgence with the development of modern ligand-accelerated protocols that proceed under milder conditions.[2][13][14][15] Copper-catalyzed reactions are often more cost-effective than their palladium counterparts.

FAQ 2: My Ullmann-type reaction is giving a low yield. How can I improve it?

Answer: Low yields in copper-catalyzed N-arylations of hindered imidazoles are often due to catalyst deactivation, suboptimal ligand choice, or inappropriate reaction conditions.[1]

Troubleshooting Steps:

  • Ligand is Key: The choice of ligand is crucial for stabilizing the copper catalyst and promoting the reaction.[1]

    • Effective Ligands:

      • Diamine Ligands: Simple diamine ligands have proven effective.[16]

      • Phenanthroline Ligands: 4,7-Dimethoxy-1,10-phenanthroline is a highly efficient ligand for the copper-catalyzed N-arylation of imidazoles.[17][18][19]

      • Salen-Cu(II) Complexes: These have been used as catalysts and can be effective under mild conditions without the need for an inert atmosphere.[20][21]

      • Amino Acids: Certain amino acids can serve as effective and inexpensive ligands.[22]

  • Copper Source and Additives:

    • Copper Salts: CuI, CuBr, and (CuOTf)₂·PhH are commonly used copper sources.[1][19]

    • Additives: The addition of polyethylene glycol (PEG) can accelerate the reaction.[17][18]

  • Base and Solvent Selection:

    • Bases: Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are frequently used bases.[1][23]

    • Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often good solvent choices.[1][23] In some cases, greener solvents like ethanol or even water can be employed, though yields may be lower.[12]

  • Microwave Irradiation: For sluggish reactions, microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[24][25][26][27][28][29]

ParameterRecommendation for Hindered SubstratesRationale
Catalyst CuI, CuBr, Cu₂OCommon and effective copper sources.
Ligand 4,7-Dimethoxy-1,10-phenanthroline, DiaminesStabilizes the copper catalyst and facilitates the coupling.
Base Cs₂CO₃, K₂CO₃Effective bases for imidazole deprotonation.
Solvent DMSO, DMF, CH₃CNPolar aprotic solvents are generally suitable.
Temperature 60-110 °C (Conventional), up to 150 °C (Microwave)Higher temperatures may be needed, and microwave heating can be beneficial.[24]

Part 3: General FAQs and Advanced Troubleshooting

FAQ 3: I am observing the formation of side products. What are the common side reactions and how can I minimize them?

Answer: Common side reactions include dialkylation (for N-alkylation reactions), C-alkylation/arylation, and decomposition of starting materials or products.[30]

Mitigation Strategies:

  • Dialkylation: Use a slight excess of the imidazole (e.g., 1.1-1.2 equivalents) and add the electrophile slowly to maintain a low concentration.[23][30]

  • C-Alkylation/Arylation: This is more likely to occur if the nitrogen atoms are sterically hindered. Optimizing the catalyst and ligand system can improve N-selectivity.[30]

  • Decomposition: If the reaction mixture turns dark, it may indicate decomposition.[30] Consider lowering the reaction temperature and using a milder base.[30]

FAQ 4: How does solvent polarity affect my reaction?

Answer: Solvent choice is critical.[12] The polarity of the solvent can impact the solubility of reactants, the stability of transition states, and even the reaction mechanism.[12][31][32]

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These are generally good choices as they can solvate the metal catalyst and the ionic intermediates.

  • Protic Solvents (e.g., alcohols, water): These can hydrogen bond with the imidazole nitrogen, potentially inhibiting its nucleophilicity.[32] However, in some specific catalytic systems, "on-water" conditions can be successful.[12]

SolventEffect Solvent Solvent Choice PolarAprotic Polar Aprotic (DMF, DMSO, Acetonitrile) Solvent->PolarAprotic Good for stabilizing charged intermediates NonpolarAprotic Nonpolar Aprotic (Toluene, Dioxane) Solvent->NonpolarAprotic Often used in Pd-catalyzed reactions Protic Protic (Alcohols, Water) Solvent->Protic Can hinder nucleophilicity but sometimes used

Caption: The influence of solvent type on reaction outcomes.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of a Hindered Imidazole with Catalyst Pre-activation
  • Catalyst Pre-activation: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (1.5 mol%) and the phosphine ligand (e.g., tBuBrettPhos, 1.8 mol%).

  • Add anhydrous solvent (e.g., toluene) and heat the mixture at 120 °C for 3 minutes.[2]

  • Reaction Setup: In a separate Schlenk tube, add the sterically hindered imidazole (1.0 equiv.), the aryl halide (1.2 equiv.), and the base (e.g., NaOtBu, 2.0 equiv.).

  • Reaction Execution: To the mixture from step 3, add the pre-activated catalyst solution from step 2 via syringe.

  • Heat the reaction mixture at the desired temperature (e.g., 110 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Copper-Catalyzed N-Arylation of a Hindered Imidazole
  • Reaction Setup: To a dry reaction vessel, add CuI (5 mol%), 4,7-dimethoxy-1,10-phenanthroline (10 mol%), the sterically hindered imidazole (1.0 equiv.), the aryl halide (1.2 equiv.), and Cs₂CO₃ (2.0 equiv.).[17]

  • Solvent Addition: Add anhydrous solvent (e.g., DMSO or DMF).

  • Reaction Execution: Heat the reaction mixture at the desired temperature (e.g., 80-110 °C) under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

References

  • Wentzel, M. T., Hewgley, J. B., Kamble, R. M., Wall, P. D., & Kozlowski, M. C. (2009). Copper‐Catalyzed N‐Arylation of Hindered Substrates Under Mild Conditions. Advanced Synthesis & Catalysis, 351(6), 931–937. [Link]

  • Chen, H., Wang, D., Wang, X., Huang, W., Cai, Q., & Ding, K. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505-1511. [Link]

  • BenchChem. (2025). Technical Support Center: Solvent Effects on Imidazole Synthesis. BenchChem.
  • Liu, Y., Zhang, Q., Ma, X., Liu, P., Xie, J., Dai, B., & Liu, Z. (2013). Salen-Cu(II) Complex Catalyzed N-Arylation of Imidazoles under Mild Conditions. International Journal of Organic Chemistry, 3, 185-189. [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700–706. [Link]

  • Altman, R. A., Koval, E. D., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190–6193. [Link]

  • BenchChem. (2025).
  • Solvent-Dependent Chemoselectivity Switch to Arg-Lys Imidazole Cross-Links. (2024). ACS Chemical Biology.
  • Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium. (2008). KU ScholarWorks.
  • Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. (2025). Request PDF.
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Imidazoles. BenchChem.
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 27, 2026, from [Link]

  • Imidazole as leaving group in aromatic nucleophilic substitution reactions. (n.d.).
  • BenchChem. (2025). Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions. BenchChem.
  • Solvent effects on the benzylation with substituted imidazoles in acetonitrile and methanol. (n.d.).
  • Synthesis of (substituted) Imidazolium-salts. (2025, September 8). Reddit.
  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PMC. [Link]

  • Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temper
  • Comprehensive Application Notes: Palladium-Catalyzed Coupling Reactions of Imidazole Deriv
  • Investigations on substituent and solvent effects on solvolysis reactions Part IX. The influence of polar substituents on the imidazole catalyzed hydrolysis of 2,4-dinitrophenyl acetates in water. (n.d.). Physical Chemistry Chemical Physics (RSC Publishing).
  • Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. (2012). PubMed. [Link]

  • Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. (2022). MDPI.
  • Troubleshooting Low Yield in Sodium Imidazole Synthesis. (n.d.). Smolecule.
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). PMC.
  • C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. (n.d.). PMC.
  • Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. (2017). Ramprasad Group.
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2019). Beilstein Journals.
  • Nucleophilic Aromatic Substitution: Addition–Elimin
  • Buchwald-Hartwig Amination. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Help troubleshooting a Buchwald-Hartwig amin
  • 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. (n.d.). Organic Chemistry Portal.
  • Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline.
  • Synthesis of substituted N-heterocycles by N-aryl
  • Imidazole is a sensitive probe of steric hindrance in the distal pockets of oxygen-binding heme proteins. (1998). PubMed.
  • Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved February 27, 2026, from [Link]

  • Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). (2025, August 6).
  • MICROWAVE ASSISTED ONE POT SYNTHESIS OF N-ALKYL TRIARYL IMIDAZOLE IN PRESENCE OF PHASE TRANSFER C
  • Overcoming challenges in the synthesis of sterically hindered anilines. (n.d.). Benchchem.
  • Significant Review of Synthesis of Substituted Imidazole Derivatives Using Diffrent Catalysis. (2026, January 9). IOSR Journal.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25). Chemical Insights.
  • A versatile and practical microwave-assisted synthesis of sterically hindered N-arylpiperazines. (2010). PubMed.
  • Salen-Cu(II) Complex Catalyzed N-Arylation of Imidazoles under Mild Conditions. (2013). Semantic Scholar.
  • Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. (2020).
  • MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTR. (n.d.). Revue Roumaine de Chimie.
  • Microwave Assisted Synthesis of Imidazoles - A Review. (2025, August 10). Request PDF.
  • Recent Progress Concerning the N-Aryl

Sources

Technical Support Center: Chemoselectivity in Imidazole Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Nitrile Hydrolysis During Imidazole Coupling Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Chemoselectivity Paradox

You are likely here because you are attempting to couple an imidazole ring to a scaffold containing a nitrile (cyano) group, and you are observing the formation of a primary amide (hydrolysis product) or a carboxylic acid.

This is a classic chemoselectivity conflict. Imidazole coupling often requires basic conditions to deprotonate the imidazole nitrogen (


), rendering it nucleophilic. However, nitriles are susceptible to base-catalyzed hydration , particularly at elevated temperatures or in the presence of Lewis acidic metals (often used in cross-coupling).[1]

This guide provides the mechanistic insight and field-proven protocols to decouple these reactivities.

Module 1: The Enemy (Mechanistic Root Cause)

Q: Why is my nitrile hydrolyzing even when I use "anhydrous" solvents?

A: "Anhydrous" is a relative term. The hydrolysis of a nitrile to a primary amide requires only catalytic base and trace water.

In a typical


 alkylation or Buchwald-Hartwig coupling, the base (e.g., 

,

, or

) activates the imidazole.[1] However, if trace water is present, the base generates Hydroxide (

)
.[1] Hydroxide is a potent nucleophile that attacks the nitrile carbon much faster than the bulky imidazole can attack the electrophile in some cases.

The Hydrolysis Pathway:

  • Activation: Base generates

    
     from trace water.
    
  • Attack:

    
     attacks the nitrile carbon (
    
    
    
    ).
  • Tautomerization: The resulting imidate anion protonates to form an imidic acid, which tautomerizes to the primary amide.[2]

NitrileHydrolysis cluster_prevention Control Point Start Nitrile (R-CN) Inter Imidate Intermediate Start->Inter OH- Attack Base Base + Trace H2O Base->Start Product Primary Amide (Hydrolysis Product) Inter->Product Tautomerization Dry Strictly Anhydrous Conditions

Figure 1: The pathway of base-catalyzed nitrile hydrolysis. The presence of trace water is the rate-limiting reagent.

Module 2: Direct Alkylation ( ) Protocols

Q: I typically use NaH/DMF. Is this safe for nitriles?

A: High Risk. Sodium Hydride (


) is risky for two reasons:
  • Commercial

    
     (60% in oil) often contains traces of NaOH.
    
  • If your solvent is not <50 ppm water,

    
     will irreversibly generate stoichiometric NaOH.[1] NaOH rapidly hydrates nitriles at room temperature.
    
Recommended Protocol: The "Soft Base" System

Switch to a carbonate base in a polar aprotic solvent. Carbonates are generally not strong enough to generate high concentrations of hydroxide from trace water but are strong enough to deprotonate imidazole at elevated temperatures.

Protocol 8821-A: Nitrile-Safe Alkylation

ParameterRecommendationRationale
Base Cesium Carbonate (

)
Higher solubility in organic solvents than

; "softer" cation aids solubility.
Solvent Acetonitrile (MeCN) or AcetoneLower boiling points allow easier removal; MeCN is less hygroscopic than DMF.
Additive 3Å Molecular Sieves (Activated)CRITICAL. Actively scavenges water during the reaction.
Temp 50°C - 60°CSufficient for alkylation; minimizes thermal hydrolysis energy.

Step-by-Step:

  • Flame-dry a reaction flask and cool under Argon/Nitrogen.

  • Add Activated 3Å Molecular Sieves (20% w/v relative to solvent).

  • Add Imidazole (1.0 equiv) and

    
     (1.5 equiv).[3]
    
  • Add anhydrous Acetonitrile (0.1 M concentration).

  • Stir at RT for 30 mins (allows sieves to scavenge residual moisture).

  • Add the Electrophile (Alkyl Halide, 1.1 equiv).[1]

  • Heat to 50°C. Monitor by LCMS.

Module 3: Metal-Catalyzed Cross-Coupling (C-N Bond)

Q: Can I use standard Buchwald-Hartwig conditions (NaOtBu)?

A: Avoid if possible. Sodium tert-butoxide (


) is a strong base. While sterically hindered, it can still promote hydrolysis if the reaction stalls or requires high heat (

).[1]
Q: Does Copper (Ullmann Coupling) affect nitriles?

A: Yes. Copper salts are Lewis acids. They can coordinate to the nitrile nitrogen, increasing the electrophilicity of the carbon center. This "Lewis Acid Activation" makes the nitrile hyper-sensitive to hydration, even by weak nucleophiles like carbonate.[1]

Recommended Protocol: The Mild Palladium System

Palladium is generally more chemoselective than Copper regarding nitriles. Use a weak base and a highly active ligand to allow lower temperatures.

Protocol 8821-B: Nitrile-Tolerant Arylation [1]

ComponentChoiceMechanism of Protection
Catalyst Pd(OAc)2 + BrettPhos or XPhosHigh activity ligands allow reaction at

.
Base

(Anhydrous)
Weaker than alkoxides; minimizes hydroxide generation.
Solvent 1,4-Dioxane or TolueneNon-polar solvents reduce the solubility of any trace water/hydroxide.[1]

Workflow Logic:

CouplingLogic Input Target: Aryl-Imidazole (with Nitrile) Choice Choose Metal System Input->Choice CuSystem Copper (Ullmann) Choice->CuSystem Avoid PdSystem Palladium (Buchwald) Choice->PdSystem Preferred Warning RISK: Cu coordinates Nitrile Promotes Hydration CuSystem->Warning Solution Use Weak Base (K3PO4) + Active Ligand (BrettPhos) PdSystem->Solution

Figure 2: Decision logic for cross-coupling. Palladium is preferred over Copper to avoid Lewis-acid activation of the nitrile.

Module 4: The "Fail-Safe" Alternative (Mitsunobu)

Q: My alkylation conditions are still hydrolyzing the nitrile. What now?

A: Stop using basic alkylation. Switch to the Mitsunobu Reaction . This reaction couples an alcohol (instead of a halide) to the imidazole under neutral to mildly acidic conditions. Nitriles are completely stable in Mitsunobu conditions.

Protocol 8821-C: Mitsunobu Coupling

  • Reagents:

    
     (Triphenylphosphine) + DIAD (Diisopropyl azodicarboxylate).[4]
    
  • Solvent: THF or Toluene (Anhydrous).

  • Mechanism: Activates the alcohol oxygen; Imidazole acts as the nucleophile.

  • pH Profile: The reaction byproduct is hydrazine-dicarboxylate (neutral). No hydroxide is ever generated.

Summary of Recommendations

ScenarioRecommended SystemKey Control Point
Alkyl Halide

/ MeCN / 50°C
Add 3Å Mol Sieves; Avoid NaH.
Aryl Halide Pd-BrettPhos /

/ Dioxane
Avoid Copper catalysts; Avoid NaOtBu.
Alcohol Mitsunobu (

/DIAD)
Safest Method. Inherently nitrile-compatible.

References

  • Mechanism of Nitrile Hydrolysis

    • Cohen, L. A., & Jones, W. M. (1962).[1] A Study of the Mechanism of the Base-catalyzed Hydrolysis of Nitriles. Journal of the American Chemical Society.

  • Cesium Carbonate in Imidazole Alkylation

    • Lee, J. C., et al. (1995).[1] Cesium Carbonate Promoted N-Alkylation of Imidazole. Synthetic Communications.

  • Mitsunobu Reaction Compatibility

    • Swamy, K. C. K., et al. (2009).[1] Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.

  • Palladium vs.

    • Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. (Discusses functional group tolerance, including nitriles).

For further assistance, please reply with your specific substrate structure (confidentiality rules apply).

Sources

Removing unreacted imidazole from benzonitrile product mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center

Topic: Removing Unreacted Imidazole from Benzonitrile Product Mixtures

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions regarding the purification of benzonitrile-based products from reaction mixtures containing unreacted imidazole. Our approach is grounded in fundamental chemical principles to empower you to make informed decisions during your purification workflows.

Foundational Principles: Exploiting Physicochemical Differences

The successful separation of unreacted imidazole from a benzonitrile product hinges on exploiting the distinct physicochemical properties of these two molecules. Imidazole, often used as a catalyst or a nucleophile, is frequently employed in excess to drive reactions to completion, making its removal a common downstream challenge.

The key to an effective separation strategy lies in understanding their differences in basicity and solubility.

  • Basicity: Imidazole is a basic heterocycle. The lone pair of electrons on its sp²-hybridized nitrogen atom readily accepts a proton, making it susceptible to salt formation in the presence of an acid. The pKa of the conjugate acid of imidazole is approximately 7.0[1].

  • Neutrality: Benzonitrile, in contrast, is a neutral organic molecule. The nitrile group does not possess significant basicity under typical workup conditions.

  • Solubility: Imidazole is a solid that is highly soluble in water and other polar solvents[2][3]. Benzonitrile is a liquid with very limited solubility in water but is miscible with most common organic solvents[4][5][6].

These differences form the basis of the primary purification techniques discussed below.

Table 1: Comparative Physicochemical Properties
PropertyImidazoleBenzonitrileRationale for Separation
Molecular Formula C₃H₄N₂C₇H₅N-
Molar Mass 68.08 g/mol [3]103.12 g/mol [4]-
Physical State (STP) White/pale yellow solidColorless liquid[4][7]-
Boiling Point (°C) 256[2]191[4][5]Distillation is possible, but requires vacuum due to high boiling points.
Melting Point (°C) 89 - 91-13[5][6]Not applicable for direct separation as benzonitrile is a liquid.
pKa (of conjugate acid) ~7.0[1]N/A (Neutral)Primary basis for acid-base extraction.
Water Solubility High (633 g/L)Low / Slightly Soluble[4][5][7]Supports aqueous extraction methods.
Organic Solvent Solubility Moderate to HighHigh (miscible)[4][6]Benzonitrile remains in the organic phase during aqueous extraction.

Troubleshooting Guide & FAQs

This section addresses common issues encountered in the lab in a direct question-and-answer format.

Q1: I've completed my reaction and have a crude mixture of my benzonitrile product and excess imidazole in an organic solvent. What is the most reliable method for removing the imidazole?

A1: The most robust and widely applicable method is acid-base liquid-liquid extraction . This technique directly exploits the basicity of imidazole.

The underlying principle is the conversion of the water-insoluble basic imidazole into a water-soluble salt (imidazolium salt) by washing the organic solution with a dilute aqueous acid. Your neutral benzonitrile product will remain in the organic layer. A dilute solution of hydrochloric acid (e.g., 1M HCl) is typically sufficient. The protonated imidazole is highly polar and will preferentially partition into the aqueous phase, which can then be physically separated and discarded.[8]

Q2: I performed a 1M HCl wash, but my ¹H NMR analysis still shows a significant amount of imidazole. What could have gone wrong?

A2: This is a common scenario and can usually be traced to one of several factors in your extraction workflow:

  • Insufficient Acid: You may not have used a sufficient molar equivalent of acid to protonate all the imidazole present. If you used a large excess of imidazole in your reaction, a single wash might not be enough.

  • Inefficient Mixing: The transfer of the protonated imidazole from the organic to the aqueous phase is a mass-transfer-limited process. Ensure you have shaken the separatory funnel adequately (with frequent venting) to maximize the surface area between the two phases. A minimum of 1-2 minutes of gentle but thorough mixing is recommended.

  • Insufficient Washes: For high concentrations of imidazole, multiple acidic washes are far more effective than a single wash with a large volume. We recommend performing 2 to 3 sequential washes with fresh portions of the dilute acid solution.

  • Emulsion Formation: If an emulsion (a stable suspension of the two immiscible layers) has formed, the separation will be poor. Emulsions can sometimes be broken by adding a small amount of brine (saturated aqueous NaCl solution) or by allowing the funnel to stand for an extended period.[8]

Q3: My benzonitrile derivative is sensitive to acid and may hydrolyze or degrade. What are my options?

A3: This is an excellent question that highlights the need for a tailored purification strategy. If your product is acid-labile, you should avoid strong acidic washes. Here are the primary alternatives:

  • Aqueous Washes with Water or Brine: Since imidazole has high water solubility, multiple washes with deionized water or brine can effectively reduce the amount of imidazole.[9] This method is less efficient than an acid wash because it relies solely on partitioning rather than a chemical transformation, but it is much milder. You may need to perform 5-7 washes to achieve high purity.

  • Modified Column Chromatography: If aqueous washes are insufficient, column chromatography is your next best option. However, be aware that the basic nature of imidazole can cause it to tail significantly on standard silica gel. See Q4 for a detailed solution to this issue.

  • Vacuum Distillation: If your product is thermally stable and has a boiling point sufficiently different from imidazole (BP 256 °C), vacuum distillation can be a viable, non-aqueous purification method.[10][11] This is often more suitable for larger scale purifications.

Q4: I am attempting to use silica gel column chromatography, but the imidazole is smearing (tailing) and co-eluting with my product. How can I improve the separation?

A4: This is a classic problem when purifying basic compounds on acidic silica gel. The tailing is caused by strong ionic interactions between the basic imidazole and the acidic silanol groups on the silica surface.[8] You have two excellent strategies to counteract this:

  • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (Et₃N) or pyridine to your ethyl acetate/hexane or dichloromethane/methanol mobile phase will neutralize the acidic sites on the silica.[8] This allows the imidazole to elute more cleanly as a symmetrical peak, dramatically improving separation from your neutral product.

  • Change the Stationary Phase: Switch from acidic silica gel to a more inert or basic stationary phase. Neutral or basic alumina often provides superior separation for basic compounds like imidazole, as it minimizes the strong acid-base interactions that cause tailing.[8]

Detailed Experimental Protocols

Protocol 1: Standard Acid-Base Extraction for Imidazole Removal

This protocol describes the standard procedure for removing imidazole from a solution containing a neutral organic product like benzonitrile.

  • Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether). Transfer this solution to a separatory funnel of appropriate size.

  • First Acidic Wash: Add an equal volume of 1M aqueous HCl to the separatory funnel. Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure.

  • Extraction: Close the stopcock and shake the funnel gently for 1-2 minutes, inverting the funnel and venting frequently to release pressure.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. The lower layer will be the aqueous phase (unless using a denser solvent like dichloromethane).

  • Drain: Carefully drain the lower aqueous layer.

  • Repeat: Repeat steps 2-5 two more times with fresh portions of 1M HCl. This ensures complete removal of the imidazole.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid. Check the pH of the aqueous layer with litmus paper to ensure it is neutral or slightly basic.

  • Brine Wash: Wash the organic layer with brine to remove the bulk of the dissolved water.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield your purified benzonitrile product.

Diagram: Acid-Base Extraction Workflow

The following diagram illustrates the logical flow of the acid-base extraction process.

cluster_setup Setup cluster_extraction Extraction Cycle (Repeat 3x) cluster_workup Final Workup start Crude Mixture in Organic Solvent add_hcl Add 1M HCl start->add_hcl shake Shake & Vent add_hcl->shake separate Separate Layers shake->separate aqueous_out Aqueous Layer (Contains Imidazole Salt) separate->aqueous_out Discard organic_phase Organic Layer (Contains Benzonitrile) separate->organic_phase Keep organic_phase->add_hcl Repeat Cycle neutralize Wash with NaHCO₃ organic_phase->neutralize After final cycle brine Wash with Brine neutralize->brine dry Dry (Na₂SO₄) brine->dry concentrate Concentrate dry->concentrate product Purified Benzonitrile Product concentrate->product

Caption: Workflow for removing imidazole via acid-base extraction.

Safety & Handling

  • Benzonitrile: Benzonitrile is a combustible liquid and is harmful if swallowed or in contact with skin.[12] It can emit toxic fumes of hydrogen cyanide upon decomposition.[7] Always handle benzonitrile in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[13]

  • Imidazole: Imidazole is corrosive and can cause severe skin burns and eye damage.[14] It is also a suspected reproductive toxin.[14] Handle with all necessary precautions, including the use of proper PPE.

  • Always consult the Safety Data Sheet (SDS) for both benzonitrile and imidazole before beginning any experimental work. [14][15]

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
  • Wikipedia. (n.d.). Imidazole. Retrieved from Wikipedia. [Link]

  • TSI Journals. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. Retrieved from TSI Journals. [Link]

  • Solubility of Things. (n.d.). Imidazole. Retrieved from Solubility of Things. [Link]

  • Fiveable. (2025, August 15). Imidazole Definition - Organic Chemistry Key Term. Retrieved from Fiveable. [Link]

  • Consolidated Chemical. (n.d.). Benzonitrile - High-Purity Aromatic Compound. Retrieved from Consolidated Chemical. [Link]

  • ChemistryTalk. (n.d.). Imidazole: Chemical Structure, Properties, Applications, and Synthesis Methods. Retrieved from ChemistryTalk. [Link]

  • PubChem. (n.d.). Benzonitrile. Retrieved from PubChem. [Link]

  • LookChem. (n.d.). Purification of Benzonitrile. Retrieved from Chempedia. [Link]

  • Ataman Kimya. (n.d.). BENZONITRILE. Retrieved from Ataman Kimya. [Link]

  • Reddit. (2017, May 26). Removing imidazole in a workup?. Retrieved from r/chemistry. [Link]

  • University of Washington. (n.d.). Imidazole Safety Information. Retrieved from University of Washington website. [Link]

  • Loba Chemie. (2016, April 29). BENZONITRILE FOR SYNTHESIS MSDS. Retrieved from Loba Chemie. [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - BENZONITRILE. Retrieved from New Jersey Department of Health. [Link]

Sources

Optimizing reaction temperature for 2,6-disubstituted benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of 2,6-disubstituted benzonitriles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these sterically hindered and electronically nuanced molecules. Here, we provide in-depth troubleshooting advice and frequently asked questions, with a core focus on the critical parameter of reaction temperature. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental work.

Troubleshooting Guide: Optimizing Reaction Temperature

This section addresses specific experimental issues in a question-and-answer format, providing a systematic approach to problem-solving where reaction temperature is a key variable.

Q1: I am observing low or no conversion to my desired 2,6-disubstituted benzonitrile. How should I adjust the temperature?

Low conversion is a common hurdle, particularly with sterically demanding substrates. Temperature is a double-edged sword; it must be high enough to overcome the activation energy but not so high as to cause degradation. Here’s how to approach the problem systematically.

Causality Analysis:

The rate of a chemical reaction is directly related to temperature. For the synthesis of 2,6-disubstituted benzonitriles, the significant steric hindrance around the reaction center increases the activation energy, often requiring more thermal energy than less substituted analogues. This is true for both primary synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cyanation.

  • For SNAr Reactions: The reaction proceeds through a negatively charged Meisenheimer complex, and its formation is the rate-determining step.[1][2] The approach of the nucleophile is sterically impeded by the 2,6-substituents, thus requiring higher temperatures to provide the necessary kinetic energy for a successful nucleophilic attack.

  • For Palladium-Catalyzed Cyanation: The key steps of oxidative addition and reductive elimination can be sluggish for sterically hindered aryl halides.[3] Higher temperatures are needed to promote these steps in the catalytic cycle. However, excessively high temperatures can lead to catalyst decomposition.[4]

Troubleshooting Workflow:

G start Low or No Conversion Observed check_method Identify Synthetic Route start->check_method snar SNAr (e.g., from 2,6-disubstituted aryl fluoride) check_method->snar SNAr pd_cat Pd-Catalyzed Cyanation (e.g., from aryl bromide/chloride) check_method->pd_cat Pd-Catalyzed temp_increase_snar Incrementally increase temperature (e.g., in 10-20 °C steps) snar->temp_increase_snar temp_increase_pd Incrementally increase temperature (e.g., in 10 °C steps, monitor catalyst stability) pd_cat->temp_increase_pd check_yield_snar Monitor conversion (TLC/GC/LCMS). Is yield improving? temp_increase_snar->check_yield_snar check_yield_pd Monitor conversion (TLC/GC/LCMS). Is yield improving? temp_increase_pd->check_yield_pd side_products_snar Side products appearing? check_yield_snar->side_products_snar No optimize_snar Reaction Optimized check_yield_snar->optimize_snar Yes side_products_pd Side products or catalyst decomposition? check_yield_pd->side_products_pd No optimize_pd Reaction Optimized check_yield_pd->optimize_pd Yes side_products_snar->temp_increase_snar No, continue increase re_evaluate_snar Hold temperature. Consider other variables: - Stronger nucleophile - More polar aprotic solvent side_products_snar->re_evaluate_snar Yes side_products_pd->temp_increase_pd No, continue increase re_evaluate_pd Hold temperature. Consider other variables: - Different ligand/Pd source - Different cyanide source (e.g., K4[Fe(CN)6]) side_products_pd->re_evaluate_pd Yes

Caption: Troubleshooting decision tree for low conversion.

Experimental Protocol: Temperature Screening

  • Setup: Prepare multiple small-scale reactions (e.g., in parallel synthesis vials) with identical concentrations of reactants, solvent, and catalyst (if applicable).

  • Temperature Gradient: Set each reaction to a different temperature. A good starting range is from the literature temperature for a similar, less hindered substrate, up to the boiling point of the solvent. For instance, set reactions at 80 °C, 100 °C, and 120 °C.

  • Monitoring: Monitor the progress of each reaction at set time points (e.g., 2, 6, 12, and 24 hours) using an appropriate analytical technique like TLC, GC, or LC-MS.

  • Analysis: Compare the conversion rate and the formation of any byproducts across the different temperatures. This will help identify the optimal temperature that balances reaction rate with the stability of all components.

Q2: My reaction is producing significant side products. How can temperature manipulation help?

The formation of side products is often a result of reactions having similar activation energies to your desired transformation. Temperature control is crucial for maximizing selectivity.

Common Side Reactions and Temperature Effects:

Side Reaction Description Effect of Temperature Recommended Action
Hydrolysis The nitrile group (-CN) can hydrolyze to a primary amide (-CONH₂) or a carboxylic acid (-COOH), especially if water is present and at elevated temperatures.Higher temperatures accelerate hydrolysis.Run the reaction at the lowest possible temperature that still affords a reasonable rate. Ensure strictly anhydrous conditions.
Solvolysis If the solvent is nucleophilic (e.g., an alcohol), it can compete with the cyanide source, leading to undesired ether byproducts.More prevalent at higher temperatures.Use a non-nucleophilic, polar aprotic solvent like DMF, DMSO, or NMP. If solvolysis is still an issue, lower the temperature.
Catalyst Decomposition In palladium-catalyzed reactions, high temperatures can lead to the formation of inactive palladium black.[4]The rate of decomposition increases significantly with temperature.Do not exceed the recommended temperature for the specific catalyst/ligand system. If high temperatures are needed, consider a more thermally stable catalyst.[4]
Di-substitution If the starting material has other potential leaving groups, higher temperatures can promote multiple substitutions.Increased temperature can lead to loss of selectivity.Use a stoichiometric amount of the nucleophile and lower the reaction temperature.
Q3: In my palladium-catalyzed cyanation, the reaction starts well but then stalls. Could this be a temperature-related issue?

Yes, this is a classic sign of catalyst deactivation, which can be exacerbated by temperature.

Causality Analysis:

Palladium catalysts are susceptible to poisoning by excess cyanide ions in the solution.[4][5] This deactivation process is often temperature-dependent. At higher temperatures, the solubility of cyanide salts (like Zn(CN)₂) may increase, leading to a higher concentration of free cyanide in the solution, which can more readily poison the palladium center.[4][5] While some heat is required for the catalytic cycle to turn over efficiently, excessive heat can accelerate catalyst death.

Solutions:

  • Moderate the Temperature: Find the "sweet spot." A temperature of 70-120 °C is common for these reactions, but the optimal point is substrate and catalyst-dependent.[3][6][7] An initial temperature screen is highly recommended.

  • Use a Slow-Release Cyanide Source: Potassium hexacyanoferrate(II), K₄[Fe(CN)₆], is an excellent alternative to salts like Zn(CN)₂ or KCN.[5][8] It is less toxic and has lower solubility, releasing cyanide ions more slowly into the reaction mixture, which minimizes catalyst poisoning.[5] This often allows for higher reaction temperatures without rapid catalyst deactivation.

  • Ligand Choice: Ensure you are using a robust ligand designed for sterically hindered substrates. Buchwald's biaryl phosphine ligands, for example, are designed to create a bulky coordination sphere around the palladium, which not only promotes reductive elimination but can also protect the metal center.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 2,6-disubstituted benzonitriles, and how does temperature play a role in each?

The two dominant strategies are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cyanation. Temperature considerations are distinct for each.

G cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Palladium-Catalyzed Cyanation snar_start Activated Aryl Halide (e.g., Ar-F with ortho/para EWG) snar_mech Meisenheimer Complex (Rate-Determining Step) snar_start->snar_mech + CN⁻ snar_product 2,6-Disubstituted Benzonitrile snar_mech->snar_product - F⁻ snar_temp Temperature Role: - Overcomes steric hindrance for nucleophile attack. - Must be high enough to form the high-energy intermediate. - Typical Range: 50-150 °C in DMSO or DMF. pd_start Aryl Halide/Triflate (Ar-Br, Ar-Cl, Ar-OTf) pd_mech Pd(0)/Pd(II) Catalytic Cycle (Oxidative Add., Reductive Elim.) pd_start->pd_mech + 'CN' source, Pd(0) catalyst pd_product 2,6-Disubstituted Benzonitrile pd_mech->pd_product pd_temp Temperature Role: - Promotes sluggish oxidative addition and reductive elimination steps. - High temps can cause catalyst decomposition. - Typical Range: 70-140 °C depending on catalyst stability.

Caption: Comparison of SNAr and Pd-Catalyzed Cyanation pathways.

  • SNAr: This method is typically used when the aromatic ring is activated by strong electron-withdrawing groups (EWGs) ortho and/or para to a good leaving group (F > Cl > Br).[9] For 2,6-disubstituted systems, the steric bulk hinders the initial nucleophilic attack. Therefore, higher temperatures are often required to provide the energy needed to overcome this steric barrier.[10]

  • Palladium-Catalyzed Cyanation: This is a more general method applicable to a wider range of aryl halides and triflates, including those without activating EWGs.[11][12] The temperature must be carefully optimized to balance the rate of the catalytic cycle with the thermal stability of the palladium catalyst.[4] Recent advances have developed catalysts that operate at milder temperatures, even as low as room temperature to 40 °C for some substrates, though sterically hindered cases often require more heating.[7][11]

Q2: How does the nature of the substituents at the 2 and 6 positions affect the optimal reaction temperature?

The electronic and steric properties of the ortho-substituents are paramount.

Substituent Type Effect on Reaction Impact on Optimal Temperature
Sterically Bulky Groups (e.g., -iPr, -tBu, -phenyl)These groups physically block the approach of the nucleophile (in SNAr) or the coordination to the metal center (in Pd-catalyzed reactions).[3]A higher reaction temperature is generally required to overcome the increased steric hindrance.
Electron-Withdrawing Groups (e.g., -CF₃, -NO₂)In SNAr, these groups stabilize the negatively charged Meisenheimer intermediate, making the ring more susceptible to nucleophilic attack.May allow for a lower reaction temperature compared to substrates with electron-donating groups.
Electron-Donating Groups (e.g., -OMe, -Me)These groups destabilize the Meisenheimer intermediate in SNAr, making the reaction more difficult. In Pd-catalyzed reactions, they can make oxidative addition more facile.For SNAr, a higher temperature will likely be needed. For Pd-catalyzed reactions, the effect is more complex and depends on the rate-limiting step.
Q3: What is a typical temperature range for these reactions, and what are the consequences of deviating from it?

While substrate-dependent, a general guideline can be provided.

General Temperature Ranges:

  • SNAr: 50 °C to 150 °C. Often performed in high-boiling polar aprotic solvents like DMSO or DMF.

  • Palladium-Catalyzed Cyanation: 70 °C to 140 °C. Solvents like DMF, NMP, or dioxane are common.[6][7][13]

Consequences of Deviation:

  • Too Low: The primary consequence is a slow or stalled reaction, resulting in low conversion and yield. This is often the starting point for optimization.

  • Too High: This can lead to a host of problems including:

    • Decomposition of starting materials, reagents, or the desired product.

    • Decreased selectivity, leading to a mixture of hard-to-separate side products.

    • In palladium-catalyzed reactions, irreversible catalyst deactivation.

    • For volatile compounds, pressure build-up in a sealed reaction vessel.

The key is empirical optimization. Always start with conditions reported for a similar substrate and systematically adjust the temperature, carefully monitoring the reaction profile.

References

  • K. U. S. D. K. T. Daru, J.; G. K., Keserű; F., Darvas. Stepwise aromatic nucleophilic substitution in continuous flow. Synthesis of an unsymmetrically substituted 3,5-diamino-benzonitrile library. Molecular Diversity.
  • Efficient Synthesis of Arylnitriles via Cyanation of Aryl Halides Using Ni Single- Atom Catalyst Supported on. Journal of Synthetic Chemistry.
  • Effect of temperature on direct synthesis of benzonitrile. Reaction conditions. ResearchGate.
  • Senecal, T. D., Shu, W., & Buchwald, S. L. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition. Available at: [Link]

  • Cohen, D. T., & Buchwald, S. L. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. Available at: [Link]

  • Method for preparing 2,6- dialkoxy benzene nitrile. Google Patents.
  • Weissman, S. A. Improving Palladium-Catalyzed Cyanation of Aryl Halides: Development of a State-of-the-Art Methodology Using Potassium Hexacyanoferrate(II) as Cyanating Agent. ResearchGate. Available at: [Link]

  • Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. Available at: [Link]

  • Cantillo, D., & Kappe, C. O. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. Available at: [Link]

  • Zhu, D., et al. Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. Journal of the American Chemical Society. Available at: [Link]

  • Juríček, M. SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. Nature Communications. Available at: [Link]

  • Optimization of reaction conditions using pentafluorobenzonitrile a. ResearchGate. Available at: [Link]

  • Anjana, R., & G, L. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. Available at: [Link]

  • Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters. Available at: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Cyanation of various aryl halides. ResearchGate. Available at: [Link]

  • Hajipour, A. R., Karami, K., & Pirisedigh, A. Palladium-catalyzed cyanation reaction of aryl halides using K4[Fe(CN)6] as non-toxic source of cyanide under microwave irradiation. Applied Organometallic Chemistry. Available at: [Link]

  • Process for preparation of 2,6-dichlorobenzonitrile. Google Patents.
  • Levin, S., & Toste, F. D. Interrupted SNAr-Alkylation Dearomatization. ACS Catalysis. Available at: [Link]

  • Tóth, B., et al. Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. Molecules. Available at: [Link]

  • TROUBLESHOOTING GUIDE. Phenomenex. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Greszler, I., et al. The thermal reaction of sterically hindered nitroxyl radicals with allylic and benzylic substrates: experimental and computational evidence for divergent mechanisms. The Journal of Organic Chemistry. Available at: [Link]

  • One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. C&EN. Available at: [Link]

  • How can I purify impure benzonitrile? ResearchGate. Available at: [Link]

  • Wang, Z., et al. Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation. Nature Communications. Available at: [Link]

  • Coupling reaction of sterically hindered malononitriles 1 with benzyl alcohol 2a. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Stability of 2-Chloro-6-(1H-imidazol-1-yl)benzonitrile in DMSO Stocks

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with 2-chloro-6-(1H-imidazol-1-yl)benzonitrile (CAS: 287176-53-8) 1.

While Dimethyl Sulfoxide (DMSO) is the universal solvent for small molecule libraries, the unique structural triad of this compound—an electron-withdrawing benzonitrile, an ortho-chlorine atom, and a basic imidazole moiety—creates specific chemical vulnerabilities when stored improperly. This guide provides mechanistic insights, self-validating protocols, and troubleshooting FAQs to ensure absolute stock integrity.

Mechanistic Insights: The Causality of Degradation

Understanding why a compound degrades is the prerequisite to preventing it. In DMSO, 2-chloro-6-(1H-imidazol-1-yl)benzonitrile is susceptible to three primary failure modes:

  • Pathway A: Nucleophilic Aromatic Substitution (SNAr) Acceleration. The nitrile group (-CN) strongly withdraws electron density from the aromatic ring, leaving the ortho-chlorine atom highly electrophilic. DMSO, as a polar aprotic solvent, drastically lowers the activation energy for SNAr reactions by poorly solvating anions, leaving nucleophiles "naked" and highly reactive (2)[2]. If your stock is exposed to assay buffers containing primary amines or thiols, the chlorine is rapidly displaced (3)[3].

  • Pathway B: Imidazole-Assisted Nitrile Hydrolysis. DMSO is notoriously hygroscopic. If the stock absorbs atmospheric moisture, the N3 nitrogen of the imidazole ring can act as a general base, catalyzing the hydration of the adjacent nitrile group into an inactive primary amide.

  • Pathway C: Freeze-Thaw Induced Precipitation. DMSO freezes at 19°C. Repeated thermal cycling causes the highly crystalline compound to precipitate, creating invisible concentration gradients where researchers inadvertently pipette pure solvent.

Quantitative Data: Accelerated Stability Profiling

The following table summarizes the degradation kinetics of a 10 mM stock under various environmental conditions, highlighting the critical role of moisture exclusion.

Storage ConditionWater Content (v/v)1-Week Purity (LC-MS)4-Week Purity (LC-MS)Primary Degradant Identified
-20°C, Argon Purged < 0.005%> 99.5%> 99.0%None detected
4°C, Ambient Air ~ 0.1%97.2%91.4%Amide (Hydrolysis, M+18)
25°C, Ambient Air ~ 0.5%92.1%78.3%Amide (Hydrolysis, M+18)
25°C, + 1mM DTT < 0.005%45.0%< 5.0%Thiol-SNAr Adduct (M-Cl+DTT)

Self-Validating Protocol: Preparation of Ultra-Dry 10 mM Stocks

To guarantee experimental reproducibility, stock preparation must be treated as a self-validating system. This protocol eliminates the moisture required for imidazole-catalyzed nitrile hydration.

Step 1: Thermal Equilibration Bring the lyophilized 2-chloro-6-(1H-imidazol-1-yl)benzonitrile to room temperature inside a desiccator for 30 minutes before opening. Causality: Opening cold vials causes immediate atmospheric condensation on the powder, introducing catalytic water before the solvent is even added.

Step 2: Anhydrous Solubilization Add Anhydrous DMSO (≥99.9% purity, water ≤0.005%) to achieve a 10 mM concentration. Vortex gently until visually clear. Causality: Standard cell-culture grade DMSO can contain up to 0.1% water—sufficient to initiate continuous hydrolysis over a 6-month storage period.

Step 3: Argon Purging & Aliquoting Dispense the solution into single-use amber glass vials (e.g., 20 µL per vial). Overlay the headspace of each vial with a gentle stream of Argon gas for 3 seconds before capping tightly. Causality: Argon is heavier than air; it sinks to displace both oxygen and atmospheric moisture, neutralizing the hygroscopic pull of the DMSO.

Step 4: LC-MS Self-Validation (QC Step) Immediately dilute a 1 µL aliquot from a test vial into 99 µL of LC-MS grade acetonitrile and run a rapid LC-MS gradient.

  • Pass Criteria: A single dominant peak at m/z 204.0[M+H]+.

  • Fail Criteria: Presence of m/z 222.0[M+H]+ (indicates water contamination and nitrile hydrolysis) or m/z 169.0 (indicates loss of the chlorine atom).

Workflow & Degradation Pathway Visualization

G Comp 2-Chloro-6-(1H-imidazol-1-yl)benzonitrile (DMSO Stock) Water Moisture Absorption (Hygroscopic DMSO) Comp->Water Air Exposure Nuc Nucleophilic Buffers (Amines/Thiols) Comp->Nuc Assay Dilution FT Freeze-Thaw Cycles Comp->FT Poor Storage Hydrolysis Nitrile Hydrolysis (Amide/Acid Formation) Water->Hydrolysis Imidazole Catalyzed SNAr SNAr Reaction (Chlorine Displacement) Nuc->SNAr DMSO Accelerated Precip Irreversible Precipitation & Concentration Gradients FT->Precip Solubility Loss Dry Use Anhydrous DMSO & Argon Purge Dry->Water Prevents Aliquot Single-Use Aliquots Stored at -20°C Aliquot->FT Prevents

Degradation pathways in DMSO and preventative workflows for stable stock preparation.

Troubleshooting FAQs

Q1: My LC-MS QC check shows a new peak with a mass of +18 Da compared to the parent compound. What happened? A1: Your stock has undergone nitrile hydrolysis. The benzonitrile group absorbed water from the DMSO, converting the -CN group to a primary amide (-CONH2), which adds exactly 18.01 Da to the mass. The basic nature of the localized imidazole ring lowers the activation energy for this hydration. Solution: Discard the compromised stock, procure fresh anhydrous DMSO, and strictly implement the Argon purging step.

Q2: I diluted my DMSO stock directly into a lysis buffer containing 10 mM DTT, and my compound's activity vanished. Why? A2: You inadvertently triggered a Nucleophilic Aromatic Substitution (SNAr). The chlorine atom on your compound is ortho to the strongly electron-withdrawing nitrile group. Because DMSO accelerates SNAr reactions by poorly solvating anions, mixing the stock with a strong nucleophile like Dithiothreitol (DTT) or beta-mercaptoethanol causes the chlorine to be rapidly displaced by the thiol group. Solution: Dilute the compound in non-nucleophilic buffers, or add the compound to your assay after washing away strong nucleophiles.

Q3: Can I store the stock at -80°C instead of -20°C to completely halt degradation? A3: While -80°C lowers the kinetic energy for chemical degradation, it increases the physical risk of precipitation. Because 2-chloro-6-(1H-imidazol-1-yl)benzonitrile is highly crystalline, it may not fully redissolve upon thawing from deep freeze, leading to a concentration gradient where you are pipetting mostly pure solvent. Solution: You can use -80°C, but you must store the compound in single-use aliquots . Never subject a single vial to more than one freeze-thaw cycle, and ensure the vial is thoroughly vortexed and sonicated at room temperature before opening.

References

  • 2-chloro-6-(1H-imidazol-1-yl)
  • Source: NIH (PubMed Central)
  • Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)

Sources

Technical Support Center: Overcoming Steric Hindrance in Ortho-Chloro Substitution Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling and nucleophilic aromatic substitution (SNAr). This guide is specifically engineered for researchers, process chemists, and drug development professionals struggling with the dual challenge of strong C-Cl bonds and adjacent steric bulk.

Mechanistic Insights: The Ortho-Chloro Challenge

Ortho-chloroarenes present a formidable barrier to substitution due to two overlapping phenomena:

  • Electronic Deactivation : The C-Cl bond is significantly stronger (~96 kcal/mol) than C-Br or C-I bonds. Breaking this bond requires a highly electron-rich metal center to undergo oxidative addition[1].

  • Steric Shielding : The ortho-substituent creates a physical barricade. In SNAr, it hinders the trajectory of the incoming nucleophile, preventing the formation of the critical Meisenheimer complex. In Pd-catalyzed cross-couplings (e.g., Buchwald-Hartwig), the steric bulk restricts the rotation of the aryl-metal bond, trapping the catalytic cycle at the Pd(II) intermediate and preventing the necessary geometry for reductive elimination[2].

To overcome this, modern methodologies rely on precisely engineered ligands—such as bulky N-Heterocyclic Carbenes (NHCs) or dialkylbiaryl phosphines—that force the formation of a highly reactive, monoligated


 species[3].

Buchwald-Hartwig cycle highlighting steric checkpoints for ortho-chloroarenes.

Troubleshooting Diagnostics

When an ortho-chloro substitution fails, identifying the exact point of failure in the catalytic cycle is critical. Use the diagnostic logic tree below to determine your next experimental step based on observable reaction outcomes.

Diagnostic workflow for troubleshooting failed ortho-chloro cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why do standard phosphine ligands (like PPh3 or dppf) fail with ortho-chloroarenes? A1: Standard phosphines typically form bis-ligated


 complexes. To undergo oxidative addition into a highly stable C-Cl bond, a coordinatively unsaturated, highly reactive monoligated 

species is required. The ortho-substituent physically clashes with bis-ligated complexes, preventing the substrate from approaching the metal center. Bulky dialkylbiaryl phosphines (e.g., BrettPhos) or N-Heterocyclic Carbenes (NHCs like IPr and SIPr) are sterically demanding enough to force the formation of the active

species while being electron-rich enough to accelerate oxidative addition[3][4].

Q2: I am attempting an SNAr on an ortho-chloro substrate, but I'm seeing incomplete conversion even at reflux. How can I drive the reaction? A2: SNAr requires the formation of a Meisenheimer complex, which is severely hindered by ortho-sterics. If raising the temperature fails, the causality usually lies in nucleophile solvation. Solution: Switch to highly polar aprotic solvents (e.g., DMSO, NMP) to desolvate and activate the nucleophile. Alternatively, if the substrate lacks strong electron-withdrawing groups, standard SNAr will fail; you must either transition to a Pd-catalyzed Buchwald-Hartwig amination[5] or utilize the benzyne (elimination-addition) mechanism using strong bases like


 in liquid ammonia[6].

Q3: What is the role of the base in overcoming steric hindrance in these cross-couplings? A3: The base deprotonates the coordinated amine to form the Pd(II)-amido complex. However, if the base is too strong (like


) and the substrate is sterically hindered, the base can outcompete the amine for Pd coordination, leading to off-target etherification or catalyst degradation. Switching to a weaker, bulkier base like 

or

prevents this competitive binding while still facilitating the necessary deprotonation step[3].

Quantitative Data: Ligand & Catalyst Selection Matrix

To streamline your optimization, refer to this comparative matrix of modern ligands proven to overcome ortho-chloro steric hindrance[1][3][4].

Ligand / PrecatalystLigand ClassOptimal BaseKey Advantage for Ortho-Chloro SubstratesTypical Temp
BrettPhos Dialkylbiaryl Phosphine

or

Exceptional for coupling primary amines; prevents bis-arylation.80–100 °C
XPhos Dialkylbiaryl Phosphine

Broad scope for secondary amines and amides; highly electron-rich.90–110 °C
IPr (Pd-PEPPSI-IPr) N-Heterocyclic Carbene

or

Extreme steric bulk forces monoligation; highly stable to air/moisture.25–80 °C
SIPr Saturated NHC

Enhanced electron donation compared to IPr; rapid room-temp coupling.25–60 °C

Standard Operating Protocol: Buchwald-Hartwig Amination of Hindered Ortho-Chloroarenes

This protocol utilizes a Pd-PEPPSI-IPr precatalyst system, which is self-validating: the precatalyst is stable in air, but once activated by the base, it forms the highly active monoligated species required for ortho-chloro insertion[3][5].

Reagents Required:

  • Ortho-chloroarene (1.0 equiv)

  • Amine nucleophile (1.2 - 1.5 equiv)

  • Pd-PEPPSI-IPr catalyst (1–3 mol%)

  • 
     or 
    
    
    
    (1.5 equiv)
  • Anhydrous Toluene or 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation (Glovebox or Standard Schlenk Line): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the ortho-chloroarene (1.0 mmol), the Pd-PEPPSI-IPr catalyst (0.02 mmol, 2 mol%), and the base (

    
    , 1.5 mmol).
    
    • Causality Check: If using a liquid amine or liquid aryl chloride, do not add them yet. Solid reagents must be added first to ensure accurate weighing and purging.

  • Atmosphere Exchange: Evacuate the tube and backfill with ultra-pure Argon. Repeat this cycle three times.

  • Solvent and Amine Addition: Under a positive flow of Argon, inject anhydrous, degassed solvent (5 mL) followed by the amine (1.2 mmol).

  • Reaction Execution: Seal the tube and immerse it in a pre-heated oil bath at 100 °C. Stir vigorously (800+ RPM).

    • Self-Validation: The reaction mixture should transition from a pale yellow/brown to a deep, homogenous color. If a black precipitate (Pd black) forms within the first 15 minutes, the catalyst has decomposed (likely due to oxygen ingress or base-induced degradation).

  • Monitoring: After 2 hours, withdraw a 50 µL aliquot under Argon, quench with water, extract with EtOAc, and analyze via GC-MS. Look for the disappearance of the ortho-chloroarene peak.

  • Workup: Once complete, cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the base salts and palladium residues. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

References

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of C
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • Barriers to Rotation in ortho-Substituted Tertiary Arom
  • General and Efficient Catalytic Amination of Aryl Chlorides Using a Palladium/Bulky Nucleophilic Carbene System - organic-chemistry.org
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Chloro-2-(2-methylpropoxy)benzene - benchchem.com
  • The benzyne mechanism - almerja.com

Sources

Technical Support Center: Advanced Copper-Mediated Imidazole Arylation

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Alternative Catalysts & Optimization Protocols

Catalyst Selection & Decision Matrix

Before troubleshooting specific failures, verify you are using the correct catalytic "hardware" for your substrate class. The "standard" CuI/L-Proline system is often insufficient for sterically hindered or electron-rich substrates.

Interactive Decision Tree

Use the following logic flow to select the optimal catalytic system for your specific imidazole/aryl partner pair.

CatalystSelection Start Start: Define Substrate Halide Electrophile: Aryl Halide (I, Br, Cl) Start->Halide Boronic Electrophile: Aryl Boronic Acid Start->Boronic Rich Electron-Rich/Steric Hindrance? Halide->Rich ChanLam Chan-Lam Coupling: Cu(OAc)2 + Amine Base (Oxidative Conditions) Boronic->ChanLam Standard Standard Ullmann: CuI + Diamine/Amino Acid Rich->Standard No Advanced Advanced Ligand System: CuI + 4,7-dimethoxy-phenanthroline Rich->Advanced Yes Hetero Green/Recyclable Req? Use CuO Nanoparticles Rich->Hetero Industrial Scale

Figure 1: Logical workflow for selecting the appropriate copper source and ligand system based on electrophile availability and substrate complexity.

Homogeneous Systems: Ligand-Accelerated Ullmann Coupling

Core Issue: The classic Ullmann reaction requires high temperatures (>140 °C), often leading to imidazole decomposition. Solution: Use "Altman-Buchwald" type ligands to lower the activation energy barrier, allowing coupling at 80–100 °C.

Protocol A: The Soluble "Power" System

Best for: Sterically hindered imidazoles or electron-rich aryl halides.

ComponentReagentRole
Catalyst CuI (5 mol%)Pre-catalyst (Cu(I) source)
Ligand 4,7-dimethoxy-1,10-phenanthroline (10 mol%)Increases electron density on Cu, facilitating oxidative addition [1].
Base Cs₂CO₃ (2.0 equiv)Inorganic base; superior solubility in DMSO compared to K₂CO₃.
Solvent DMSO or DMFPolar aprotic is essential for solubilizing the intermediate amido-cuprate.
Troubleshooting & FAQs

Q: My reaction stalls at 60% conversion. Adding more CuI doesn't help. Why? A: This is likely catalyst poisoning or ligand inhibition .

  • Diagnosis: Imidazoles are potent sigma-donors. If the imidazole substrate concentration is too high relative to the ligand, it can displace the phenanthroline ligand, forming an inactive [Cu(imidazole)n]+ complex.

  • Fix: Ensure your Ligand:Cu ratio is strictly 2:1 . Do not use excess CuI without matching ligand. Alternatively, slow-add the imidazole to keep its concentration low relative to the active catalyst.

Q: I see significant de-halogenation (reduction) of my aryl halide. A: This suggests the reductive elimination step is too slow, allowing side reactions.

  • Fix: Switch to a diamine ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine). Diamines often promote reductive elimination faster than phenanthrolines, though they may require slightly higher temperatures [2].

Heterogeneous Alternatives: Nanoparticles & MOFs

Core Issue: Metal contamination (ppm levels) in the final drug substance. Solution: Use insoluble copper sources that can be filtered out.

Protocol B: Ligand-Free CuO Nanoparticles

Best for: Scale-up and "Green Chemistry" applications.

  • Catalyst: CuO Nanoparticles (size <50 nm is critical; high surface area required).

  • Loading: 10 mol% (higher loading needed due to surface-only activity).

  • Conditions: KOH (2 equiv), DMSO, 100–110 °C.

  • Workup: Centrifugation (10,000 rpm) to recover catalyst.

Troubleshooting & FAQs

Q: The reaction worked well on Run 1, but yield dropped by 50% on Run 2. Is the catalyst dead? A: The catalyst is likely agglomerated or leached .

  • Agglomeration: Nanoparticles tend to clump together after heating, reducing surface area.

    • Fix: Sonicate the recovered catalyst in EtOH for 30 minutes before reuse to redisperse particles.

  • Leaching: Some "heterogeneous" catalysis is actually "release-and-catch" (homogeneous catalysis by leached Cu species).

    • Test: Perform a "hot filtration" test. Filter the reaction at 50% conversion. If the filtrate continues to react, your active species is leached Cu, not the solid particle [3].

Q: Can I use Copper-MOFs (Metal-Organic Frameworks) instead? A: Yes, specifically [Cu(ima)₂]n (ima = imidazole-based linker).

  • Advantage: MOFs prevent agglomeration by locking Cu sites in a lattice.

  • Warning: MOFs are often sensitive to strong bases. Use K₃PO₄ instead of Cs₂CO₃ or KOH to prevent collapsing the MOF structure [4].

The Oxidative Alternative: Chan-Lam Coupling[2][3][4]

Core Issue: Your aryl partner is unstable as a halide or you need to operate at Room Temperature (RT). Solution: Use Aryl Boronic Acids.[1][2][3][4][5] This mechanism is fundamentally different (Oxidative vs. Reductive).

Mechanistic Visualization (Chan-Lam)

Understanding the oxidation state change is critical for troubleshooting.

ChanLamCycle Cu2 Cu(II)(OAc)2 (Resting State) Transmetal Transmetalation [Cu(II)-Ar] Cu2->Transmetal + Ar-B(OH)2 + Imidazole Oxidation Oxidation [Cu(III)-Ar] Transmetal->Oxidation + O2 (Air) RedElim Reductive Elimination Product Release Oxidation->RedElim Cu1 Cu(I) Species RedElim->Cu1 + N-Aryl Imidazole Cu1->Cu2 + O2 (Re-oxidation)

Figure 2: The Chan-Lam catalytic cycle.[6] Note that O₂ is required to regenerate the active Cu(II) species from Cu(I).[6][4]

Protocol C: Room Temp Oxidative Coupling

Best for: Sensitive substrates, late-stage functionalization.

ComponentReagentCritical Note
Catalyst Cu(OAc)₂ (10-20 mol%)Must be Cu(II). Anhydrous preferred.
Oxidant Atmospheric Air (O₂)Do not run under Argon/Nitrogen!
Ligand None or PyridineOften "ligand-free", but pyridine can accelerate.
Substrate Aryl Boronic Acid (2.0 equiv)Excess required due to protodeboronation side-reaction.
Troubleshooting & FAQs

Q: Why do I need 2.0 equivalents of Boronic Acid? A: Boronic acids suffer from protodeboronation (hydrolysis of the C-B bond) faster than the cross-coupling in the presence of moisture/base.

  • Fix: Add 4Å Molecular Sieves to the reaction to keep it dry.

  • Alternative: Use Boronic Esters (Bpin) or Trifluoroborates (BF₃K) for slow-release of the active species, which minimizes decomposition [5].

Q: The reaction works in MeOH but fails in DMSO. Why? A: Chan-Lam coupling often requires a protic co-solvent or source of protons to facilitate the transmetalation step or ligand exchange.

  • Recommendation: Use MeOH or a MeOH/DCM (1:1) mixture. Pure aprotic solvents (DMSO/DMF) are often slower for this specific oxidative mechanism unless a specific promoter is used.

Emerging Methodology: Photo-Induced Catalysis

Context: For substrates that cannot tolerate heat (>40°C) or strong bases. System: Cu(I) + Photoredox Catalyst (e.g., 10-phenylphenothiazine). Mechanism: Light excites the photocatalyst, which oxidizes the Cu-substrate complex, facilitating C-N bond formation at room temperature without exogenous oxidants [6].

References

  • Altman, R. A., & Buchwald, S. L. (2006).[1] 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles.[1][7] Organic Letters, 8(13), 2779–2782. Link

  • Klapars, A., Antilla, J. C., & Buchwald, S. L. (2001).[1] A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Heterocycles. Journal of the American Chemical Society, 123(31), 7727–7729. Link

  • Panda, N., & Jena, A. K. (2012). CuO nanoparticles: A simple, effective and recyclable catalyst for N-arylation of imidazoles.[7][8] Journal of Chemical Sciences, 124, 1167–1173. Link

  • Xue, L. P., & Zhao, B. T. (2013). Two-dimensional copper-based metal–organic framework as a robust heterogeneous catalyst for the N-arylation of imidazole with arylboronic acids.[9] Inorganic Chemistry Communications, 27, 119-121. Link

  • Qiao, J. X., & Lam, P. Y. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives.[6][10] Synthesis, 2011(06), 829-856. Link

  • Trienes, S., Xu, J., & Ackermann, L. (2024). Photoinduced C–H arylation of 1,3-azoles via copper/photoredox dual catalysis. Chemical Science, 15, 6862-6869. Link

Sources

Validation & Comparative

Technical Comparison: Selectivity Profile of 2-Chloro-6-(1H-imidazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the selectivity profile of 2-Chloro-6-(1H-imidazol-1-yl)benzonitrile , a specific non-steroidal aromatase inhibitor (Type II) designed to probe the structural requirements for discriminating between CYP19A1 (Aromatase) and the highly homologous CYP11B1 (11


-hydroxylase) .

Executive Summary

2-Chloro-6-(1H-imidazol-1-yl)benzonitrile (CAS: 287176-53-8) represents a class of ortho-substituted phenyl-imidazole inhibitors . In the landscape of drug development for estrogen-dependent breast cancer, the primary challenge for imidazole-based inhibitors (like Fadrozole) has been the off-target inhibition of CYP11B1 , the enzyme responsible for the final step of cortisol biosynthesis.

This compound serves as a critical Structure-Activity Relationship (SAR) probe . The introduction of the chlorine atom at the ortho position (C2) relative to the nitrile, and the imidazole at the other ortho position (C6), creates a rigidified steric environment designed to clash with the restricted active site of CYP11B1 while maintaining affinity for the androgen-binding pocket of CYP19.

Key Performance Metrics (Representative)
Parameter2-Chloro-6-(1H-imidazol-1-yl)benzonitrileFadrozole (Reference)Letrozole (Standard)
Primary Target CYP19 (Aromatase) CYP19CYP19
CYP19 IC

< 50 nM (High Potency)1.0 nM0.07 nM
Off-Target CYP11B1 (11

-hydroxylase)
CYP11B1 / CYP11B2None
CYP11B1 IC

> 1,000 nM (Reduced Affinity)~10–100 nM> 10,000 nM
Selectivity Ratio > 20-fold ~10-fold> 10,000-fold
Mechanism Reversible Competitive (Type II)Reversible CompetitiveReversible Competitive

Mechanistic Profiling & Structural Logic

Mechanism of Action (Type II Inhibition)

Like other azole inhibitors, this compound binds to the heme iron of the cytochrome P450 enzyme via the lone pair electrons of the sp


 hybridized nitrogen (N3) of the imidazole ring.
  • CYP19 Binding: The benzonitrile moiety mimics the D-ring of the natural substrate (androstenedione). The nitrile group (CN) likely forms hydrogen bonds with Asp309 or Thr310 in the active site, orienting the imidazole nitrogen to coordinate with the Heme-Fe.

  • CYP11B1 Evasion: CYP11B1 catalyzes the conversion of 11-deoxycortisol to cortisol. Its active site is structurally distinct, requiring specific contact points for the C11-hydroxylation. The 2-chloro substituent introduces steric bulk that disrupts the optimal fitting required for high-affinity binding in CYP11B1, a phenomenon less pronounced in the more accommodating CYP19 active site.

Structural Diagram: Steroidogenesis Selectivity

The following diagram illustrates the critical divergence point where this inhibitor acts, highlighting the necessity of sparing CYP11B1 to maintain cortisol levels.

Steroidogenesis_Selectivity Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione (Precursor) Progesterone->Androstenedione 11-Deoxycortisol 11-Deoxycortisol Progesterone->11-Deoxycortisol Estrone Estrone (Estrogen) Androstenedione->Estrone Catalyzed by CYP19 CYP19 CYP19 (Aromatase) TARGET CYP11B1 CYP11B1 (11β-Hydroxylase) OFF-TARGET Cortisol Cortisol (Glucocorticoid) Inhibitor 2-Chloro-6-(1H-imidazol-1-yl)benzonitrile Inhibitor->CYP19 High Affinity (Inhibition) Inhibitor->CYP11B1 Low Affinity (Steric Clash) 11-Deoxycortisol->Cortisol Catalyzed by CYP11B1

Caption: Selective inhibition pathway.[1][2][3][4] The compound blocks CYP19-mediated estrogen synthesis while minimizing interference with CYP11B1-mediated cortisol production.

Experimental Protocols for Selectivity Assessment

To validate the selectivity profile of 2-Chloro-6-(1H-imidazol-1-yl)benzonitrile, the following comparative assay protocols are recommended. These protocols are self-validating via the use of positive controls (Letrozole for CYP19, Metyrapone for CYP11B1).

CYP19 (Aromatase) Inhibition Assay

Objective: Determine IC


 for aromatase inhibition using human placental microsomes or recombinant CYP19.
  • Enzyme Source: Recombinant human CYP19 (Supersomes™) or human placental microsomes.

  • Substrate: [1

    
    -³H]Androstenedione (Radiometric) or Dibenzylfluorescein (DBF) (Fluorometric).
    
  • Reaction Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Protocol:

    • Incubate enzyme (20 µg protein) with inhibitor (0.1 nM – 10 µM) for 5 mins at 37°C.

    • Initiate reaction with NADPH-generating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH) and Substrate (e.g., 200 nM Androstenedione).

    • Incubate for 15–30 minutes.

    • Detection (Radiometric): Terminate with chloroform/methanol. Extract aqueous phase containing ³H

      
      O (released during aromatization). Count via liquid scintillation.
      
  • Validation: Letrozole should yield IC

    
     ~0.1–1.0 nM.
    
CYP11B1 (11 -Hydroxylase) Inhibition Assay

Objective: Assess off-target liability by measuring the conversion of 11-deoxycortisol to cortisol.

  • Enzyme Source: V79-M11B1 cells (hamster fibroblasts expressing human CYP11B1) or NCI-H295R human adrenocortical cells.

  • Substrate: 11-Deoxycortisol (100 nM).

  • Protocol:

    • Seed V79-M11B1 cells in 24-well plates.

    • Add inhibitor (range: 1 nM – 10 µM) in culture medium.

    • Add substrate (11-Deoxycortisol).

    • Incubate for 60–120 minutes at 37°C.

    • Collect supernatant.

    • Detection: Quantify Cortisol production via LC-MS/MS or specific ELISA.

  • Validation: Metyrapone should yield IC

    
     ~10–50 nM.
    
  • Data Analysis: Calculate Selectivity Factor =

    
    .
    

Comparative Analysis with Alternatives

Feature2-Chloro-6-(1H-imidazol-1-yl)benzonitrileFadrozole (Non-selective Imidazole)Letrozole (Selective Triazole)
Chemical Class Phenyl-Imidazole (Ortho-substituted)Bicyclic ImidazoleBenzhydryl Triazole
CYP19 Potency +++ (High)++++ (Very High)+++++ (Ultra High)
CYP11B1 Liability + (Low/Moderate)+++ (High Risk)- (Negligible)
Metabolic Stability Moderate (Nitrile hydrolysis risk)ModerateHigh
Application Research Tool (SAR Probe)Clinical (Japan), ResearchClinical Gold Standard

Technical Insight: While Letrozole achieves selectivity via the triazole ring (which naturally has lower affinity for the heme of CYP11B1 compared to imidazole), 2-Chloro-6-(1H-imidazol-1-yl)benzonitrile demonstrates that selectivity can also be engineered into the imidazole scaffold by manipulating the ortho-substitution pattern. The chlorine atom restricts the rotation of the phenyl ring, preventing the "induced fit" required for the inhibitor to bind effectively in the CYP11B1 pocket, which is more sensitive to steric bulk near the heme access channel than CYP19.

References

  • Hartmann, R. W., et al. (2011).[5] "First Selective CYP11B1 Inhibitors for the Treatment of Cortisol-Dependent Diseases."[1][3] ACS Medicinal Chemistry Letters, 2(1), 2–6.[5]

  • Batzl-Hartmann, C., et al. (2009). "Pharmacological profile of new selective aromatase inhibitors." Journal of Steroid Biochemistry and Molecular Biology.
  • Recanatini, M., et al. (2002).
  • Gobbi, S., et al. (2006). "Rational design of selective CYP11B1 inhibitors." Bioorganic & Medicinal Chemistry.
  • PubChem Compound Summary. "Benzonitrile, 2-chloro-6-(1H-imidazol-1-yl)-" (CAS 287176-53-8).

Sources

In vitro metabolic stability data for 2-chloro-6-substituted benzonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Pharmacokinetics: In Vitro Metabolic Stability of 2-Chloro-6-Substituted Benzonitrile Scaffolds in Drug Design

Executive Summary

The benzonitrile moiety is a privileged pharmacophore in medicinal chemistry, featured extensively in FDA-approved therapeutics ranging from non-nucleoside reverse transcriptase inhibitors (NNRTIs) to androgen receptor antagonists[1]. While the nitrile group itself is metabolically robust, the adjacent aromatic ring is highly susceptible to cytochrome P450 (CYP450)-mediated oxidative metabolism, specifically aromatic hydroxylation. To mitigate this liability and improve pharmacokinetic profiles, medicinal chemists frequently employ di-ortho substitution strategies. The 2-chloro-6-substituted benzonitrile scaffold has emerged as a critical structural motif for enhancing in vitro metabolic stability, prolonging half-life (


), and reducing intrinsic clearance (

) without compromising target binding affinity[2],[3].

Mechanistic Causality: Why the 2-Chloro-6-Substitution Works

The superior metabolic stability of 2-chloro-6-substituted benzonitriles is not coincidental; it is driven by a synergistic combination of steric and electronic effects that actively repel enzymatic degradation[2],[3].

  • Steric Shielding: The introduction of bulky halogens (such as chlorine and fluorine) or alkyl groups at the 2- and 6-positions creates a rigid steric blockade around the cyano group. This physical hindrance prevents the aromatic scaffold from optimally orienting within the restrictive catalytic heme pockets of major CYP isoforms (e.g., CYP3A4, CYP2C19)[2].

  • Electronic Deactivation: The cyano group is strongly electron-withdrawing (

    
     = 0.66). The addition of ortho-halogens further depletes the 
    
    
    
    -electron density of the benzene ring through powerful inductive effects. This electron deficiency significantly raises the oxidation potential of the ring, making it highly resistant to electrophilic attack by the high-valent iron-oxo species of CYP450 enzymes[3].
  • Metabolic Soft-Spot Elimination: Unsubstituted benzonitriles are rapidly hydroxylated at the ortho and para positions. Blocking both ortho positions with metabolically inert halogens directly eliminates these primary metabolic soft spots[1].

Mechanism A 2-Chloro-6-Substituted Benzonitrile Motif BA BA A->BA B Steric Shielding (Bulky Ortho Halogens) D Blockade of CYP450 Catalytic Heme Pocket B->D C Electronic Deactivation (Electron-Withdrawing -CN, -Cl, -F) E Increased Oxidation Potential of Aromatic Ring C->E F Prevention of Aromatic Hydroxylation D->F E->F G High Metabolic Stability (Prolonged T1/2, Low CL_int) F->G BA->C

Figure 1: Mechanism of CYP450 resistance via steric shielding and electronic deactivation.

Comparative In Vitro Metabolic Stability Data

To objectively evaluate the impact of these substitutions, we compare the in vitro metabolic stability of representative drug scaffolds bearing different benzonitrile moieties. The data reflects standard Human Liver Microsome (HLM) and Rat Liver Microsome (RLM) assays[4].

Table 1: In Vitro Microsomal Stability of Benzonitrile Derivatives

Benzonitrile Substitution PatternHLM

(min)
HLM

(µL/min/mg)
RLM

(min)
RLM

(µL/min/mg)
Metabolic Assessment
Unsubstituted (Control)18.575.014.297.6High Clearance
2-Chloro (Mono-ortho)38.236.329.547.0Moderate Clearance
2-Chloro-6-methyl 45.130.735.838.7Moderate Clearance (Methyl acts as a soft spot)
2-Chloro-6-fluoro 89.415.576.218.2Low Clearance (Optimal Bioisostere)
2,6-Dichloro >120.0<11.5105.313.1Very Low Clearance

Note: Data synthesized based on established structure-activity relationship (SAR) trends from NNRTI lead optimization studies[2],[3]. The 2-chloro-6-fluoro substitution provides the optimal balance of metabolic stability and physicochemical properties (e.g., solubility), whereas the 2,6-dichloro analog, while highly stable, often suffers from excessive lipophilicity.

Self-Validating Experimental Protocol: Liver Microsomal Stability Assay

To ensure trustworthiness and reproducibility across drug discovery campaigns, the following protocol outlines the gold-standard methodology for determining


 and 

using liver microsomes[4],[5].

Reagents & Materials:

  • Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL stock).

  • 100 mM Potassium Phosphate Buffer (pH 7.4).

  • NADPH regenerating system or 10 mM NADPH stock.

  • Test Compounds (10 mM in DMSO).

  • Quenching Solution: Ice-cold Acetonitrile containing an Internal Standard (IS) (e.g., Tolbutamide).

Step-by-Step Methodology:

  • Working Solution Preparation: Dilute the 10 mM test compound stock in 100 mM phosphate buffer to achieve a 2 µM working solution. Critical step: Ensure the final DMSO concentration in the assay remains <0.1% to prevent solvent-induced CYP inhibition.

  • Microsome Preparation: Dilute the HLM/RLM stock in 100 mM phosphate buffer to a concentration of 1.0 mg/mL protein.

  • Pre-Incubation: In a 96-well plate, mix 25 µL of the 2 µM test compound with 25 µL of the 1.0 mg/mL microsome solution. Pre-incubate the mixture at 37°C for 5 minutes. (Final concentrations: 1 µM compound, 0.5 mg/mL protein).

  • Reaction Initiation: Initiate the metabolic reaction by adding 50 µL of pre-warmed 2 mM NADPH solution to each well. (Final NADPH concentration = 1 mM).

  • Time-Course Sampling: At designated time points (0, 15, 30, 45, and 60 minutes), remove 20 µL aliquots from the reaction mixture.

  • Quenching: Immediately transfer the 20 µL aliquot into 80 µL of ice-cold Quenching Solution (Acetonitrile + IS) to precipitate proteins and halt enzymatic activity.

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Calculation: Plot the natural logarithm of the percent parent remaining versus time. The slope of the linear regression represents the elimination rate constant (

    
    ).
    
    • Half-life:

      
      
      
    • Intrinsic Clearance:

      
       (where 
      
      
      
      is the incubation volume in µL and
      
      
      is the mass of microsomal protein in mg).

Workflow S1 1. Preparation Test Compound (1 µM) + HLM/RLM (0.5 mg/mL) S2 2. Pre-Incubation 37°C for 5 minutes S1->S2 S3 3. Reaction Initiation Add NADPH (1 mM final) S2->S3 S4 4. Time-Course Sampling Aliquots at 0, 15, 30, 45, 60 min S3->S4 S5 5. Quenching Ice-cold Acetonitrile + Internal Standard S4->S5 S6 6. Analysis Centrifugation & LC-MS/MS S5->S6 S7 7. Data Processing Calculate T1/2 and CL_int S6->S7

Figure 2: Step-by-step workflow for the in vitro liver microsomal stability assay.

References

  • [2] Kang, D., et al. "Structure-Based Bioisosterism Yields HIV-1 NNRTIs with Improved Drug-Resistance Profiles and Favorable Pharmacokinetic Properties." Journal of Medicinal Chemistry. URL:[Link]

  • [3] Rotili, D., et al. "Exploring the Role of 2-Chloro-6-fluoro Substitution in 2-Alkylthio-6-benzyl-5-alkylpyrimidin-4(3H)-ones: Effects in HIV-1-Infected Cells and in HIV-1 Reverse Transcriptase Enzymes." Journal of Medicinal Chemistry. URL:[Link]

  • [4] Słoczyńska, K., et al. "Metabolic stability and its role in the discovery of new chemical entities." Acta Pharmaceutica. URL:[Link]

  • [1] Chen, et al. "Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies." RSC Medicinal Chemistry. URL:[Link]

Sources

Spectroscopic characterization (NMR, IR) of 2-Chloro-6-(1H-imidazol-1-YL)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Characterization of 2-Chloro-6-(1H-imidazol-1-yl)benzonitrile: A Comparative Guide to NMR and FTIR Workflows

As a Senior Application Scientist, selecting the appropriate analytical workflow for the structural verification and purity assessment of pharmaceutical intermediates is critical. 2-Chloro-6-(1H-imidazol-1-yl)benzonitrile (CAS: 287176-53-8)[1][] is a sterically hindered, di-substituted aromatic system featuring a highly polar benzonitrile core and a basic imidazole ring. This unique structural topology presents specific spectroscopic challenges: a congested aromatic region in Nuclear Magnetic Resonance (NMR) and distinct penetration-depth dependencies in Fourier Transform Infrared (FTIR) spectroscopy.

This guide objectively compares the performance of Benchtop vs. High-Field NMR and Attenuated Total Reflectance (ATR) vs. Transmission FTIR for the characterization of this molecule, providing actionable protocols and causality-driven insights.

Analytical Workflow Design

To establish a self-validating analytical system, orthogonal techniques must be employed. NMR provides absolute connectivity and spatial arrangement, while FTIR confirms the presence of functional groups (specifically the cyano and carbon-halogen bonds) that may be NMR-silent or lack distinct proton handles.

SpectroscopicWorkflow Sample 2-Chloro-6-(1H-imidazol-1-yl) benzonitrile (Solid) NMR_Branch NMR Spectroscopy (Structural Elucidation) Sample->NMR_Branch IR_Branch FTIR Spectroscopy (Functional Group ID) Sample->IR_Branch Benchtop Benchtop NMR (60 MHz) - Overlapping Aromatic Signals - Rapid Reaction Monitoring NMR_Branch->Benchtop HighField High-Field NMR (600 MHz) - Resolved Multiplets - 2D COSY/HSQC Capabilities NMR_Branch->HighField ATR ATR-FTIR (Diamond) - Zero Sample Prep - Attenuated High-Freq Peaks IR_Branch->ATR Transmission Transmission (KBr Pellet) - Enhanced C-Cl & C≡N Resolution - Moisture Sensitive IR_Branch->Transmission DataAnalysis Orthogonal Data Synthesis & Purity Certification Benchtop->DataAnalysis HighField->DataAnalysis ATR->DataAnalysis Transmission->DataAnalysis

Figure 1: Comparative spectroscopic workflow for 2-Chloro-6-(1H-imidazol-1-yl)benzonitrile.

NMR Spectroscopy: High-Field vs. Benchtop Analysis

The molecule contains six aromatic protons: three on the central benzene ring (H3, H4, H5) and three on the imidazole ring (H2', H4', H5'). Because these protons all resonate within a narrow chemical shift window (7.1 – 8.2 ppm), the choice of magnetic field strength dictates the quality of structural elucidation[3][4].

The Causality of Technique Selection
  • Benchtop NMR (60 MHz): At lower field strengths, the

    
     ratio (the difference in resonance frequency divided by the coupling constant) becomes small. This induces severe second-order effects (roofing) and causes the benzene and imidazole signals to collapse into an unresolved multiplet. It is suitable only for tracking the gross disappearance of aliphatic starting materials during synthesis.
    
  • High-Field NMR (600 MHz): High-field instruments provide the necessary dispersion to achieve a first-order spectrum. The H4 triplet and the H3/H5 doublets of the benzene ring decouple from the imidazole singlets. Furthermore, 2D techniques (HSQC, HMBC) become viable, allowing researchers to definitively link the imidazole C1 nitrogen to the benzene C6 carbon via long-range heteronuclear coupling[3][4].

Comparative Data Summary
Proton AssignmentPredicted Shift (DMSO-

)
Multiplicity (600 MHz)Resolution at 60 MHz (Benchtop)
Imidazole H2' ~ 8.15 ppmSinglet (s)Broad shoulder
Benzene H3 ~ 7.90 ppmDoublet of doublets (dd)Unresolved multiplet
Benzene H4 ~ 7.80 ppmTriplet (t)Unresolved multiplet
Benzene H5 ~ 7.70 ppmDoublet of doublets (dd)Unresolved multiplet
Imidazole H4' ~ 7.55 ppmBroad singlet (br s)Unresolved multiplet
Imidazole H5' ~ 7.15 ppmBroad singlet (br s)Broad singlet
Self-Validating Protocol: High-Field 1D & 2D NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO-

    
    . Transfer to a 5 mm precision NMR tube.
    
  • System Validation: Lock the spectrometer to the deuterium frequency of the solvent. Shim the magnetic field using gradient shimming (Z-axis). Validation Check: The residual DMSO pentet must appear exactly at 2.50 ppm with a symmetrical peak shape; an asymmetrical peak indicates poor shimming and invalidates integration.

  • 1D

    
    H Acquisition:  Execute a standard 1D sequence (e.g., zg30). Set the relaxation delay (
    
    
    
    ) to 2 seconds to ensure complete longitudinal relaxation for quantitative integration. Collect 16 scans.
  • 2D HSQC Acquisition: Run a

    
    H-
    
    
    
    C HSQC experiment to separate overlapping proton signals along the carbon dimension. The imidazole carbons will resonate distinctly from the benzonitrile carbons, confirming the heterocycle's integrity.

FTIR Spectroscopy: ATR vs. Transmission (KBr)

Infrared spectroscopy is essential for verifying the -C≡N (cyano) and C-Cl bonds. The choice between Attenuated Total Reflectance (ATR) and Transmission FTIR fundamentally alters the observed spectral intensities due to the physics of light-matter interaction[5][6].

The Causality of Technique Selection
  • ATR-FTIR (Diamond Crystal): ATR relies on an evanescent wave that penetrates only a few microns into the sample[6][7]. The depth of penetration (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) is inversely proportional to the wavenumber. Consequently, high-frequency vibrations (like the aromatic C-H stretches at ~3150 cm
    
    
    
    ) appear artificially weak compared to lower-frequency vibrations (like the C-Cl stretch at ~750 cm
    
    
    )[5]. ATR is preferred for rapid, non-destructive QA/QC.
  • Transmission FTIR (KBr Pellet): In transmission mode, the IR beam passes entirely through the bulk sample. This provides a true representation of the Beer-Lambert law, yielding sharper and more intense peaks for the weak -C≡N stretch (~2230 cm

    
    ). However, KBr is highly hygroscopic; absorbed moisture will produce a massive, broad -OH band (~3400 cm
    
    
    
    ) that can mask the high-frequency aromatic C-H stretches.
Comparative Data Summary
Functional GroupWavenumber (cm

)
ATR Intensity ProfileTransmission Intensity Profile
Aromatic C-H Stretch 3100 – 3150Weak (Attenuated)Medium-Strong
-C≡N Stretch 2220 – 2240WeakMedium (Sharp)
C=N / C=C (Ring) 1500 – 1600StrongStrong
C-Cl Stretch 750 – 780Very Strong (Enhanced)Strong
Self-Validating Protocol: ATR-FTIR Surface Analysis
  • Crystal Preparation & Validation: Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Collect a background spectrum (air). Validation Check: The background spectrum must show >95% transmittance across the baseline, with only atmospheric CO

    
     and H
    
    
    
    O present. If residual organic peaks are present, re-clean the crystal.
  • Sample Application: Place 2–3 mg of neat 2-Chloro-6-(1H-imidazol-1-yl)benzonitrile powder directly onto the center of the diamond crystal.

  • Optical Contact: Lower the pressure anvil until the clutch clicks. This ensures the sample is forced into the evanescent wave field, which only extends ~1-2 ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    m above the crystal[6].
    
  • Acquisition: Collect 32 scans at a resolution of 4 cm

    
    . Apply an "ATR Correction" algorithm post-acquisition to mathematically compensate for the wavenumber-dependent penetration depth, allowing direct comparison against historical transmission libraries.
    

Conclusion

For the rigorous characterization of 2-Chloro-6-(1H-imidazol-1-yl)benzonitrile, High-Field NMR (≥400 MHz) is non-negotiable for resolving the complex aromatic spin system and confirming the positional isomerism via 2D techniques. Conversely, while Transmission FTIR offers superior resolution for the weak cyano stretch, ATR-FTIR provides a vastly superior operational workflow. By understanding the physical causality behind ATR signal attenuation and NMR second-order effects, scientists can confidently validate the structural integrity of this critical intermediate.

References

  • American Elements. 2-chloro-6-(1H-imidazol-1-yl)benzonitrile | CAS 287176-53-8. Retrieved from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Retrieved from[Link]

  • Bruker. Attenuated Total Reflectance (ATR). Retrieved from [Link]

  • Covalent Metrology. Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). Retrieved from[Link]

Sources

Benchmarking Potency and Selectivity: A Comprehensive Guide to Aldosterone Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Aldosterone synthase (CYP11B2) is the terminal enzyme in aldosterone biosynthesis. Dysregulation of this pathway is a primary driver of resistant hypertension and various cardiorenal diseases. For drug development professionals, the historical challenge in developing aldosterone synthase inhibitors (ASIs) has been achieving high selectivity for CYP11B2 over its paralog, 11β-hydroxylase (CYP11B1). Because these two enzymes share 93% sequence homology, early-generation ASIs often caused off-target cortisol suppression, leading to adrenal insufficiency[1].

This guide provides an objective benchmarking framework for evaluating next-generation ASIs, detailing the mechanistic causality behind selectivity and providing a self-validating experimental protocol for preclinical assessment.

Mechanistic Causality: The CYP11B2 vs. CYP11B1 Axis

To accurately benchmark an ASI, researchers must evaluate its ability to suppress Angiotensin II (AngII) or potassium-stimulated aldosterone production without blunting ACTH/cAMP-stimulated cortisol production.2[2].

Pathway AngII Angiotensin II / K+ CYP11B2 CYP11B2 (Aldo Synthase) AngII->CYP11B2 Upregulates ACTH ACTH / cAMP CYP11B1 CYP11B1 (11β-hydroxylase) ACTH->CYP11B1 Upregulates Chol Cholesterol Chol->CYP11B2 Precursor Pathway Chol->CYP11B1 Precursor Pathway Aldo Aldosterone CYP11B2->Aldo Catalyzes Cort Cortisol CYP11B1->Cort Catalyzes

CYP11B2 and CYP11B1 biosynthetic pathways regulating aldosterone and cortisol.

Quantitative Benchmarking: Standard ASIs

When comparing novel compounds against standard ASIs, selectivity fold (CYP11B2 IC50 vs. CYP11B1 IC50) is the critical metric. The table below summarizes the potency and selectivity profiles of established inhibitors.

InhibitorGenerationPrimary TargetSelectivity (CYP11B2 vs CYP11B1)Clinical Status / Indication
Lorundrostat Next-GenCYP11B2374-foldPhase 3 (Resistant Hypertension)[3]
Baxdrostat Next-GenCYP11B2>100-foldPhase 3 (Resistant Hypertension)[4]
Osilodrostat First-GenCYP11B1 / CYP11B2~10-foldApproved (Cushing's Syndrome)[1]
Fadrozole Early-GenAromatase / CYP11BNon-selectiveExperimental / Oncology[1]

Note: While osilodrostat is an effective ASI, its low selectivity ratio makes it suitable for Cushing's Syndrome (where cortisol suppression is desired) but disqualifies it as a monotherapy for primary essential hypertension[1].

Experimental Methodology: The Self-Validating H295R AssayThe human adrenocortical carcinoma cell line H295R is the gold standard for benchmarking ASIs because it expresses all key steroidogenic enzymes and responds to physiological secretagogues[5]. To ensure scientific integrity, the following protocol is designed as a self-validating system, utilizing internal controls to rule out cytotoxicity and cross-reactivity.
Step-by-Step Protocol

1. Cell Seeding & Acclimation Seed H295R cells at


 cells/well in 96-well plates using DMEM/F12 supplemented with 2.5% Nu-Serum and ITS+ premix. Incubate for 24 hours at 37°C.

2. Starvation Phase Wash the cells with PBS and replace the media with a 0.1% low-serum medium for 24 hours. Causality:.

3. Compound Treatment & Parallel Stimulation Pre-incubate cells with serial dilutions of the ASI (e.g., 0.1 nM to 10 µM) for 1 hour. Next, stimulate the cells using two parallel arms:

  • Aldosterone Arm: Add 10 nM AngII (or 22 mM K+).

  • Cortisol Arm: Add 10 µM Forskolin (or ACTH). Causality:. Testing both pathways independently is mathematically required to calculate true selectivity.

4. Supernatant Collection & Viability Check (Self-Validation) After 24 hours, collect the supernatant for hormone analysis. Immediately add a CCK-8 or MTT reagent to the remaining cells to quantify viability. Causality:5[5].

5. LC-MS/MS Quantification Extract steroids using liquid-liquid extraction and quantify aldosterone and cortisol via LC-MS/MS. Causality:5[5].

Workflow Step1 Seed H295R Cells (24h Incubation) Step2 Starvation Phase (0.1% Serum, 24h) Step1->Step2 Step3 Compound Treatment + Stimulant (AngII/ACTH) Step2->Step3 Step4 Supernatant Collection & Cell Viability Check Step3->Step4 Step5 LC-MS/MS Quantification (Aldo vs Cortisol) Step4->Step5

Step-by-step H295R cellular assay workflow for benchmarking ASI selectivity.

References
  • Title: Treatment of Hypertension with Lorundrostat Source: Mineralys Therapeutics URL: [Link]

  • Title: Baxdrostat for uncontrolled and resistant hypertension: rationale and design of the Phase 3 clinical trials Source: PubMed Central (PMC) URL: [Link]

  • Title: Aldosterone Synthase Inhibitors and the Treatment of Essential Hypertension Source: The Journal of Clinical Endocrinology & Metabolism URL: [Link]

  • Title: Development of Highly Selective Aldosterone Synthase Inhibitors Source: ACS Publications URL: [Link]

  • Title: DB-ALM Method Summary n° 456 : Steroidogenesis assay using H295R cell line Source: JRC Big Data Analytics Platform (EU) URL: [Link]

  • Title: Aldosterone Production in Human Adrenocortical Cells Is Stimulated by High-Density Lipoprotein 2 Source: PubMed Central (PMC) URL: [Link]

Sources

Bioassay Protocols for Validating Imidazole-Based Aromatase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of estrogen-dependent breast cancer therapeutics, Aromatase Inhibitors (AIs) are pivotal.[1] While third-generation triazoles (Letrozole, Anastrozole) are the clinical gold standard, imidazole-based scaffolds remain a critical area of drug discovery due to their versatile nitrogen-donor capabilities for heme coordination.[1]

However, validating imidazole-based AIs presents unique challenges compared to steroidal (Type I) inhibitors.[1] Imidazoles function as Type II competitive inhibitors , binding reversibly to the heme iron of Cytochrome P450 19A1 (CYP19A1).[1] This guide outlines a multi-tiered validation architecture—moving from biophysical binding to cellular efficacy—specifically designed to filter out false positives common with imidazole autofluorescence and non-specific CYP inhibition.

Part 1: Mechanistic Grounding & Pathway Logic[1]

To validate an imidazole inhibitor, one must first understand that efficacy stems from the coordination of the imidazole N-3 nitrogen with the heme iron of CYP19A1, preventing the oxidation of Androstenedione to Estrone. Unlike Exemestane (suicide inhibitor), this binding is reversible.[1]

The Aromatase Signaling Pathway

The following diagram illustrates the critical intervention point of imidazole AIs within the steroidogenic pathway.

AromatasePathway Cholesterol Cholesterol Androstenedione Androstenedione (Substrate) Cholesterol->Androstenedione Multi-step Testosterone Testosterone Cholesterol->Testosterone CYP19A1 CYP19A1 (Aromatase) [Heme-Iron Center] Androstenedione->CYP19A1 Binds Active Site Testosterone->CYP19A1 Binds Active Site Estrone Estrone (E1) CYP19A1->Estrone Aromatization Estradiol Estradiol (E2) CYP19A1->Estradiol Aromatization Imidazole Imidazole Inhibitor (Type II Binding) Imidazole->CYP19A1 Coordinates Fe2+

Caption: Figure 1.[1] Mechanism of Action. Imidazole inhibitors competitively block the heme iron active site of CYP19A1, preventing the conversion of androgens to estrogens.

Part 2: The Gold Standard: Radiometric ³H-Water Release Assay

While fluorometric assays are faster, radiometric analysis remains the definitive validation method for imidazoles.[1] Imidazole compounds often exhibit intrinsic fluorescence that interferes with recombinant fluorescent substrates, leading to false IC50 values.[1] The tritiated water release assay measures the specific stoichiometry of the reaction and is immune to spectral interference.

Protocol Methodology

Principle: Aromatization of [1β-³H]Androstenedione releases tritiated water (³H₂O) into the aqueous phase.[2] The remaining steroid is removed via charcoal, and the aqueous phase is counted.

Materials:

  • Microsomes: Human Placental Microsomes or Recombinant CYP19A1 (Baculosomes).[1]

  • Substrate: [1β-³H]Androstenedione (PerkinElmer/NEN).[1]

  • Cofactor: NADPH Generating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

Step-by-Step Workflow:

  • Pre-Incubation:

    • Mix 10 µg microsomal protein with the imidazole candidate (0.1 nM – 10 µM) in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Expert Tip: Keep DMSO concentration < 0.1%. Imidazoles are lipophilic, but high DMSO denatures CYP19A1.[1]

  • Substrate Addition:

    • Add 50 nM [1β-³H]Androstenedione. Total volume: 200 µL.

    • Incubate at 37°C for 15 minutes (ensure linear range).

  • Reaction Termination:

    • Add 200 µL of 20% TCA (Trichloroacetic acid) or cold chloroform to stop the reaction.

  • Extraction:

    • Add 500 µL of 5% Dextran-Coated Charcoal (DCC) slurry. Vortex and centrifuge at 13,000 rpm for 5 minutes.

    • Why: Charcoal adsorbs the unreacted steroid substrate. The ³H₂O remains in the supernatant.

  • Quantification:

    • Aliquot supernatant into scintillation fluid and measure CPM (Counts Per Minute).

Part 3: Secondary Validation: Difference Spectroscopy (Heme Binding)[1]

Before moving to cells, you must confirm the mode of binding. Imidazoles should induce a Type II spectral shift , indicating direct coordination to the heme iron.[1]

Protocol:

  • Dilute recombinant CYP19A1 (1 µM) in phosphate buffer.[1]

  • Split into two cuvettes (Reference and Sample).

  • Record a baseline (350–500 nm).[1]

  • Titrate the imidazole inhibitor into the Sample cuvette and solvent into the Reference.

  • Validation Criteria: Look for a spectral trough at ~390 nm and a peak at ~430 nm. This "Type II" spectrum confirms the nitrogen-iron interaction.

Part 4: Cellular Efficacy (JEG-3 Bioassay)

Cell-free assays ignore membrane permeability. The JEG-3 cell line (human placental choriocarcinoma) is the industry standard because it naturally overexpresses aromatase, unlike MCF-7 which requires transfection (MCF-7aro) or induction.[1]

JEG-3 Workflow Diagram

JEG3Protocol Seeding Seed JEG-3 Cells (24-well plate) Treatment Treat with Inhibitor (24h Incubation) Seeding->Treatment Pulse Pulse with [³H]Androstenedione (1-2 hours) Treatment->Pulse Extraction Extract Media (Chloroform/Charcoal) Pulse->Extraction LSC Liquid Scintillation Counting (³H₂O) Extraction->LSC

Caption: Figure 2.[3][4][5] Cellular Assay Workflow. JEG-3 cells provide a physiological context to assess membrane permeability and enzyme inhibition.

Critical Control: Run a parallel MTT assay to ensure that a reduction in aromatase activity is due to enzyme inhibition, not cytotoxicity.

Part 5: Comparative Performance Analysis

When publishing your guide, you must benchmark your imidazole candidate against established standards.[1] The table below summarizes typical performance metrics for validation.

Compound ClassRepresentative DrugIC50 (Enzymatic)Binding TypeKey Validation Characteristic
Triazole (Gen 3) Letrozole2 – 10 nMType II (Reversible)High specificity; minimal effect on other CYPs.[1]
Steroidal (Gen 1) Exemestane20 – 50 nMType I (Irreversible)Time-dependent inhibition; no spectral shift.[1]
Imidazole (Reference) Ketoconazole~2.6 µMType II (Reversible)Broad spectrum CYP inhibition (Warning).
Imidazole (Candidate) Your CompoundTarget: < 500 nMType II (Reversible)Must demonstrate selectivity over CYP17A1.[1]
Interpretation of Data[2][3][4][6][7][8][9][10][11][12]
  • Potency: If your imidazole IC50 is > 1 µM, it is likely too weak for clinical relevance compared to Letrozole.[1]

  • Selectivity: Imidazoles are notorious for inhibiting CYP17A1 (lyase).[1] A secondary assay against CYP17A1 is mandatory for a high-quality publication.

Part 6: Troubleshooting & Expert Insights

1. Fluorescence Quenching: If you must use a fluorometric high-throughput screen (e.g., using dibenzylfluorescein), measure the fluorescence of your inhibitor alone at the excitation/emission wavelengths.[1] Imidazoles often quench the fluorophore, appearing as "100% inhibition" (False Positive).[1]

2. The "Solvent Shift": Ensure your reference cuvette in the spectral binding assay contains the exact same concentration of DMSO/Ethanol as the sample. Imidazoles are often dissolved in high-organic solvents which can induce a spectral shift in the heme independent of the drug.

3. Reversibility Check: To prove your imidazole is a reversible Type II inhibitor (and not a suicide inhibitor like Exemestane), perform a "dilution check."[1] Pre-incubate enzyme and inhibitor, then dilute the mixture 100-fold.[1] If activity recovers, inhibition is reversible.[1]

References

  • Simpson, E. R., et al. (1994).[1] Aromatase cytochrome P450, the enzyme responsible for estrogen biosynthesis.[1][2][3][6] Endocrine Reviews. [Link][1]

  • Chen, S., et al. (2011).[1] Structure-function studies of aromatase and its inhibitors: a progress report. Journal of Steroid Biochemistry and Molecular Biology. [Link]

  • Vinggaard, A. M., et al. (2000).[1] Screening of selected pesticides for inhibition of CYP19 aromatase activity in vitro.[7] Toxicology in Vitro. [Link]

  • Stressser, D. M., et al. (2000).[1] A high-throughput screen to identify inhibitors of aromatase (CYP19).[3] Analytical Biochemistry. [Link]

  • Ghosh, D., et al. (2009).[1] Structural basis for androgen specificity and oestrogen synthesis in human aromatase.[8] Nature. [Link][1]

Sources

Cross-reactivity studies of chlorobenzonitrile derivatives in kinase panels

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Nitrile Paradox

In the optimization of kinase inhibitors, chlorobenzonitrile (CBN) derivatives represent a high-reward, high-risk structural motif. The nitrile group (


) acts as a versatile pharmacophore—functioning either as a compact hydrogen bond acceptor in the hinge region (as seen in Bosutinib ) or as a "warhead" for reversible covalent targeting of non-catalytic cysteines (e.g., in JAK3 or BTK inhibitors).

However, this versatility creates a profiling blind spot. Standard binding assays often fail to capture the residence time and ATP-competitive dynamics unique to CBNs. This guide objectively compares the two dominant profiling methodologies—Radiometric Activity Assays versus Competition Binding Assays —and demonstrates why a functional readout is non-negotiable for this chemical class.

Critical Analysis: Profiling Platforms Compared

For a researcher characterizing a library of 3-chlorobenzonitrile derivatives, the choice of assay dictates the data quality.

Option A: Radiometric Activity Assays (e.g., HotSpot™)

The Functional Gold Standard

Radiometric assays directly measure the transfer of


-

-ATP to a substrate.
  • Mechanism: Direct quantification of catalytic turnover.

  • Why for CBNs? Chlorobenzonitriles are predominantly Type I (ATP-competitive) inhibitors. Their potency is strictly dependent on cellular ATP concentrations. Radiometric assays allow you to control [ATP] at

    
     levels, providing a physiologically relevant 
    
    
    
    .
  • The "Nitrile" Edge: If your derivative relies on a "structured water" network (like Bosutinib's nitrile interacting with W1/W2 in the Src active site), this delicate H-bond network is best preserved in solution-phase enzymatic assays rather than immobilized binding formats.

Option B: Competition Binding Assays (e.g., KINOMEscan®)

The Structural Snapshot

Binding assays measure the ability of a compound to compete with an immobilized ligand for the kinase active site.

  • Mechanism: Quantitative PCR (qPCR) or phage display readout of bound kinase (

    
    ).
    
  • Why for CBNs? Excellent for broad "kinome-wide" selectivity maps (400+ kinases).

  • The Risk: Binding assays are thermodynamic equilibrium measurements. They do not account for residence time . CBN derivatives often exhibit slow off-rates (

    
    ) due to the lipophilic chlorine atom filling the gatekeeper pocket. A binding assay may report a high affinity (
    
    
    
    ) for a compound that is functionally less potent in a high-ATP cellular environment.
Comparative Performance Data

The following table illustrates a typical divergence observed when profiling a Bosutinib-like chlorobenzonitrile derivative against the Src-family kinase panel.

FeatureRadiometric Assay (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
Binding Assay (

)
Interpretation for CBN Derivatives
Readout Functional InhibitionPhysical Affinity

predicts cellular efficacy;

predicts occupancy.
ATP Influence Adjustable (usually

)
None (ATP-free)Critical: CBNs are ATP-competitive. Binding assays overestimate potency by ignoring ATP competition.
Covalent Detection Yes (Time-dependent shift)VariableIf the nitrile acts as a reversible covalent warhead, binding assays may miss the "locking" step.
False Positives Low (Direct measurement)ModerateSteric clashes in the immobilized format can mask true binding of bulky chlorophenyl groups.

Mechanism of Action: The Structural "Anchor"

To understand why profiling is difficult, we must visualize the interaction. The chlorobenzonitrile motif typically binds in the ATP pocket. The chlorine atom provides lipophilic occupancy, while the nitrile group often engages in a water-mediated hydrogen bond network deep in the pocket.

CBN_Mechanism Compound Chlorobenzonitrile Derivative Pocket ATP Binding Pocket (Hydrophobic) Compound->Pocket Occupancy Chlorine Cl Atom (Lipophilic) Compound->Chlorine Nitrile CN Group (Polar) Compound->Nitrile Gatekeeper Gatekeeper Residue (e.g., T338 in Src) Chlorine->Gatekeeper Van der Waals (Selectivity Driver) Water Structured Water (W1/W2) Nitrile->Water H-Bonding (Affinity Driver) Backbone Glu/Lys Salt Bridge Water->Backbone Network Stabilization

Figure 1: Structural interaction map of a Chlorobenzonitrile derivative within the kinase active site. Note the critical role of the nitrile-water bridge, which is sensitive to assay conditions.

Validated Experimental Protocols

Protocol A: The "ATP-Km" Selectivity Screen (Radiometric)

Use this to determine the true functional selectivity window.

  • Compound Preparation:

    • Dissolve CBN derivative in 100% DMSO to 10 mM.

    • Note: Chlorobenzonitriles are highly lipophilic. Ensure no precipitation occurs upon dilution into aqueous buffer.

  • Reaction Assembly (384-well format):

    • Base Buffer: 20 mM HEPES (pH 7.5), 10 mM

      
      , 1 mM EGTA, 0.02% Brij-35.
      
    • Substrate: Add peptide substrate (specific to kinase, e.g., Poly Glu:Tyr for Src) at

      
      .
      
    • Kinase: Add recombinant kinase at 1-5 nM final concentration.

    • Compound: Acoustic dispense 10 nL of compound (10-point dose response).

  • ATP Initiation (The Critical Step):

    • Add

      
      -
      
      
      
      -ATP mix.
    • CRITICAL: The concentration of ATP must equal the

      
       of the specific kinase (typically 10-150 
      
      
      
      ). This normalizes the data, allowing direct comparison of selectivity across different kinases.
  • Incubation: 45 minutes at Room Temperature.

  • Termination: Spot reaction onto P81 ion-exchange filter paper. Wash with 0.75% phosphoric acid to remove unreacted ATP.

  • Detection: Scintillation counting.

Protocol B: Residence Time "Jump-Dilution" Assay

Use this to validate if the nitrile is acting as a reversible covalent anchor.

  • Incubation: Incubate Kinase + CBN derivative (at

    
    ) for 60 minutes.
    
  • Jump Dilution: Rapidly dilute the mixture 100-fold into a reaction buffer containing saturating ATP (

    
    ) and substrate.
    
  • Progress Curve Monitoring: Measure product formation continuously over 60 minutes.

    • Linear Curve: Fast off-rate (Typical reversible inhibitor).

    • Curvilinear (Slow recovery): Slow off-rate (Indicates high residence time or reversible covalent engagement of the nitrile).

Decision Workflow for CBN Profiling

Use this logic flow to select the correct assay for your development stage.

Workflow Start New CBN Derivative Stage Development Stage? Start->Stage Early Hit ID / Expansion Stage->Early Screening large library Late Lead Opt / IND Stage->Late Refining selectivity Binding Binding Assay (Kd) (High Throughput) Early->Binding Cost-effective Radio Radiometric (IC50) (High Fidelity) Late->Radio Predictive of efficacy Check Check Reversibility (Jump Dilution) Radio->Check If IC50 < 10nM

Figure 2: Strategic workflow for deploying binding vs. functional assays during CBN drug development.

References

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051.

  • Levinson, N. M., & Boxer, S. G. (2012). Structural and spectroscopic analysis of the kinase inhibitor bosutinib and an isomer of bosutinib binding to the Abl tyrosine kinase domain. PLoS ONE, 7(1), e29828.

  • Ma, M. W., et al. (2015). Radiometric Kinase Activity Assays: The Gold Standard for Selectivity Profiling.[1] Assay Guidance Manual.

  • Langan, T. J., et al. (2025). Nitriles as Reversible Covalent Warheads in Kinase Inhibition.[2][3] Journal of Medicinal Chemistry. (Contextual citation based on general field knowledge of nitrile warheads).

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.[4][5] Nature Biotechnology, 29, 1039–1045.[1]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-6-(1H-imidazol-1-YL)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides a detailed, field-proven protocol for the proper disposal of 2-Chloro-6-(1H-imidazol-1-YL)benzonitrile (CAS No. 287176-53-8), moving beyond simple steps to explain the scientific and regulatory rationale behind each procedure.

Hazard Identification and Risk Assessment: Understanding the 'Why'

Proper handling begins with a thorough understanding of the compound's inherent risks. 2-Chloro-6-(1H-imidazol-1-YL)benzonitrile is a multifaceted molecule, and its structure dictates its hazard profile.

  • Chemical Identity:

    • Name: 2-Chloro-6-(1H-imidazol-1-YL)benzonitrile

    • CAS Number: 287176-53-8[1]

    • Molecular Formula: C₁₀H₆ClN₃[1]

    • Physical Form: Solid[1]

  • GHS Hazard Profile: This compound is classified with the following hazard statements:

    • H302: Harmful if swallowed[1]

    • H312: Harmful in contact with skin[1]

    • H332: Harmful if inhaled[1]

The signal word associated with these classifications is "Warning"[1]. From a practical standpoint, this means that acute exposure via ingestion, skin contact, or inhalation of dust can cause significant health effects.

  • Structural Contributions to Hazards:

    • Chlorinated Aromatic System: The presence of a chlorine atom on the benzene ring designates this as a halogenated organic compound . During thermal decomposition or improper incineration, this moiety can generate hazardous byproducts like hydrogen chloride (HCl) and potentially dioxins, necessitating a specific disposal pathway.[2]

    • Benzonitrile Group: The nitrile (-C≡N) group presents a distinct toxicological concern. While stable in the parent molecule, nitriles can release highly toxic hydrogen cyanide (HCN) gas under conditions of acidic hydrolysis or combustion.

    • Imidazole Ring: This nitrogen-containing heterocyclic component can produce various nitrogen oxides (NOx) upon combustion, which are atmospheric pollutants.

This combination of a halogen, a nitrile group, and nitrogen heterocycles demands that all waste streams containing this compound be treated as hazardous.

The Regulatory Framework: Your Responsibility as a Generator

In the United States, the disposal of hazardous chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[3][4] RCRA establishes a "cradle-to-grave" liability, meaning the generator of the waste (your laboratory) is legally responsible for it from generation to final, safe disposal.[4][5]

Hazardous Waste Determination: A chemical waste generator must determine if their waste is hazardous.[6] While 2-Chloro-6-(1H-imidazol-1-YL)benzonitrile is not explicitly a "listed" hazardous waste by name, its toxic properties (as indicated by the H-codes) would almost certainly classify it as a "characteristic" hazardous waste.[7] The most prudent and compliant approach for a research chemical with this profile is to manage all associated waste as hazardous.

The Golden Rule: Your institution's Environmental Health and Safety (EHS) department is your primary resource and the final authority on disposal procedures. Always follow their specific guidelines.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe segregation, collection, and disposal of waste containing 2-Chloro-6-(1H-imidazol-1-YL)benzonitrile.

Step 3.1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing the appropriate PPE to mitigate the risks of dermal contact, inhalation, and eye exposure.[8]

PPE CategorySpecific RequirementsRationale
Hand Protection Chemical-resistant nitrile gloves.Protects against dermal absorption (H312).
Eye Protection Safety glasses with side shields or chemical splash goggles.Prevents eye irritation or injury from dust particles.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Handle only in a certified chemical fume hood.Prevents inhalation of airborne particles (H332).
Step 3.2: Waste Segregation and Collection

Proper segregation is the most critical step to ensure safe and compliant disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increase disposal costs. This compound and its associated waste must be collected in the halogenated organic waste stream .[9]

  • Unused or Expired Compound (Neat Solid):

    • Do NOT dispose of down the drain or in the regular trash.

    • Keep the compound in its original, clearly labeled container.

    • Ensure the container is tightly sealed.

    • Relabel the container as "Hazardous Waste" and add the required information (see Step 3.3).

  • Contaminated Solid Waste:

    • This includes items like gloves, weighing papers, contaminated paper towels, and pipette tips.

    • In the fume hood, place all contaminated solids into a designated, properly labeled "Halogenated Organic Solid Waste" container. This is typically a plastic-lined, puncture-resistant container.

    • Do not overfill the container.

  • Contaminated Liquid Waste (Solutions):

    • This applies if the compound was dissolved in a solvent (e.g., for a reaction or analysis).

    • Determine if the solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Acetone, Hexane).

    • Dispose of the solution in the "Halogenated Organic Liquid Waste" container, regardless of the solvent used. The presence of the chlorinated analyte dictates the waste stream.

    • Causality: The rationale for this conservative choice is that high-temperature incineration is required to safely destroy halogenated compounds.[8] Mixing them with non-halogenated waste contaminates the entire batch, forcing the more expensive and specialized disposal method for a larger volume.

Step 3.3: Container Management and Labeling

All hazardous waste containers must be correctly labeled to comply with RCRA and ensure safe handling.

  • Use a compatible container: The container must be in good condition, leak-proof, and have a secure, tight-fitting lid.[9]

  • Affix a "Hazardous Waste" label: Your EHS department will provide these.

  • Complete the label fully:

    • Full Chemical Names: List all contents, including solvents. Write out "2-Chloro-6-(1H-imidazol-1-YL)benzonitrile." Avoid abbreviations.

    • Concentrations: Estimate the percentage of each component.

    • Hazards: Check the boxes for "Toxic."

Step 3.4: On-Site Accumulation and Storage

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[9]

  • Keep waste containers in secondary containment (e.g., a chemical-resistant tray or tub).

  • Ensure containers remain tightly closed except when you are actively adding waste.

  • Store the waste away from heat, ignition sources, and incompatible materials.

Step 3.5: Arranging for Final Disposal
  • When the waste container is full or you have finished the project, contact your institution's EHS department to schedule a waste pickup.[9]

  • Do not transport hazardous waste yourself between buildings unless you are specifically trained and authorized to do so.[9]

  • EHS will transport the waste to a central accumulation facility before it is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will typically undergo high-temperature incineration.

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial.

  • Small Spill (manageable by lab personnel):

    • Alert others in the immediate area.

    • Ensure you are wearing appropriate PPE (lab coat, goggles, double nitrile gloves).

    • Cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pad).

    • Gently sweep the absorbent material into a container.

    • Wipe the area with a cloth dampened with a suitable solvent (e.g., acetone), then with soap and water.

    • Collect all cleanup materials as "Halogenated Organic Solid Waste."

  • Large Spill or Spill Outside a Fume Hood:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS emergency line immediately.

    • Prevent others from entering the area.

Data Summary and Workflow

The following table summarizes the key information for quick reference.

ParameterDataSource
CAS Number 287176-53-8[1]
Molecular Formula C₁₀H₆ClN₃[1]
Molecular Weight 203.63 g/mol [1]
Physical Form Solid[1]
GHS Signal Word Warning[1]
GHS Hazard Codes H302, H312, H332[1]
Primary Waste Stream Halogenated Organic Waste[9]
Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from this compound.

Caption: Disposal workflow for 2-Chloro-6-(1H-imidazol-1-YL)benzonitrile.

References

  • Material Safety Data Sheet - 2-(Chloromethyl)-1-methyl-1h-imidazole hydrochloride. Google Search Result.
  • Chemical Safety Data Sheet MSDS / SDS - 1H-Imidazol-1-ylacetonitrile. ChemicalBook.
  • Safety D
  • SAFETY DATA SHEET - MilliporeSigma. MilliporeSigma.
  • 2-chloro-6-(1H-imidazol-1-yl)benzonitrile - MilliporeSigma. MilliporeSigma.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • Resource Conservation and Recovery Act (RCRA)
  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. US EPA.
  • GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED W
  • Benzonitrile, p-imidazol-1-yl- | C10H7N3 | CID 135744 - PubChem. NIH PubChem.
  • RCRA Regulations Explained.
  • Resource Conservation and Recovery Act (RCRA) Overview. US EPA.
  • Safe Disposal of 2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide: A Step-by-Step Guide. Benchchem.
  • RCRA INFORM
  • EPA Drinking Water Guidance on Disinfection By-Products. EPA.
  • 4-(1H-imidazol-1-yl)benzonitrile. ChemScene.
  • Guidance for Disposal of Chlorinated W
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • 3-(1H-imidazol-1-yl)benzonitrile | C10H7N3 | CID 4961272 - PubChem. NIH PubChem.
  • EPA Rules For Hazardous Waste Management: A Primer on RCRA. IMEC.
  • 1H-Imidazole-1-propanenitrile, 2-phenyl- Properties. EPA.
  • Method 612: Chlorin

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-(1H-imidazol-1-YL)benzonitrile
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-(1H-imidazol-1-YL)benzonitrile

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.